molecular formula C9H9N3O2 B585374 methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-18-2

methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B585374
CAS No.: 952182-18-2
M. Wt: 191.19
InChI Key: KBOWEPWOSHLMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-18-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery. This molecule features the 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold commonly known as 7-azaindole, which is known to mimic purine bases, allowing it to interact effectively with a variety of enzymatic targets . The specific substitution pattern on this scaffold makes it a versatile building block for the synthesis of diverse bioactive molecules. The 5-amino group and the 2-carboxylate ester provide handles for further chemical modification, enabling researchers to create libraries of compounds for biological screening. This compound is particularly valuable in the development of kinase inhibitors . Research has demonstrated that analogues built upon this core structure exhibit potent activity as antiproliferative agents, targeting a range of human cancer cell lines . Furthermore, such derivatives have been explored as inhibitors of critical kinases including Abl and Src, which are important targets in oncology . Beyond oncology, the 7-azaindole scaffold is also being investigated for its potential in treating neglected tropical diseases and as a component in inhibitors for enzymes like human neutrophil elastase (HNE) . This product is intended for research applications as a key intermediate in the synthesis of more complex, target-oriented molecules. It is supplied with a certificate of analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOWEPWOSHLMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653973
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-18-2
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 952182-18-2

This technical guide provides an in-depth overview of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound is a member of the 7-azaindole family, a privileged scaffold in drug discovery due to its ability to mimic the adenine structure of ATP and interact with the hinge region of kinases.

PropertyValueSource
CAS Number 952182-18-2[1]
Molecular Formula C₉H₉N₃O₂N/A
Molecular Weight 191.19 g/mol N/A
Appearance Solid (predicted)N/A
Solubility Soluble in organic solvents such as DMSO and methanolN/A

Synthesis and Spectroscopic Data

Spectroscopic Data (Predicted based on related structures):

Due to the absence of publicly available experimental spectra for this specific compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar pyrrolo[2,3-b]pyridine structures. These values are for estimation purposes and should be confirmed by experimental data.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Shift (ppm) Assignment
~11.5 (br s, 1H)N1-H
~8.0 (s, 1H)H4
~7.0 (s, 1H)H6
~6.5 (s, 1H)H3
~5.0 (br s, 2H)NH₂
~3.8 (s, 3H)OCH₃

Role in Drug Discovery: A Precursor to Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of potent and selective kinase inhibitors. The 7-azaindole core serves as a versatile scaffold for targeting various kinases implicated in diseases such as cancer and inflammatory disorders.

Targeting Janus Kinases (JAKs)

Derivatives of this compound have shown significant promise as inhibitors of Janus kinases (JAKs), particularly JAK3.[2][3][4] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with autoimmune diseases and malignancies.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway, which can be targeted by inhibitors derived from this compound.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Recruitment & Phosphorylation P_STAT P-STAT Dimer STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Gene Target Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->P_JAK Inhibition

Caption: The JAK-STAT signaling cascade and the point of intervention for pyrrolo[2,3-b]pyridine-based inhibitors.

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the application of this compound derivatives in kinase inhibitor screening.

General Synthesis of a Pyrrolo[2,3-b]pyridine-based Kinase Inhibitor

This protocol outlines a conceptual synthetic workflow for the elaboration of the title compound into a hypothetical kinase inhibitor.

Synthesis_Workflow General Synthesis Workflow start Methyl 5-amino-1H-pyrrolo [2,3-b]pyridine-2-carboxylate step1 Amide Coupling (e.g., with a substituted carboxylic acid) start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig to introduce diversity) intermediate1->step2 final_product Final Kinase Inhibitor step2->final_product purification Purification (e.g., Chromatography) final_product->purification characterization Characterization (NMR, MS, etc.) purification->characterization Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow start Prepare Compound Dilutions plate_prep Dispense Compound, Controls, Kinase, and Substrate into 384-well Plate start->plate_prep atp_addition Initiate Reaction with ATP plate_prep->atp_addition incubation Incubate at Controlled Temperature atp_addition->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Data Analysis and IC50 Calculation readout->analysis end Results analysis->end

References

An In-Depth Technical Guide to Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound featuring a 7-azaindole core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide range of biologically active molecules. As a bifunctional molecule, possessing both a nucleophilic amino group and an electrophilic ester, it serves as a critical building block for the synthesis of complex pharmaceutical agents. Its rigid structure and potential for diverse chemical modifications make it an ideal starting point for developing targeted therapies. This document provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its role as a key intermediate in the development of inhibitors for crucial signaling pathways implicated in oncology, immunology, and neurology.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its application in synthetic chemistry and for the characterization of its derivatives.

PropertyValue
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
CAS Number 952182-18-2
Appearance Solid
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
XLogP3 0.8

Synthetic Protocols

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core is a well-established process in organic chemistry. While various specific routes exist, a common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The following is a representative, generalized protocol for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxylates.

Experimental Protocol: Representative Synthesis
  • Starting Material Preparation: The synthesis typically begins with a substituted 2,3-dihalopyridine. For the target molecule, a 5-amino or a protected 5-nitro-2,3-dihalopyridine would be a logical starting point.

  • Sonogashira Coupling: The dihalopyridine undergoes a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, to introduce a carbon framework at the 2-position. This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt in the presence of a base like triethylamine.

  • Deprotection: The silyl protecting group on the acetylene is removed under basic or fluoride-mediated conditions to yield a terminal alkyne.

  • Cyclization (Larock Indole Synthesis): The 3-halo-2-alkynylpyridine intermediate undergoes an intramolecular cyclization. This is often achieved by heating with a base, such as potassium tert-butoxide, in a solvent like N,N-Dimethylformamide (DMF). This step forms the fused pyrrole ring of the 1H-pyrrolo[2,3-b]pyridine core.

  • Carboxylation & Esterification: The 2-position of the azaindole ring can be carboxylated using a strong base (e.g., n-butyllithium) followed by quenching with carbon dioxide. The resulting carboxylic acid is then esterified to the methyl ester using standard conditions, such as methanol with a catalytic amount of sulfuric acid or by using a reagent like (trimethylsilyl)diazomethane.

  • Functional Group Manipulation: If starting with a nitro-substituted pyridine, the nitro group is reduced to the target 5-amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

G A Start: 5-Nitro-2,3-dihalopyridine B Sonogashira Coupling (e.g., TMS-acetylene, Pd/Cu catalyst) A->B C Deprotection (e.g., K2CO3, MeOH) B->C D Intramolecular Cyclization (e.g., Base, Heat) C->D E Carboxylation / Esterification (e.g., 1. n-BuLi, CO2; 2. MeOH, H+) D->E F Nitro Group Reduction (e.g., SnCl2 or H2, Pd/C) E->F G Final Product: This compound F->G

Caption: Generalized workflow for the synthesis of the target compound.

Biological Activity and Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry because it can bind to multiple, unrelated biological targets with high affinity. Derivatives of this compound are key intermediates in the synthesis of potent and selective inhibitors for several classes of enzymes, particularly protein kinases and phosphodiesterases. The 5-amino group provides a crucial vector for chemical modification, allowing for the attachment of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Key therapeutic targets include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[1]

  • Phosphodiesterase 4B (PDE4B): PDE4B is a key regulator of intracellular cyclic AMP (cAMP) and is a target for inflammatory and central nervous system (CNS) diseases.[2]

  • Janus Kinase 3 (JAK3): JAK3 plays a critical role in cytokine signaling within the immune system, making it a target for autoimmune disorders and transplant rejection.[3]

Relevant Signaling Pathways

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR pathway is crucial for cell proliferation, differentiation, migration, and survival.[4] Its dysregulation through mutations, amplifications, or fusions is implicated in numerous cancers. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the receptor dimerizes and auto-phosphorylates, triggering several downstream cascades.[4][5][6] The primary pathways activated are the RAS-MAPK pathway, which controls cell proliferation, and the PI3K-AKT pathway, which regulates cell survival.[4][5][7] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the ATP-binding site of the FGFR kinase domain, preventing this downstream activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: The FGFR signaling pathway leading to cell proliferation and survival.
PDE4B-Mediated cAMP Signaling

Phosphodiesterase 4B (PDE4B) is an enzyme that specifically hydrolyzes cyclic AMP (cAMP), a crucial second messenger.[2] By degrading cAMP to AMP, PDE4B terminates cAMP-mediated signaling. In inflammatory cells and neurons, maintaining appropriate cAMP levels is critical. High cAMP levels, mediated by Protein Kinase A (PKA), lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of anti-inflammatory cytokines and genes involved in neuronal plasticity.[8] Conversely, low cAMP levels can allow for pro-inflammatory signaling via pathways like NF-κB.[8] Selective PDE4B inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold prevent cAMP degradation, thereby elevating its intracellular concentration and promoting anti-inflammatory and neuroprotective effects.[2][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory, Neuroplasticity) CREB->Gene

Caption: PDE4B regulation of the cAMP/PKA/CREB signaling pathway.
JAK3-Mediated Immune Signaling (JAK/STAT Pathway)

The JAK/STAT pathway is a primary mechanism for transducing signals from cytokines and growth factors.[10] JAK3 is unique as its expression is largely restricted to hematopoietic cells, and it specifically associates with the common gamma chain (γc) subunit of several interleukin receptors (e.g., IL-2, IL-4, IL-7).[11][12] Upon cytokine binding, the receptor-associated JAKs, including JAK3, become activated and phosphorylate each other and the receptor.[11] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the expression of genes critical for immune cell development, proliferation, and differentiation.[11] Selective JAK3 inhibitors, for which the 1H-pyrrolo[2,3-b]pyridine core is a validated scaffold, can effectively block this signaling cascade, leading to immunosuppression.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates STAT_P STAT-P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Gene Gene Transcription (Immune Cell Proliferation & Differentiation) STAT_dimer->Gene Translocates & Binds DNA

Caption: The JAK3/STAT signaling pathway in immune response.

Conclusion

This compound is more than a simple chemical compound; it is a versatile and highly valuable platform for the development of next-generation therapeutics. Its inherent structural features and chemical handles allow for the systematic exploration of chemical space to design potent and selective inhibitors against a range of high-value biological targets. An understanding of its synthesis and the key signaling pathways it can modulate is fundamental for researchers in the fields of oncology, immunology, and neuroscience who aim to translate foundational chemical matter into clinically impactful medicines.

References

Synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The synthesis is designed as a multi-step process commencing from a commercially available starting material. This document provides detailed experimental protocols for each key transformation, a summary of expected quantitative data, and visualizations of the synthetic route.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence starting from 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. This pathway involves an initial oxidation of the aldehyde to a carboxylic acid, followed by esterification to the methyl ester, and concludes with the selective reduction of the nitro group to the desired amine.

Synthesis_Pathway start 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde intermediate1 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid start->intermediate1 Oxidation intermediate2 Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate1->intermediate2 Esterification final_product This compound intermediate2->final_product Selective Nitro Reduction

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Oxidation of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

This step focuses on the conversion of the aldehyde functional group to a carboxylic acid. A common method for the oxidation of heterocyclic aldehydes is the use of an oxidizing agent such as potassium permanganate or a milder reagent like quinolinium dichromate in an acidic medium[1].

Methodology:

  • To a solution of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (1.0 eq) in a mixture of acetic acid and water (1:1 v/v), add quinolinium dichromate (2.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Step 2: Esterification of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

The carboxylic acid is converted to its corresponding methyl ester in this step. A standard method for the esterification of pyridine carboxylic acids is to react the acid with an alcohol in the presence of a strong acid catalyst[2].

Methodology:

  • Suspend 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 3: Selective Reduction of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The final step involves the selective reduction of the nitro group to an amine, while preserving the methyl ester functionality. A variety of reagents can be employed for this transformation, with NaBH4-FeCl2 being an effective system for the chemoselective reduction of aromatic nitro compounds in the presence of esters[3][4][5].

Methodology:

  • In an inert atmosphere, dissolve methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as a mixture of THF and water.

  • Add FeCl2 (1.0 eq) to the solution and stir.

  • Cool the mixture in an ice bath and add NaBH4 (2.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepReactantProductReagentsSolventTemperature (°C)Time (h)Yield (%)
15-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidQuinolinium dichromate, H2SO4Acetic acid/WaterRoom Temp.24-4870-85
25-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidMethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylateMethanol, H2SO4MethanolReflux4-685-95
3Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylateThis compoundNaBH4, FeCl2THF/Water0 to Room Temp.2-480-95

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Reduction s1_reaction Reaction Setup s1_monitoring TLC Monitoring s1_reaction->s1_monitoring s1_workup Quenching & Extraction s1_monitoring->s1_workup s1_purification Purification s1_workup->s1_purification s2_reaction Reaction Setup s1_purification->s2_reaction Intermediate 1 s2_monitoring TLC Monitoring s2_reaction->s2_monitoring s2_workup Neutralization & Extraction s2_monitoring->s2_workup s2_purification Solvent Evaporation s2_workup->s2_purification s3_reaction Reaction Setup s2_purification->s3_reaction Intermediate 2 s3_monitoring TLC Monitoring s3_reaction->s3_monitoring s3_workup Quenching & Extraction s3_monitoring->s3_workup s3_purification Column Chromatography s3_workup->s3_purification final_product final_product s3_purification->final_product Final Product

Caption: Workflow for the synthesis of the target molecule.

References

An In-depth Technical Guide to Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound belonging to the 7-azaindole class of molecules. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities, particularly as a hinge-binding motif in kinase inhibitors. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. While specific experimental data for this compound is limited in publicly available literature, this document outlines plausible experimental protocols for its synthesis and characterization based on established methods for analogous 7-azaindole derivatives. Furthermore, this guide explores its potential role in cell signaling pathways, drawing on the extensive research into the biological activities of similar compounds.

Core Physical and Chemical Properties

Direct experimental data for the physical properties of this compound are not extensively reported. However, based on its structure and data from chemical suppliers, the following properties are known or have been calculated.

PropertyValueSource
CAS Number 952182-18-2Echemi[1]
Molecular Formula C₉H₉N₃O₂Echemi[1]
Molecular Weight 191.19 g/mol Echemi[1]
Appearance Predicted to be a solidSigma-Aldrich[2]
Density (calculated) 1.413 g/cm³Echemi[1]
XLogP3 (calculated) 0.8Echemi[1]
Hydrogen Bond Donor Count 2Echemi[1]
Hydrogen Bond Acceptor Count 4Echemi[1]
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A

Hypothetical Experimental Protocols

Proposed Synthesis Workflow

The following diagram outlines a potential multi-step synthesis process.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Starting Material: Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate B Reagents: HNO₃, H₂SO₄ A->B Reaction C Intermediate 1: Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate B->C Product D Intermediate 1 E Reagents: H₂, Pd/C or SnCl₂ D->E Reaction F Final Product: This compound E->F Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Procedure (Hypothetical)

Step 1: Nitration of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • To a stirred solution of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in concentrated sulfuric acid, cooled to 0 °C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Reduction of the Nitro Group

  • Suspend the methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in ethanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. The proton NMR would show characteristic signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, the amino group protons, and the methyl ester protons. The carbon NMR would show the corresponding signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by determining the exact mass of the molecular ion.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretches of the amine and the pyrrole, and the C=O stretch of the ester.

  • Melting Point Analysis: The melting point would be determined using a standard melting point apparatus to assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is scarce, the 7-azaindole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. Derivatives of 7-azaindole have shown activity against a variety of kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases.

Role as a Kinase Inhibitor Scaffold

The 7-azaindole core can act as a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to bind to the ATP-binding site of kinases, often forming key hydrogen bonds with the hinge region of the enzyme, thereby inhibiting its catalytic activity. This mechanism of action is central to the therapeutic effect of many targeted cancer therapies.

Potential Involvement in Signaling Pathways

Given the known activities of other 7-azaindole derivatives, it is plausible that this compound could modulate one or more of the following signaling pathways:

  • PI3K/AKT/mTOR Pathway: This is a critical pathway that regulates cell growth, proliferation, and survival. Several 7-azaindole derivatives have been developed as inhibitors of PI3K, a key kinase in this pathway.

  • Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling is implicated in various cancers. The 7-azaindole scaffold has been successfully utilized to develop potent FGFR inhibitors.[3]

  • Janus Kinase (JAK) Signaling: The JAK-STAT pathway is crucial for cytokine signaling and is a target for inflammatory diseases and some cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as JAK inhibitors.[4]

The following diagram illustrates the general mechanism of how a 7-azaindole-based kinase inhibitor might disrupt a signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Kinase Kinase Domain Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling Cascade PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Inhibition

Caption: Potential mechanism of action in a kinase signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, member of the 7-azaindole family. While specific experimental data on its physical properties and biological activity are currently limited, its structural similarity to a well-established class of kinase inhibitors suggests significant potential for applications in drug discovery and development. The hypothetical synthetic and characterization protocols provided in this guide offer a practical framework for researchers interested in investigating this compound. Further studies are warranted to elucidate its precise physical characteristics, optimize its synthesis, and explore its biological activity in relevant cellular and in vivo models. This will be crucial in determining its potential as a lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide on Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound belonging to the 7-azaindole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable pharmacophore for the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its relevance in drug discovery and development.

Chemical Properties

This compound is a solid compound at room temperature. Its core structure consists of a fused pyrrole and pyridine ring system, with an amino group at the 5-position and a methyl carboxylate group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 952182-18-2[1]
Molecular Formula C₉H₉N₃O₂[1]
Molecular Weight 191.19 g/mol [1]
Appearance Solid[2]
Density 1.413 g/cm³[1]
Refractive Index 1.706[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
XLogP3 0.8[1]

Note: Melting point, boiling point, and specific solubility data are not consistently reported in publicly available literature and would require experimental determination.

Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, a singlet for the amino group protons, a singlet for the methyl ester protons, and a signal for the NH proton of the pyrrole ring. The chemical shifts and coupling constants would be characteristic of the substituted 7-azaindole ring system.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the fused rings, and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino and pyrrole groups, C=O stretching of the ester, C-N stretching, and aromatic C-H and C=C stretching vibrations. For a primary amine, N-H stretching vibrations typically appear around 3400-3250 cm⁻¹.[3][4][5]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.19 m/z), along with characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxylates can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.

General Synthetic Approach

A plausible synthetic route for this compound could involve the following key steps. This generalized protocol is based on established methods for the synthesis of similar pyrrolopyridine cores.

G A Starting Material: Substituted Aminopyridine B Introduction of Pyrrole Precursor A->B Reaction with a suitable reagent C Cyclization to form Pyrrolo[2,3-b]pyridine Core B->C Intramolecular Condensation D Esterification C->D Reaction with Methanol/Acid Catalyst E Final Product: This compound D->E Purification G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Gene Gene STAT_P->Gene Gene Transcription Inhibitor Methyl 5-amino-1H-pyrrolo [2,3-b]pyridine-2-carboxylate (Potential Inhibitor) Inhibitor->JAK Inhibition G A Prepare Assay Plate: Add Kinase, Substrate, and Buffer B Add Test Compound: This compound (in various concentrations) A->B C Initiate Reaction: Add ATP B->C D Incubate at RT C->D E Stop Reaction D->E F Detection: Measure Kinase Activity (e.g., Fluorescence, Luminescence, Radioactivity) E->F G Data Analysis: Calculate IC50 Value F->G

References

An In-depth Technical Guide to Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine core and interact with a wide array of biological targets. This technical guide focuses on a specific class of these compounds: methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives. These derivatives have emerged as potent modulators of key signaling pathways implicated in oncology and inflammatory diseases. This document provides a comprehensive overview of their synthesis, biological activities, and therapeutic potential, with a focus on their action as kinase and phosphodiesterase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The 7-azaindole core, a bioisostere of indole, is a versatile heterocyclic scaffold that has been successfully incorporated into numerous biologically active molecules.[1] The addition of a nitrogen atom to the indole ring system can modulate physicochemical properties and provide an additional hydrogen bond acceptor, potentially enhancing binding affinity and efficacy.[1] Notably, the pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form bidentate hydrogen bonds with the hinge region of many kinases, mimicking the binding of adenine in ATP.[2]

This guide specifically delves into derivatives of this compound. The strategic placement of the 5-amino group and the 2-carboxylate ester provides key points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These derivatives have shown significant promise as inhibitors of several important enzyme families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Phosphodiesterase 4B (PDE4B).

Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the 7-azaindole nucleus followed by functional group interconversions.

General Synthetic Approach

A plausible and frequently utilized approach for the synthesis of the 7-azaindole scaffold begins with appropriately substituted pyridines. For the target molecule, a common precursor is a substituted 2-aminopyridine. The pyrrole ring is then constructed onto the pyridine core.

A representative, though not explicitly for the title compound, synthetic pathway is the Hemetsberger–Knittel indole synthesis, which involves the Knoevenagel condensation between a pyridinecarbaldehyde and an azido acetate.[3] Another approach involves the palladium-catalyzed cross-coupling of a halogenated pyridine with an alkyne, followed by cyclization.

Illustrative Experimental Protocol: Synthesis of a 7-Azaindole Carboxylate Derivative

The following protocol for the synthesis of methyl 5-chloro-7-azaindole-2-carboxylate, a closely related analog, is adapted from the literature and illustrates a common synthetic methodology.[3]

Step 1: Knoevenagel Condensation

To a solution of 2-chloro-pyridine-4-carbaldehyde and ethyl azidoacetate in a suitable solvent such as ethanol, a base like sodium ethoxide is added. The reaction mixture is stirred at room temperature to yield the corresponding Knoevenagel condensation product.

Step 2: Cyclization

The crude condensation product is then heated in a high-boiling point solvent like xylene to induce thermal cyclization, leading to the formation of the 1H-pyrrolo[2,3-b]pyridine ring system.

Step 3: Esterification

If the synthesis starts with the carboxylic acid, the final step involves esterification to the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a coupling agent.

Biological Activity and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against several key enzymes involved in cell signaling, proliferation, and inflammation.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a known driver in various cancers. Several 7-azaindole derivatives have been developed as potent FGFR inhibitors.[4] These compounds typically bind to the ATP-binding site of the kinase domain, preventing receptor autophosphorylation and the activation of downstream signaling pathways.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[5][6] 7-azaindole derivatives have been designed to target the ATP-binding pocket of JAKs, thereby blocking the phosphorylation of STAT proteins and subsequent gene transcription.[5][6]

Phosphodiesterase 4B (PDE4B) Inhibition

PDE4B is a key enzyme in the hydrolysis of cyclic AMP (cAMP), a second messenger that plays a critical role in regulating inflammatory responses. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[7] 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[7]

Quantitative Data

The following tables summarize the in vitro biological activity of various this compound derivatives and related 7-azaindole compounds against their respective targets.

Table 1: FGFR Inhibitory Activity of 7-Azaindole Derivatives

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
7 895.25.6351[8]
19 271.82.0157[8]
GNF-7 --254[9]

Table 2: JAK Inhibitory Activity of 7-Azaindole Derivatives

Compound IDJAK2 IC50 (nM)JAK3 IC50 (nM)Reference
94 260-[5][6]
97 15[5]
TK4g 12.6115.80[10]

Table 3: PDE4B Inhibitory Activity of 7-Azaindole and Related Derivatives

Compound IDPDE4B IC50 (nM)Reference
11h 110[7]
4p 5.50[2]
5d 99.38[2]
22 13[11]
23 7.3[11]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways targeted by these derivatives and a general experimental workflow for their evaluation are provided below using Graphviz (DOT language).

Signaling Pathways

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates PLCg PLCγ P1->PLCg STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P2 P JAK->P2 Autophosphorylation STAT STAT P2->STAT Recruits & Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway and Point of Inhibition.

PDE4B_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP AMP AMP PKA PKA cAMP->PKA Activates Pro_Inflammatory Pro-inflammatory Cytokine Production cAMP->Pro_Inflammatory Inhibits PDE4B PDE4B PDE4B->cAMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Anti_Inflammatory Anti-inflammatory Cytokine Production CREB->Anti_Inflammatory Inhibitor 7-Azaindole Inhibitor Inhibitor->PDE4B Inhibits

Caption: PDE4B Signaling Pathway and Point of Inhibition.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase Assay) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Cytokine Release) Biochemical_Assay->Cell_Based_Assay ADME In Vitro ADME/ Tox Profiling Cell_Based_Assay->ADME In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General Drug Discovery Workflow.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in the development of novel therapeutics for cancer and inflammatory diseases. The 7-azaindole scaffold provides a robust platform for the design of potent and selective inhibitors of key enzymes such as FGFRs, JAKs, and PDE4B. The synthetic accessibility of this core allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The data and methodologies presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of this chemical space is warranted to unlock the full therapeutic potential of these versatile molecules.

References

The Pivotal Role of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in the development of novel therapeutics. While direct biological activity of this compound is not extensively reported, its true value lies in its role as a versatile synthetic intermediate for a range of biologically potent molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthetic pathways involving this core, the biological activities of its derivatives, quantitative data, and detailed experimental protocols.

The Synthetic Keystone: Preparation of the Pyrrolo[2,3-b]pyridine Core

A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This workflow highlights the key chemical transformations required to construct the 7-azaindole core and introduce the necessary functional groups.

G A Substituted 2-aminopyridine C Cyclization A->C Reaction with B Halogenated pyruvate derivative B->C D Nitration C->D Introduction of nitro group at C5 E Reduction of nitro group D->E e.g., SnCl2, HCl F This compound E->F Final product

Caption: Generalized synthetic workflow for the preparation of the target intermediate.

Biological Landscape of Derivatives

The true potential of this compound is unlocked when it is elaborated into a diverse array of derivatives. These derivatives have shown significant activity against a range of important biological targets, including protein kinases and other enzymes implicated in disease.

Kinase Inhibition: A Prominent Therapeutic Avenue

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[1][2]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs, a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[3]

  • Janus Kinase (JAK) Inhibition: The 7-azaindole core is a key feature of several JAK inhibitors.[4] Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as selective JAK1 and JAK3 inhibitors, which are implicated in inflammatory and autoimmune diseases.

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: Novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β, a key enzyme in the pathogenesis of Alzheimer's disease.[5]

  • Other Kinase Targets: The versatility of the 7-azaindole scaffold has led to the discovery of inhibitors for other kinases, including cyclin-dependent kinase 9 (CDK9) and Haspin kinase.[1]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_0 Kinase Signaling Pathway Kinase Protein Kinase (e.g., FGFR, JAK, GSK-3β) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Inflammation) Downstream->CellularResponse Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase Inhibition

Caption: General signaling pathway inhibition by pyrrolo[2,3-b]pyridine derivatives.

Phosphodiesterase 4B (PDE4B) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as selective and potent inhibitors of PDE4B.[6] PDE4B is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4B leads to increased cAMP levels, which in turn suppresses inflammatory responses.

Antiproliferative and Cytotoxic Activity

Beyond specific enzyme inhibition, various pyrrolo[2,3-b]pyridine analogues have demonstrated broad antiproliferative activity against a range of human cancer cell lines, including lung, cervical, and breast cancer.[7] Some of these compounds are believed to exert their effects by intercalating with DNA, thereby disrupting DNA replication and leading to cell death.[7] Furthermore, the use of this compound as an intermediate in the synthesis of duocarmycin analogues highlights its role in the development of potent cytotoxic agents.[8]

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various derivatives synthesized from the 1H-pyrrolo[2,3-b]pyridine scaffold.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
7-azaindole derivativesHaspin14[1]
7-azaindole derivativesCDK9/CyclinTMicromolar to Nanomolar[1]
Pyrrolo[2,3-b]pyridine derivativesGSK-3β0.22 - 0.26[5]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR17
1H-pyrrolo[2,3-b]pyridine derivativesFGFR29[3]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR325[3]
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK1Sub-nanomolar

Table 2: PDE4B Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Compound SeriesTarget EnzymeIC50 (µM)Reference
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B0.11 - 1.1[6]

Table 3: Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Analogues

Compound SeriesCancer Cell LineGI50 (µM)Reference
Pyrrolo[2,3-b]pyridine analoguesA549 (lung), HeLa (cervical), MDA-MB-231 (breast)0.12 - 9.84[7]

Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and biological evaluation of derivatives of this compound.

General Synthetic Protocol for Amide Derivatives

A common synthetic route to generate biologically active amide derivatives from the core intermediate is depicted below. This involves the coupling of the amino group of the pyrrolo[2,3-b]pyridine with a carboxylic acid.

G A This compound C Amide Coupling A->C B Carboxylic Acid (R-COOH) B->C D Pyrrolo[2,3-b]pyridine Amide Derivative C->D Coupling agents (e.g., HATU, EDCI)

Caption: Experimental workflow for the synthesis of amide derivatives.

A representative procedure for amide coupling would involve dissolving the this compound, the desired carboxylic acid, and a coupling agent such as HATU in an appropriate aprotic solvent like DMF. A base, for instance, DIPEA, is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques like column chromatography.

In Vitro Kinase Inhibition Assay Protocol (General)

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the kinase solution to initiate the reaction.

    • Add the substrate/ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

Cell-Based Antiproliferative Assay (SRB Assay)

The antiproliferative activity of the compounds is often assessed using the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.

Protocol Outline:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation and Staining:

    • Fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water.

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye with acetic acid.

  • Signal Quantification and Analysis:

    • Solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition).[7]

Conclusion and Future Perspectives

This compound is a highly valuable scaffold in medicinal chemistry. While its intrinsic biological activity is not the primary focus, its utility as a synthetic intermediate is undeniable. The diverse range of potent biological activities exhibited by its derivatives, particularly as kinase and enzyme inhibitors, underscores the importance of the 7-azaindole core in drug design. Future research efforts will likely continue to leverage this versatile building block to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. The detailed information provided in this guide aims to facilitate and inspire further exploration in this promising area of drug discovery.

References

A Technical Whitepaper on the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound, methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-18-2), is a heterocyclic organic molecule built upon the 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole.[1][2][3] While specific, in-depth mechanism of action studies for this exact ester are not extensively documented in publicly available literature, the 1H-pyrrolo[2,3-b]pyridine scaffold itself is recognized as a "privileged" structure in medicinal chemistry. It serves as a fundamental building block for a multitude of potent and selective inhibitors targeting various protein kinases, which are crucial regulators of cellular processes.[4][5]

This technical guide explores the mechanism of action of several classes of therapeutic agents that utilize the 1H-pyrrolo[2,3-b]pyridine core. The scaffold's unique structure allows it to act as a bioisostere for purines, enabling it to form critical hydrogen bond interactions within the ATP-binding pocket of many kinases, thereby inhibiting their function. This document will detail the signaling pathways, quantitative inhibitory data, and relevant experimental methodologies associated with derivatives of this versatile scaffold.

Mechanism of Action I: Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 1H-pyrrolo[2,3-b]pyridine nucleus is a key pharmacophore in a class of potent inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs).[4][6] Abnormal activation of the FGFR signaling pathway, often due to gene amplification, fusion, or mutations, is a significant driver in the progression of various cancers, including breast, lung, and bladder cancer.[4][6][7]

Derivatives based on this scaffold are designed to compete with ATP for binding to the kinase domain of FGFRs. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring typically form two crucial hydrogen bonds with amino acid residues in the "hinge region" of the kinase, such as the backbone carbonyl of E562 and the NH of A564 in FGFR1.[4] This interaction anchors the inhibitor in the active site, blocking the receptor's autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-MEK-ERK and PI3K-AKT pathways, ultimately inhibiting cell proliferation, migration, and angiogenesis.[4]

FGFR Signaling Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 Autophosphorylation FGFR->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene Gene Expression TF->Gene Cell_Response Proliferation, Angiogenesis, Survival Gene->Cell_Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and point of inhibition.

Quantitative Data: FGFR Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms.

Compound IDTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (μM)Reference
4h FGFR174T1Not specified in snippet[4][6][7]
FGFR29[4][6][7]
FGFR325[4][6][7]
FGFR4712[4][6][7]
Compound 1 FGFR119004T1>10[4]
Experimental Protocol: In Vitro FGFR Kinase Assay

This protocol is a representative example based on methodologies described for kinase inhibitors.

  • Objective: To determine the IC₅₀ value of a test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) against a specific FGFR kinase isoform.

  • Materials:

    • Recombinant human FGFR1 kinase domain.

    • ATP (Adenosine triphosphate).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compound dissolved in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ADP-Glo™ system.

    • 384-well white microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

    • To each well of a 384-well plate, add 5 µL of the diluted test compound. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

    • Add 10 µL of a solution containing the FGFR1 enzyme and the peptide substrate to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the reaction and measure the remaining ATP (indicating kinase inhibition) by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to controls.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Mechanism of Action II: Janus Kinase (JAK) Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is also integral to the design of Janus Kinase (JAK) inhibitors.[8][9] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) is essential for cytokine signaling, which regulates inflammatory and immune responses.[8] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription.

Derivatives such as 1H-pyrrolo[2,3-b]pyridine-5-carboxamides have been developed as potent and selective JAK3 inhibitors.[8] By blocking the ATP-binding site of JAK3, these compounds prevent the phosphorylation and activation of STAT proteins, thereby modulating the immune response. This mechanism is particularly relevant for treating autoimmune diseases and transplant rejection.[8]

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT_U STAT (unphosphorylated) JAK->STAT_U Phosphorylation STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerization Gene Target Gene Transcription STAT_Dimer->Gene Nuclear Translocation Response Immune / Inflammatory Response Gene->Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and point of inhibition.

Quantitative Data: JAK Inhibitory Activity

The following table presents data for a highly optimized 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative targeting JAK3.

Compound IDTargetIC₅₀ (nM)Cellular AssayCellular IC₅₀ (nM)Reference
31 JAK1130IL-2 Stimulated220[8]
JAK21100T-Cell Prolif.[8]
JAK31.8[8]
TYK2140[8]
Experimental Protocol: In Vitro JAK3 Kinase Assay

This protocol is a representative example for determining JAK3 inhibition.

  • Objective: To measure the IC₅₀ value of a test compound against the JAK3 enzyme.

  • Materials:

    • Recombinant human JAK3 enzyme.

    • Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE).

    • Assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA).

    • Test compound in DMSO.

    • ATP.

    • HTRF® KinEASE-STK S3 kit (Cisbio) or similar time-resolved fluorescence energy transfer (TR-FRET) assay system.

    • 384-well low-volume black microplates.

  • Procedure:

    • Dispense 2 µL of the test compound (in serial dilution) or DMSO control into the wells of a 384-well plate.

    • Add 4 µL of a solution containing the JAK3 enzyme and the biotinylated peptide substrate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding 10 µL of HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin).

    • Incubate for 1 hour at room temperature to allow for detection reagent binding.

    • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission signals (665 nm / 620 nm) and convert to percent inhibition.

    • Plot percent inhibition against the logarithm of compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit.

Mechanism of Action III: Phosphodiesterase 4B (PDE4B) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully employed to develop inhibitors of Phosphodiesterase 4B (PDE4B).[10] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger. PDE4 is predominantly expressed in inflammatory and immune cells, where it regulates intracellular cAMP levels. By inhibiting PDE4B, these compounds increase cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines like TNF-α. This makes PDE4B an attractive target for inflammatory diseases.[10]

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, demonstrating significant inhibition of TNF-α release from macrophages.[10]

cAMP/PDE4B Signaling Pathway

PDE4B_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4B->AMP Response Suppression of Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->PDE4B Inhibition

Caption: Role of PDE4B in cAMP signaling and point of inhibition.

Quantitative Data: PDE4B Inhibitory Activity

The following table shows the inhibitory potency of a representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide against PDE4 isoforms.

Compound IDTargetIC₅₀ (μM)Selectivity (PDE4D/PDE4B)Reference
11h PDE4B0.111.63[10]
PDE4D0.18[10]
Rolipram PDE4B0.121.0[10]
(Control)PDE4D0.12[10]
Experimental Protocol: PDE4B Inhibition Assay

This is a representative protocol for measuring PDE4B enzymatic activity.

  • Objective: To determine the IC₅₀ of a test compound against the PDE4B enzyme.

  • Materials:

    • Human recombinant PDE4B enzyme.

    • Assay buffer (e.g., Tris-HCl, MgCl₂).

    • cAMP.

    • Test compound in DMSO.

    • Snake venom nucleotidase.

    • Activated charcoal.

    • ³H-cAMP (radiolabeled substrate).

    • Scintillation fluid and microplates.

  • Procedure:

    • Add assay buffer, test compound (or DMSO), and PDE4B enzyme to each well of a microplate.

    • Incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding a solution containing a mix of cold cAMP and ³H-cAMP.

    • Incubate for another 20 minutes at 30°C.

    • Stop the reaction by adding snake venom nucleotidase, which converts the resulting ³H-AMP to ³H-adenosine. Incubate for 10 minutes.

    • Add a charcoal slurry to the wells. The charcoal binds the unreacted ³H-cAMP, while the product, ³H-adenosine, remains in the supernatant.

    • Centrifuge the plate to pellet the charcoal.

    • Transfer an aliquot of the supernatant to a new plate containing scintillation fluid.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is directly proportional to PDE4B activity.

    • Calculate percent inhibition based on control wells.

    • Plot percent inhibition versus log[concentration] and fit to a dose-response curve to determine the IC₅₀.

Conclusion

While the specific biological role of this compound is not well-defined in current literature, its core scaffold, 1H-pyrrolo[2,3-b]pyridine, is of immense importance in modern drug discovery. Its ability to act as a versatile hinge-binding motif has enabled the development of potent and selective inhibitors against diverse and critical enzyme families, including FGFRs, JAKs, and PDEs. The data and protocols summarized in this guide underscore the therapeutic potential of this scaffold and provide a framework for the evaluation of new derivatives in oncology, immunology, and inflammatory diseases.

References

Unlocking Therapeutic Potential: A Technical Guide to Pyrrolo[2,3-b]pyridine Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique physicochemical properties have led to the development of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of the key therapeutic targets of pyrrolo[2,3-b]pyridine compounds, complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Key Therapeutic Targets and Quantitative Inhibitory Data

Pyrrolo[2,3-b]pyridine derivatives have demonstrated significant inhibitory activity against a variety of protein kinases and other enzymes. The following tables summarize the in vitro potency of lead compounds against their respective targets.

Compound IDTargetIC50 (nM)Cell Line/Assay ConditionsReference
4h FGFR17In vitro kinase assay[2][3]
FGFR29In vitro kinase assay[2][3]
FGFR325In vitro kinase assay[2][3]
FGFR4712In vitro kinase assay[2][3]
38a (S,S)-enantiomer of 31g JAK1Potent (specific value not stated)Kinase assay[4]
14c JAK3Moderately potent (specific value not stated)Kinase assay[5]
11h PDE4B140In vitro enzyme assay[6]
34e V600E B-RAF85In vitro kinase assay[7]
35 V600E B-RAF80In vitro kinase assay[7]
41 GSK-3β0.22In vitro kinase assay[8]
46 GSK-3β0.26In vitro kinase assay[8]
54 GSK-3β0.24In vitro kinase assay[8]
22 CDK848.6In vitro kinase assay[9]
46 CDK857In vitro kinase assay[10]
I-1 CSF-1R49.41In vitro kinase assay[11]
Compound IDTargetDisease AreaKey FindingsReference
Pyrrolo[2,3-b]pyridine analogues (e.g., 5d) DNA IntercalationCancerEfficiently intercalates into calf thymus DNA, suggesting a mechanism of blocking DNA replication.[12]
Pyrrolo[2,3-b]pyridine derivatives TNIKColorectal CancerPotent inhibitors with pIC50 values ranging from 7.37 to 9.92.[13][14]
Pyrrolo[2,3-d]pyrimidine derivatives (structurally related) Multi-kinase (EGFR, HER2, VEGFR-2, CDK2)CancerShowed promising multi-kinase inhibitory effects and induced apoptosis.[15]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolo[2,3-b]pyridine compounds are rooted in their ability to modulate critical signaling pathways implicated in disease pathogenesis.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that governs inflammation and immune responses.[4][16] Pyrrolo[2,3-b]pyridine-based JAK inhibitors can block this pathway, making them valuable for treating autoimmune diseases and certain cancers.

JAK_STAT_Pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT JAK->pSTAT Phosphorylates STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibits FGFR_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Migration, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibits Wnt_Pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates beta_Catenin_p p-β-catenin Destruction_Complex->beta_Catenin_p Phosphorylates Nucleus Nucleus beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Co-activates Proteasome Proteasome beta_Catenin_p->Proteasome Degradation Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription TNIK TNIK TNIK->TCF_LEF Activates CDK8 CDK8 CDK8->beta_Catenin Regulates activity Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->TNIK Inhibits Inhibitor->CDK8 Inhibits Experimental_Workflow Drug Discovery and Validation Workflow cluster_0 Discovery Phase cluster_1 Validation Phase Compound_Synthesis Compound Synthesis (Pyrrolo[2,3-b]pyridine core) HTS High-Throughput Screening (Primary Target Assay) Compound_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination (In Vitro Kinase Assay) Hit_Identification->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cell_Based_Assays Western_Blot Target Engagement (Western Blotting) Cell_Based_Assays->Western_Blot Lead_Compound Lead Compound Western_Blot->Lead_Compound

References

The Strategic Application of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, enabling the development of highly specific and potent therapeutics. This approach hinges on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits then serve as the foundation for the rational design of more complex and potent drug candidates. Within the vast chemical space of potential fragments, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has garnered significant attention as a "privileged" structure, particularly in the realm of kinase inhibitor discovery.[1] This guide focuses on a specific, functionalized 7-azaindole fragment, methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , outlining its potential as a strategic starting point for the development of novel therapeutics.

The 7-azaindole core is an excellent bioisostere of purine and indole systems and is known to form key hydrogen bonding interactions with the hinge region of many protein kinases.[2][3] The addition of a 5-amino group and a 2-carboxylate ester provides crucial vectors for chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document will provide a comprehensive overview of the synthesis, potential biological targets, and methodologies for screening and validating this promising fragment.

Synthesis of the Core Fragment

A likely synthetic pathway would begin with a substituted pyridine, followed by the introduction of a nitro group at the 5-position. Subsequent chemical modifications would lead to the formation of the fused pyrrole ring with the desired carboxylate group at the 2-position. The final step would involve the reduction of the nitro group to the key 5-amino functionality.[4][5]

Proposed Synthetic Scheme:

A potential synthetic route could start from a suitable 2-amino-5-nitropyridine derivative. Cyclization to form the pyrrole ring can be achieved through various methods, such as the Fischer indole synthesis or palladium-catalyzed annulation reactions.[6][7] For instance, a condensation reaction with an appropriate three-carbon unit, followed by cyclization, would yield the 5-nitro-7-azaindole-2-carboxylate intermediate. The final step, the reduction of the nitro group to an amine, can be accomplished using standard reducing agents like tin(II) chloride or catalytic hydrogenation.[5]

Biological Targets and Signaling Pathways

The 7-azaindole scaffold is a well-established hinge-binding motif for a multitude of protein kinases.[1] Derivatives of this core have shown inhibitory activity against several important cancer and inflammation-related kinases. Therefore, it is highly probable that this compound would exhibit binding affinity for one or more of the following kinase families:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in integrin-mediated signal transduction, playing a crucial role in cell migration, proliferation, and survival.[8]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that, upon activation by its ligand HGF, triggers signaling cascades involved in cell growth, motility, and invasion. Aberrant c-Met signaling is implicated in numerous cancers.[9]

  • Janus Kinases (JAKs): A family of tyrosine kinases that are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate immune responses, cell proliferation, and differentiation.[10][11]

The following diagrams illustrate the signaling pathways associated with these key kinase targets.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_SOS Grb2/SOS FAK->Grb2_SOS p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation Ras Ras Grb2_SOS->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Cell_Migration Cell Migration & Proliferation Akt->Cell_Migration Crk Crk p130Cas->Crk Crk->Cell_Migration

FAK Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding Grb2 Grb2 cMet->Grb2 Recruitment Gab1 Gab1 cMet->Gab1 Recruitment STAT3 STAT3 cMet->STAT3 Activation Ras_MAPK Ras/MAPK Pathway Grb2->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Gab1->PI3K_Akt Cell_Outcomes Proliferation, Survival, Migration Ras_MAPK->Cell_Outcomes PI3K_Akt->Cell_Outcomes STAT3->Cell_Outcomes

c-Met Signaling Pathway

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription STAT_Dimer->Gene_Transcription Binding to DNA

JAK/STAT Signaling Pathway

Fragment Screening and Hit Validation

A typical FBDD workflow for identifying inhibitors targeting the aforementioned kinases would involve several key stages, as depicted below.

FBDD_Workflow Fragment_Library Fragment Library (including core fragment) Primary_Screen Primary Screen (e.g., SPR) Fragment_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Validation Hit Validation (e.g., Orthogonal Assays, Dose-Response) Hit_Identification->Hit_Validation Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology Lead_Optimization Lead Optimization (SAR, Medicinal Chemistry) Hit_Validation->Lead_Optimization Structural_Biology->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Fragment-Based Drug Discovery Workflow
Experimental Protocols

1. Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragment binding.

  • Instrumentation: A Biacore™ system or similar SPR instrument.

  • Immobilization: The target kinase is typically immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. It is crucial to ensure the immobilized protein remains active and stable.

  • Running Buffer: A suitable buffer such as PBS with 0.05% P20 and a small percentage of DMSO (e.g., 1-5%) to match the fragment library solvent.

  • Fragment Screening: The fragment library, including this compound, is screened at a concentration range of 100-500 µM. Each fragment is injected over the sensor surface, and the binding response is monitored in real-time.

  • Data Analysis: The binding responses are analyzed to identify fragments that interact with the target protein. Hits are typically defined as fragments that produce a response significantly above the background.

2. Hit Validation: Kinase Activity Assays

Biochemical assays are essential to confirm that the binding of a fragment translates to functional inhibition of the kinase. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used format.

  • Principle: HTRF assays measure the phosphorylation of a substrate by the kinase. The assay uses a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a second acceptor fluorophore (e.g., XL665) linked to the substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Reagents:

    • Target kinase

    • Biotinylated peptide substrate

    • ATP

    • Europium cryptate-labeled anti-phospho-antibody

    • Streptavidin-XL665

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • Protocol:

    • Add the fragment inhibitor (e.g., this compound) at various concentrations to the wells of a microplate.

    • Add the kinase and substrate mixture and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylated product by adding a solution containing EDTA, the europium-labeled antibody, and streptavidin-XL665.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. The data is then plotted as percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Quantitative Data and Lead Optimization

While specific quantitative data for the binding of this compound to kinases is not publicly available, data from more elaborated derivatives of the 7-azaindole scaffold highlight its potential. The table below summarizes the inhibitory activities of some representative 7-azaindole-based kinase inhibitors.

Kinase TargetDerivative StructureIC₅₀ (nM)Reference
B-RAF (V600E) Vemurafenib31[3]
CSF1R Pexidartinib13[3]
JAK3 (Structure disclosed in reference)Potent (specific value not provided)[12]
PDE4B 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative110-1100[13]

Note: The structures of these derivatives are significantly more complex than the core fragment and are provided to illustrate the potential of the 7-azaindole scaffold.

The 5-amino group and the 2-carboxylate ester of the core fragment provide two key vectors for chemical modification during lead optimization. The amino group can be functionalized to explore interactions with solvent-exposed regions of the kinase active site, while the ester can be converted to an amide to introduce a wide range of substituents that can probe different pockets of the ATP-binding site. Structure-based drug design, guided by X-ray crystallography or NMR of fragment-kinase complexes, would be instrumental in this optimization process.

Conclusion

This compound represents a highly promising fragment for initiating drug discovery campaigns, particularly for the development of novel kinase inhibitors. Its 7-azaindole core is a proven hinge-binding motif, and the strategically placed functional groups offer versatile handles for rapid lead optimization. By employing a systematic FBDD approach, encompassing sensitive biophysical screening methods and robust biochemical validation assays, researchers can leverage this fragment to develop potent and selective drug candidates targeting a range of diseases driven by aberrant kinase signaling. This technical guide provides a foundational framework for the successful application of this valuable chemical entity in modern drug discovery.

References

Spectroscopic and Synthetic Profile of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from structurally related compounds to predict its spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of data for similar 7-azaindole derivatives.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11.5br s1HN1-H
~7.8d1HH4
~7.0s1HH3
~6.8d1HH6
~5.5br s2H-NH₂
3.85s3H-OCH₃
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~162.0C=O
~148.0C7a
~145.0C5
~130.0C4
~128.0C2
~110.0C3a
~105.0C6
~100.0C3
~52.0-OCH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (amine and pyrrole)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (methyl)
~1700StrongC=O stretch (ester)
1620 - 1580Medium-StrongN-H bend (amine), C=C stretch (aromatic)
1500 - 1400MediumC-N stretch, C=C stretch (aromatic)
1300 - 1200StrongC-O stretch (ester)
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
191[M]⁺ (Molecular Ion)
160[M - OCH₃]⁺
132[M - COOCH₃]⁺

Proposed Synthetic Protocol

The synthesis of this compound can be approached through a multi-step pathway starting from a commercially available substituted pyridine.

Experimental Workflow for Synthesis

Synthetic Pathway A 2-chloro-3-nitropyridine B Methyl 2-chloro-3-nitropyridine-6-carboxylate A->B 1. Esterification C Methyl 2-azido-3-nitropyridine-6-carboxylate B->C 2. Azide Substitution D This compound C->D 3. Reductive Cyclization

Caption: Proposed synthetic pathway for the target compound.

Detailed Methodologies

Step 1: Esterification of 2-chloro-3-nitropyridine

  • To a solution of 2-chloro-3-nitropyridine in a suitable solvent (e.g., methanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield methyl 2-chloro-3-nitropyridine-6-carboxylate.

Step 2: Azide Substitution

  • Dissolve methyl 2-chloro-3-nitropyridine-6-carboxylate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) to the solution and heat the mixture.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain methyl 2-azido-3-nitropyridine-6-carboxylate.

Step 3: Reductive Cyclization (Hemetsberger-Knittel Synthesis)

  • Dissolve the azido intermediate in a high-boiling point solvent such as toluene or xylene.

  • Add a reducing agent, for example, triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃).

  • Heat the reaction mixture to induce reductive cyclization. The azide is reduced to a nitrene, which then inserts into a C-H bond of the methyl group of the ester, followed by tautomerization to form the pyrrole ring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and purify the product by column chromatography to afford this compound.

Spectroscopic Analysis Workflow

A systematic approach is necessary for the structural confirmation of the synthesized compound.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesized_Compound Synthesized Compound NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS IR Infrared Spectroscopy Synthesized_Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for spectroscopic analysis and structural confirmation.

This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic strategy for this compound. Experimental validation is required to confirm these predictions. Researchers can use this information as a starting point for their own investigations into this and related compounds.

An In-depth Technical Guide to Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable core for the development of various therapeutic agents, particularly kinase inhibitors. This technical guide focuses on a specific subset of this class: methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its analogs. These compounds serve as crucial intermediates and are precursors to a range of biologically active molecules. This document provides a comprehensive overview of their synthesis, biological activities, and the signaling pathways they modulate. Detailed experimental protocols for relevant assays are also included to facilitate further research and development.

The 7-Azaindole Core: A Scaffold of Therapeutic Importance

The 7-azaindole core is a bicyclic aromatic heterocycle that is isosteric to indole and purine. This structural feature allows it to function as a hinge-binder in the ATP-binding pocket of many kinases, making it a cornerstone for the design of kinase inhibitors. The 5-amino group in the target scaffold provides a key point for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold and Analogs

The synthesis of the this compound core is a multi-step process that typically begins with a substituted pyridine derivative. While a direct, one-pot synthesis for this specific molecule is not extensively documented, a plausible and efficient route can be constructed based on established methods for the synthesis of 5-amino-7-azaindoles and the functionalization of the 7-azaindole nucleus.

A common strategy involves the synthesis of a 5-nitro-7-azaindole intermediate, which can then be reduced to the corresponding 5-amino derivative. The 2-carboxylate group can be introduced at various stages, often through cyclization of a suitably substituted pyridine precursor.

3.1 A Representative Synthetic Pathway

A feasible synthetic approach starts from 2-amino-5-nitropyridine. The key steps often involve a microwave-promoted heteroannulation reaction of a pyridine alkyne.[1] A general workflow for such a synthesis is outlined below.

G A 2-Amino-5-nitropyridine B Introduction of an alkyne at C3 A->B Sonogashira coupling C Cyclization to form 7-azaindole ring B->C Heteroannulation D Esterification at C2 C->D e.g., with methyl chloroformate E Reduction of nitro group D->E e.g., Catalytic hydrogenation F This compound E->F

Figure 1: General synthetic workflow for the core scaffold.

3.2 Experimental Protocols

3.2.1 Synthesis of 5-Nitro-7-azaindole

A scalable synthesis of 5-nitro-7-azaindole has been developed via a metal-free cycloisomerization of 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine.[2]

  • Procedure: To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol) in water (230 mL, 12.75 mol), morpholine (3.7 kg, 42.5 mol) is added. The mixture is stirred at 90 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water (2.0 L). The resulting yellow solid is filtered, washed with water, and dried to yield 5-nitro-7-azaindole.[2]

3.2.2 Reduction of the Nitro Group

The reduction of the 5-nitro group to the 5-amino group is a standard transformation.

  • Procedure: A common method is catalytic hydrogenation. The 5-nitro-7-azaindole is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by TLC or LC-MS. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the 5-amino-7-azaindole.

Biological Activity and Therapeutic Targets

Analogs of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of several important therapeutic targets, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B). The 5-amino group serves as a versatile handle for introducing various substituents to modulate potency and selectivity.

4.1 Janus Kinase (JAK) Inhibition

JAKs are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[3] Analogs of 1H-pyrrolo[2,3-b]pyridine have been developed as potent JAK inhibitors.

4.1.1 JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene Gene Transcription nucleus->gene inhibitor 7-Azaindole Analog (JAK Inhibitor) inhibitor->jak Inhibition

Figure 2: The JAK-STAT signaling pathway and the inhibitory action of 7-azaindole analogs.

4.2 Fibroblast Growth Factor Receptor (FGFR) Inhibition

FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[4] Aberrant FGFR signaling is implicated in various cancers, making them attractive targets for oncology drug development. 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFRs.[4]

4.2.1 FGFR Signaling Pathway

Binding of a fibroblast growth factor (FGF) to its receptor (FGFR) leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell survival and proliferation.

G fgf FGF fgfr FGFR fgf->fgfr ras RAS fgfr->ras Activation pi3k PI3K fgfr->pi3k Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation inhibitor 7-Azaindole Analog (FGFR Inhibitor) inhibitor->fgfr Inhibition

Figure 3: The FGFR signaling pathway and its inhibition by 7-azaindole analogs.

4.3 Phosphodiesterase 4B (PDE4B) Inhibition

PDE4B is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4B leads to increased intracellular cAMP levels, which has anti-inflammatory effects. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.

4.3.1 PDE4B and cAMP Signaling

PDE4B plays a crucial role in regulating the inflammatory response in immune cells. By degrading cAMP, it dampens the anti-inflammatory signals mediated by cAMP-dependent pathways. Inhibiting PDE4B enhances these anti-inflammatory signals.

G atp ATP ac Adenylyl Cyclase atp->ac camp cAMP ac->camp pde4b PDE4B camp->pde4b pka PKA camp->pka amp AMP pde4b->amp creb CREB pka->creb anti_inflammatory Anti-inflammatory Gene Expression creb->anti_inflammatory inhibitor 7-Azaindole Analog (PDE4B Inhibitor) inhibitor->pde4b Inhibition

Figure 4: The role of PDE4B in cAMP signaling and its inhibition.

Quantitative Data

While specific data for a series of this compound analogs is limited in the public domain, the following table presents representative data for related 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate their potential as kinase and PDE4B inhibitors.

Table 1: Biological Activity of Representative 1H-pyrrolo[2,3-b]pyridine Analogs

Compound IDTargetAssay TypeIC50 (nM)Reference
FGFR Inhibitor 4h FGFR1Enzymatic7[4]
FGFR2Enzymatic9[4]
FGFR3Enzymatic25[4]
FGFR4Enzymatic712[4]
JAK3 Inhibitor 31 JAK3Enzymatic1.3[3]
JAK1Enzymatic110[3]
JAK2Enzymatic400[3]
PDE4B Inhibitor 11h PDE4BEnzymatic140

Note: Data for PDE4B inhibitor 11h is from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Experimental Protocols for Biological Assays

6.1 General Kinase Assay Protocol (e.g., for FGFR or JAK)

This protocol describes a general method for measuring kinase activity using a luminescence-based assay that quantifies ADP production.

G start Start prep_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prep_reagents add_inhibitor Add Inhibitor Dilutions to 384-well Plate prep_reagents->add_inhibitor add_enzyme Add Kinase to Wells add_inhibitor->add_enzyme add_substrate_atp Add Substrate/ATP Mix to Initiate Reaction add_enzyme->add_substrate_atp incubate_rt Incubate at Room Temperature (e.g., 60 min) add_substrate_atp->incubate_rt add_adp_glo Add ADP-Glo™ Reagent incubate_rt->add_adp_glo incubate_adp_glo Incubate at Room Temperature (e.g., 40 min) add_adp_glo->incubate_adp_glo add_detection_reagent Add Kinase Detection Reagent incubate_adp_glo->add_detection_reagent incubate_detection Incubate at Room Temperature (e.g., 30 min) add_detection_reagent->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze Analyze Data and Calculate IC50 read_luminescence->analyze end End analyze->end

Figure 5: General workflow for a luminescence-based kinase assay.

  • Materials:

    • Purified recombinant kinase (e.g., FGFR1, JAK3)

    • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

    • ATP

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[5]

    • Test compounds (analogs of this compound)

    • ADP-Glo™ Kinase Assay Kit (Promega)[6]

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer containing DMSO (final DMSO concentration should be consistent across all wells, e.g., 1%).

    • In a 384-well plate, add 1 µL of the inhibitor solution or DMSO control.

    • Add 2 µL of the kinase solution (enzyme concentration to be optimized for each kinase).

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

6.2 PDE4B Enzymatic Assay Protocol

This protocol describes a fluorescence polarization (FP) assay for measuring PDE4B activity.[7]

G start Start prep_reagents Prepare PDE4B Enzyme, FAM-cAMP Substrate, and Inhibitor Solutions start->prep_reagents add_inhibitor Add Inhibitor Dilutions to 96-well Black Plate prep_reagents->add_inhibitor add_enzyme Add PDE4B Enzyme to Wells add_inhibitor->add_enzyme add_substrate Add FAM-cAMP Substrate to Initiate Reaction add_enzyme->add_substrate incubate_rt Incubate at Room Temperature (e.g., 60 min) add_substrate->incubate_rt add_binding_agent Add Binding Agent to Stop Reaction incubate_rt->add_binding_agent incubate_binding Incubate at Room Temperature (e.g., 15-30 min) add_binding_agent->incubate_binding read_fp Read Fluorescence Polarization incubate_binding->read_fp analyze Analyze Data and Calculate IC50 read_fp->analyze end End analyze->end

Figure 6: Workflow for a PDE4B fluorescence polarization assay.

  • Materials:

    • Recombinant human PDE4B enzyme

    • PDE Assay Buffer

    • Fluorescein-labeled cAMP (FAM-cAMP)

    • Binding Agent (e.g., phosphate-binding nanoparticles)

    • Test compounds

    • 96-well black microplate

    • Fluorescence microplate reader capable of measuring FP

  • Procedure:

    • Prepare serial dilutions of the test compounds in PDE Assay Buffer or DMSO, followed by dilution in the assay buffer.

    • To the wells of a 96-well black plate, add 25 µL of the diluted test compound or vehicle control.

    • Add 25 µL of diluted PDE4B enzyme to each well. Include a "no enzyme" control for background correction.

    • Initiate the reaction by adding 50 µL of FAM-cAMP substrate to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Add 50 µL of Binding Agent to each well to stop the reaction.

    • Incubate for an additional 15-30 minutes at room temperature before reading the fluorescence polarization.

    • Subtract the background FP values (no enzyme control) from all other readings.

    • Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutics, particularly kinase and phosphodiesterase inhibitors. The 5-amino group provides a crucial anchor for derivatization, allowing for the fine-tuning of biological activity and pharmacokinetic properties. While the direct synthesis and biological evaluation of a wide range of analogs based on this specific core are not yet extensively reported in peer-reviewed literature, the established chemistry of the 7-azaindole ring system and the promising activity of related compounds suggest that this is a fertile area for future drug discovery efforts. Further exploration of the SAR of this scaffold, guided by the assays and understanding of the signaling pathways detailed in this guide, is warranted and holds the potential to yield novel drug candidates for a variety of diseases.

References

Methodological & Application

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Versatile Scaffold for Heterocyclic Compound Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a derivative of the 7-azaindole core, has emerged as a privileged building block in medicinal chemistry. Its unique structural features, including a reactive amino group and an ester functionality, coupled with the inherent biological relevance of the pyrrolo[2,3-b]pyridine scaffold, make it an ideal starting material for the synthesis of a diverse array of complex heterocyclic compounds. These compounds have shown significant potential in drug discovery, particularly as potent and selective inhibitors of various protein kinases and other important biological targets. This document provides an overview of the applications of this versatile building block, along with detailed protocols for the synthesis of key heterocyclic derivatives and their biological activities.

Application in Kinase Inhibitor Synthesis

The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore in the design of kinase inhibitors. The strategic placement of substituents on this scaffold allows for fine-tuning of inhibitory activity and selectivity against various kinase families.

Janus Kinase (JAK) Inhibitors

Derivatives of this compound have been extensively explored as inhibitors of Janus kinases (JAKs), a family of tyrosine kinases crucial for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases. The 5-amino group of the starting material serves as a key handle for introducing pharmacophoric elements that interact with the ATP-binding site of JAKs.

Quantitative Data: JAK Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
14c JAK314[1]
14c JAK1>1000[1]
14c JAK2>1000[1]
31 JAK3Potent Inhibition[2]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully employed in the development of inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers. The ability to introduce diverse substituents on the pyrrolopyridine ring system allows for the optimization of interactions within the hydrophobic pocket of the FGFR kinase domain.

Quantitative Data: FGFR Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[3][4]
4h FGFR29[3][4]
4h FGFR325[3][4]
4h FGFR4712[3][4]

Signaling Pathway Visualizations

To illustrate the mechanism of action of the synthesized inhibitors, the following diagrams depict the targeted signaling pathways.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (Pyrrolo[2,3-b]pyridine derivative) Inhibitor->JAK Inhibits FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates Grb2_Sos Grb2/Sos FRS2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor FGFR Inhibitor (Pyrrolo[2,3-b]pyridine derivative) Inhibitor->FGFR Inhibits Synthesis_Workflow Start This compound Amidation Amidation of Ester Start->Amidation Condensation Condensation with Dicarbonyl Compounds Start->Condensation Carboxamide 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Amidation->Carboxamide N_Alkylation N-Alkylation/Arylation of Amino Group Carboxamide->N_Alkylation Substituted_Amine N-Substituted Derivative N_Alkylation->Substituted_Amine Cyclization Cyclization/Annulation Substituted_Amine->Cyclization Other_Heterocycles Other Bioactive Heterocycles Substituted_Amine->Other_Heterocycles Kinase_Inhibitors Kinase Inhibitors (e.g., JAK, FGFR) Cyclization->Kinase_Inhibitors Fused_Pyridopyrimidines Fused Pyrido[2,3-d]pyrimidines Condensation->Fused_Pyridopyrimidines

References

Synthesis of Potent JAK1 Inhibitors from Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the synthesis of selective Janus Kinase 1 (JAK1) inhibitors, commencing from the versatile starting material, methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This document is structured to offer not only detailed experimental protocols but also the underlying scientific rationale for key synthetic transformations, empowering researchers to adapt and innovate upon this foundational scaffold.

Introduction to JAK1 Inhibition and the Pyrrolo[2,3-b]pyridine Scaffold

The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases, particularly JAK1, are pivotal mediators in the signaling pathways of numerous pro-inflammatory cytokines.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key factor in the pathophysiology of various autoimmune and inflammatory diseases, making JAK1 a prime therapeutic target.[2] The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, core is a privileged scaffold in kinase inhibitor design, serving as a bioisostere for purines and indoles. Its unique electronic properties and hydrogen bonding capabilities allow for potent and selective interactions within the ATP-binding site of kinases like JAK1.[3]

The choice of this compound as a starting material offers strategic advantages. The C5-amino group provides a handle for introducing diversity elements that can project into solvent-exposed regions of the kinase, enhancing selectivity and physicochemical properties. The C2-carboxylate can be readily converted into an amide, a common feature in many kinase inhibitors that often forms crucial hydrogen bonds with the hinge region of the kinase.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[4] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[5][6] By inhibiting JAK1, small molecules can effectively block this cascade, thereby suppressing the production of inflammatory mediators.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1_inactive JAK1 (inactive) STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Docking JAK1_active JAK1 (active) JAK1_inactive->JAK1_active 2. Activation JAK1_active->Receptor 3. Phosphorylation JAK1_active->STAT_inactive 5. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Regulation

Caption: The JAK-STAT Signaling Pathway.

Proposed Synthesis of a JAK1 Inhibitor

The following section outlines a representative synthetic route to a potent JAK1 inhibitor, starting from this compound. This proposed pathway is a composite of established transformations on the 7-azaindole scaffold, providing a robust and adaptable framework for inhibitor synthesis.[3][7]

Overall Synthetic Workflow

G A This compound B Step 1: N-Protection (Boc Anhydride) A->B C Step 2: Amidation (Cyclopropylamine) B->C D Step 3: Halogenation (N-Iodosuccinimide) C->D E Step 4: Suzuki Coupling (Arylboronic acid) D->E F Step 5: Deprotection (TFA) E->F G Final JAK1 Inhibitor F->G

Caption: Proposed Synthetic Workflow.

Part 1: Synthesis of the Core Scaffold

Protocol 1: Protection of the 5-Amino Group

Rationale: Protection of the C5-amino group is crucial to prevent side reactions in subsequent steps, particularly during the planned Suzuki coupling. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add TEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.

Protocol 2: Amidation of the C2-Ester

Rationale: The conversion of the methyl ester at the C2 position to an amide is a key step to introduce a functional group capable of forming hydrogen bonds with the hinge region of the JAK1 active site. Cyclopropylamine is used here as a representative amine; this can be varied to explore structure-activity relationships (SAR).

Materials:

  • N-Boc protected this compound

  • Cyclopropylamine

  • Trimethylaluminum (2 M in toluene)

  • Toluene, anhydrous

Procedure:

  • Dissolve the N-Boc protected ester (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add cyclopropylamine (2.0 eq) to the solution.

  • Slowly add trimethylaluminum (2.0 eq, 2 M solution in toluene) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Stir the resulting mixture vigorously for 1 hour, then extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude amide product is often of sufficient purity for the next step, or can be purified by column chromatography if necessary.

Part 2: Introduction of Diversity and Final Deprotection

Protocol 3: Iodination at the C4-Position

Rationale: To enable the introduction of an aryl or heteroaryl group via cross-coupling, the pyrrolo[2,3-b]pyridine core must be functionalized with a suitable handle. Iodination at the C4 position is a common strategy, as this position is often amenable to selective functionalization. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.

Materials:

  • N-Boc protected 5-amino-2-carboxamide intermediate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the amide intermediate (1.0 eq) in ACN.

  • Add NIS (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 2-4 hours, protecting the reaction from light.

  • Monitor the formation of the iodinated product by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the C4-iodo intermediate.

Protocol 4: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction for the formation of C-C bonds.[7] This step is critical for installing the desired aryl or heteroaryl moiety that will occupy a key pocket in the JAK1 active site, driving potency and selectivity. The choice of the boronic acid or ester is a key point for diversification.

Materials:

  • C4-iodo intermediate

  • Arylboronic acid (e.g., 4-(methoxy)phenylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., aqueous 2 M Na₂CO₃ or K₂CO₃) (3.0 eq)

  • Solvent (e.g., 1,4-dioxane or DMF/water mixture)

Procedure:

  • To a reaction vessel, add the C4-iodo intermediate (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the aqueous base.

  • Heat the mixture to 90-100 °C for 2-12 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the coupled product.

Protocol 5: Final Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group to unmask the C5-amino group and yield the target JAK1 inhibitor. Trifluoroacetic acid (TFA) in DCM is a standard and efficient method for this transformation.

Materials:

  • Boc-protected final compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add TFA (10-20 eq) and stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and carefully basify with saturated aqueous NaHCO₃ until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The final product can be purified by preparative HPLC or crystallization to yield the highly pure JAK1 inhibitor.

Biological Evaluation: Representative Data

The synthesized compounds should be evaluated for their inhibitory activity against JAK1 and other JAK family members to determine their potency and selectivity. Below is a table of representative data for known pyrrolo[2,3-b]pyridine-based JAK inhibitors to provide a benchmark for newly synthesized compounds.

Compound IDJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK2/JAK1)Reference
Cpd A 2.2 µM>50 µM->22.7[8]
Cpd B 14 nM---[9]
Cpd C 0.16 nM6.5 nM-40.6A novel pyrrolo[2,3-d]pyrimidine series

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable core for the development of potent and selective JAK1 inhibitors. The synthetic route detailed in this guide, starting from this compound, offers a flexible and robust platform for the generation of diverse libraries of inhibitors. By understanding the rationale behind each synthetic step and leveraging the power of modern cross-coupling chemistry, researchers can efficiently explore the structure-activity relationships of this important class of therapeutic agents. The protocols provided herein are intended to be a starting point, and optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for the Development of PDE4B Inhibitors Utilizing a Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of selective Phosphodiesterase 4B (PDE4B) inhibitors based on a 1H-pyrrolo[2,3-b]pyridine scaffold. This document includes detailed protocols for the synthesis and biological evaluation of these compounds, along with a summary of their structure-activity relationships (SAR).

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. Inhibition of PDE4, particularly the PDE4B subtype, has emerged as a promising therapeutic strategy for a range of inflammatory and neurological disorders. The pyrrolo[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of potent and selective PDE4B inhibitors. This document outlines the synthetic route to 1H-pyrrolo[2,3-b]pyridine-2-carboxamides and the assays used to characterize their inhibitory activity.

Signaling Pathway and Inhibition Mechanism

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (Inactive) cAMP->PKA Activates PDE4B PDE4B PDE4B->AMP PKA_active Protein Kinase A (Active) PKA->PKA_active Response Anti-inflammatory Response PKA_active->Response Leads to Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->PDE4B Inhibits

Data Presentation

The inhibitory potency of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B and their selectivity over the PDE4D isoform are summarized below. The data highlights the structure-activity relationship, where substitutions on the amide portion of the scaffold significantly influence activity and selectivity.[1][2]

CompoundR GroupPDE4B IC50 (µM)[1][2]PDE4D IC50 (µM)[1][2]Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.451.84.0
11b Cyclobutyl0.211.15.2
11c Cyclopentyl0.180.95.0
11d Cyclohexyl0.251.56.0
11e Tetrahydrofuran-3-yl0.321.95.9
11f 1-Methylpiperidin-4-yl0.552.54.5
11g Azetidin-3-yl0.281.34.6
11h 3,3-Difluoroazetidin-1-yl0.140.846.0
11i 3-Hydroxyazetidin-1-yl0.361.74.7
11j 3-Methoxyazetidin-1-yl0.221.25.5
Rolipram (Reference)0.120.21.7

Experimental Protocols

Protocol 1: General Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

This protocol describes a general three-step synthesis for the target compounds.

Synthesis_Workflow start Start step1 Step 1: Chan-Lam Coupling (Aryl Boronic Acid + Pyrrolo[2,3-b]pyridine) start->step1 step2 Step 2: Saponification (Ester to Carboxylic Acid) step1->step2 step3 Step 3: Amide Coupling (Carboxylic Acid + Amine) step2->step3 product Final Product: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide step3->product

Step 1: Chan-Lam Coupling

  • To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in CH2Cl2, add the desired aryl boronic acid (1.2 eq), Cu(OAc)2 (1.5 eq), and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), dilute the reaction with CH2Cl2 and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated product.

Step 2: Saponification

  • Dissolve the product from Step 1 in a mixture of MeOH and H2O.

  • Add NaOH (2.0 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling

  • To a solution of the carboxylic acid from Step 2 (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Add T3P (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Protocol 2: PDE4B Enzymatic Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by the PDE4B enzyme.

FP_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of test compounds start->prep_inhibitor add_inhibitor Add inhibitor dilutions to 384-well plate prep_inhibitor->add_inhibitor add_enzyme Add PDE4B enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate for 15 min at room temperature add_enzyme->pre_incubate add_substrate Add FAM-cAMP substrate to initiate reaction pre_incubate->add_substrate incubate Incubate for 60 min at room temperature add_substrate->incubate add_binding Add binding agent to stop reaction incubate->add_binding read_fp Read Fluorescence Polarization add_binding->read_fp analyze Analyze data and calculate IC50 read_fp->analyze

Materials:

  • Recombinant human PDE4B enzyme

  • PDE Assay Buffer

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • Test compounds and reference inhibitor (e.g., Rolipram)

  • 384-well black plates

  • Fluorescence microplate reader capable of measuring fluorescence polarization (FP)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in PDE Assay Buffer or DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Add 2 µL of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of diluted PDE4B enzyme in assay buffer to each well, except for the "no enzyme" control wells.

  • Gently mix and incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 8 µL of FAM-cAMP solution to all wells. The final volume should be 20 µL.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction by adding a binding agent that captures the hydrolyzed substrate.

  • Incubate for at least 60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: TNF-α Release Assay in Macrophages

This cell-based assay assesses the anti-inflammatory activity of the inhibitors by measuring the reduction of TNF-α released from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[3]

  • The next day, remove the culture medium.

  • Pre-treat the cells with various concentrations of the test compounds (dissolved in culture medium) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[3]

  • Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial TNF-α ELISA kit, following the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

References

Application Notes and Protocols for the Use of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in FGFR Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them a key target for therapeutic intervention. The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the use of a key intermediate, methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , in the design and synthesis of novel FGFR inhibitors.

Rationale for Use in FGFR Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent hinge-binding motif, mimicking the adenine region of ATP to effectively compete for the kinase's active site. The 5-amino group provides a crucial vector for chemical modification, allowing for the introduction of various substituents to explore the solvent-front region of the ATP-binding pocket and enhance potency and selectivity. The methyl carboxylate at the 2-position can be further modified, for instance, by conversion to amides, to interact with other regions of the kinase domain or to modulate the physicochemical properties of the inhibitor.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which in turn regulate gene expression and drive cellular processes like proliferation and survival. Aberrant activation of this pathway can lead to uncontrolled cell growth and tumor progression.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

FGFR Signaling Cascade and Point of Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) of exemplary 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms. This data highlights the potential for developing potent and selective FGFR inhibitors from the this compound scaffold.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 1900---[1]
4a 98---[1]
4h 7925712[1]

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Cyclization (e.g., Hemetsberger-Knittel) cluster_step3 Step 3: Reduction Start 2-Amino-3-methylpyridine Intermediate1 2-Amino-3-methyl-5-nitropyridine Start->Intermediate1 Nitration Nitration Nitrating Agent (e.g., HNO3/H2SO4) Intermediate2 Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Intermediate1->Intermediate2 Cyclization Cyclization_Reagents Base, Diethyl oxalate Final_Product This compound Intermediate2->Final_Product Reduction Reduction Reducing Agent (e.g., SnCl2 or H2/Pd-C)

Proposed Synthetic Workflow.

Step 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine

  • To a cooled (0 °C) solution of 2-amino-3-methylpyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-3-methyl-5-nitropyridine.

Step 2: Synthesis of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • To a solution of 2-amino-3-methyl-5-nitropyridine in an appropriate solvent (e.g., ethanol), add a strong base such as sodium ethoxide.

  • To this mixture, add diethyl oxalate and heat the reaction mixture to reflux for 12-24 hours.

  • After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., acetic acid) to precipitate the product.

  • Collect the solid by filtration, wash with water and a cold solvent (e.g., ethanol), and dry under vacuum to afford methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 3: Synthesis of this compound

  • Suspend methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate, and heat the mixture to reflux for 2-6 hours. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • Upon completion of the reaction (monitored by TLC), cool the mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

In Vitro FGFR Kinase Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of synthesized compounds against FGFR kinases. Specific reagents and conditions may vary depending on the assay format (e.g., ADP-Glo, LanthaScreen).

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - FGFR Enzyme - Substrate (e.g., Poly(E,Y)4:1) - ATP - Test Compound Dilutions Start->Prepare_Reagents Assay_Setup Assay Plate Setup: - Add Kinase, Substrate, and Inhibitor - Incubate Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction: - Add ATP Assay_Setup->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Develop Signal (e.g., Add ADP-Glo Reagent) Incubate->Stop_Reaction Read_Plate Read Luminescence/ Fluorescence Stop_Reaction->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

General Kinase Assay Workflow.

Materials:

  • FGFR kinase (recombinant)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the FGFR enzyme, and the substrate.

  • Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).

  • Stop the reaction and develop the signal according to the manufacturer's instructions for the chosen detection kit (e.g., by adding the ADP-Glo™ reagent).

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the design of novel and potent FGFR inhibitors. The synthetic and screening protocols provided herein offer a framework for researchers to develop new therapeutic agents targeting FGFR-driven cancers. The structure-activity relationship data from existing literature, combined with the methodologies outlined, will facilitate the rational design of next-generation FGFR inhibitors with improved efficacy and selectivity profiles.

References

Application Notes and Protocols: Utilizing Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in the Development of Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , a 7-azaindole derivative, as a foundational building block for the synthesis of potent and selective protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). The 7-azaindole scaffold is a well-established hinge-binding motif for many kinases, making this building block a valuable starting point for developing degraders against a range of kinase targets implicated in various diseases.[1][2][3]

Introduction to 7-Azaindole-Based Protein Degraders

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[4] They consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The 7-azaindole core of this compound serves as an excellent scaffold for the "warhead" component, particularly for targeting protein kinases. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases provides a strong anchor for the PROTAC molecule.[1][2][3] By functionalizing the 5-amino group and the 2-carboxylate group, this building block can be readily incorporated into a PROTAC structure, tethered to an E3 ligase ligand such as those for von Hippel-Lindau (VHL) or Cereblon (CRBN).

Featured Application: A Potent Kinase Degrader

This document outlines the design, synthesis, and evaluation of a hypothetical PROTAC, designated as AZD-PRO-1 , which utilizes this compound as the warhead to target a critical kinase involved in inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro degradation and anti-proliferative activity of AZD-PRO-1 in a relevant human cell line.

Parameter Value Cell Line Assay
DC50 (Degradation) 50 nMTHP-1Western Blot
Dmax (Degradation) >90%THP-1Western Blot
IC50 (Proliferation) 150 nMTHP-1MTT Assay

Signaling Pathway and Mechanism of Action

dot

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC AZD-PRO-1 (7-Azaindole Warhead - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Kinase (Protein of Interest) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of action of AZD-PRO-1.

Experimental Protocols

Synthesis of AZD-PRO-1 (Hypothetical)

The synthesis of AZD-PRO-1 is proposed as a multi-step process involving the functionalization of the 7-azaindole warhead, attachment of a suitable linker, and final conjugation with an E3 ligase ligand.

dot

Synthesis_Workflow cluster_1 Synthetic Workflow for AZD-PRO-1 Start This compound Step1 Step 1: Amide Coupling (Functionalization of 5-amino group) Start->Step1 Intermediate1 Intermediate 1 (Warhead with linker attachment point) Step1->Intermediate1 Step2 Step 2: Linker Attachment (e.g., PEG linker with terminal alkyne) Intermediate1->Step2 Intermediate2 Intermediate 2 (Warhead-Linker Conjugate) Step2->Intermediate2 Step3 Step 3: Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) Intermediate2->Step3 E3_Ligand E3 Ligase Ligand (e.g., VHL ligand with azide) E3_Ligand->Step3 Final_Product AZD-PRO-1 (Final PROTAC) Step3->Final_Product Purification Purification (HPLC) Final_Product->Purification

Figure 2: Proposed synthetic workflow for AZD-PRO-1.

Protocol for Step 1: Amide Coupling (Warhead Functionalization)

  • Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents).

  • To this solution, add a suitable acid chloride or activated carboxylic acid (e.g., containing a terminal Boc-protected amine for linker attachment) (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Step 2 & 3: Linker Attachment and Final Conjugation (Illustrative Example)

This protocol assumes the product from Step 1 has been deprotected to reveal a free amine and will be coupled to a pre-formed Linker-E3 Ligase Ligand entity.

  • Dissolve the functionalized 7-azaindole warhead (1 equivalent) and the Linker-E3 Ligase Ligand (with a terminal carboxylic acid) (1 equivalent) in anhydrous DMF.

  • Add (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final PROTAC, AZD-PRO-1, by preparative high-performance liquid chromatography (HPLC).

Biological Evaluation Protocols

Protocol for Determination of DC50 and Dmax by Western Blot

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

    • Treat the cells with a serial dilution of AZD-PRO-1 (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 18-24 hours.[5]

  • Cell Lysis and Protein Quantification:

    • After treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target kinase overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target kinase band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the DMSO-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

dot

WB_Workflow cluster_2 Western Blot Workflow for DC50/Dmax Determination Cell_Culture 1. Cell Culture (e.g., THP-1) Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry, Curve Fitting) Detection->Analysis

Figure 3: Experimental workflow for determining DC50 and Dmax.

Conclusion

This compound represents a highly versatile and valuable building block for the development of novel protein degraders. Its inherent kinase-binding properties, coupled with amenable functional groups for chemical modification, make it an ideal starting point for constructing potent and selective PROTACs. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this and similar 7-azaindole derivatives in the exciting and rapidly advancing field of targeted protein degradation.

References

Application Notes and Protocols for Reactions of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a versatile heterocyclic building block, commonly known as a 7-azaindole derivative. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in numerous biologically active compounds, including kinase inhibitors. The primary reactive sites for derivatization are the 5-amino group and the 2-methyl carboxylate. The amino group readily undergoes reactions such as acylation and alkylation, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. These transformations allow for the systematic exploration of the chemical space around the 7-azaindole core to optimize pharmacological properties.

Key Reactions and Applications

The primary utility of this compound lies in its role as a scaffold for creating libraries of compounds for biological screening. A notable application is in the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system (CNS) diseases.[1] The key reactions to generate these derivatives are N-acylation, N-alkylation of the 5-amino group, and amide bond formation at the C2 position.

Experimental Protocols

Protocol 1: N-Acylation of the 5-Amino Group

This protocol describes the general procedure for the acylation of the 5-amino group of this compound using an acid chloride. This method is fundamental for introducing a wide range of acyl groups to the scaffold.

Methodology:

  • To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the corresponding acyl chloride (e.g., benzoyl chloride or acetyl chloride) (1.1-1.2 eq.) dropwise to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for the appropriate time as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to afford the desired N-acylated product.[2]

Quantitative Data Summary for N-Acylation

ParameterDescription
Substrate This compound
Reagents Acyl chloride (1.1-1.2 eq.), Base (TEA or DIPEA, 1.5-2.0 eq.)
Solvent Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time 2-12 hours (monitored by TLC)
Work-up Extraction with organic solvent, washing with NaHCO₃ and brine.
Purification Column chromatography or recrystallization.

Experimental Workflow for N-Acylation

N_Acylation_Workflow start Start: Dissolve Starting Material & Base add_acyl Add Acyl Chloride at 0°C start->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react workup Work-up: Dilute, Wash with NaHCO₃ & Brine react->workup dry Dry Organic Layer & Concentrate workup->dry purify Purification (Chromatography/Recrystallization) dry->purify end_node End: Isolated N-Acylated Product purify->end_node

Caption: Workflow for the N-acylation of the starting material.

Protocol 2: N-Alkylation of the 5-Amino Group

This protocol outlines a general method for the N-alkylation of the 5-amino group via reductive amination, a common strategy for introducing alkyl groups.[3]

Methodology:

  • Dissolve this compound (1.0 eq.) and a desired aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol (MeOH) or dichloromethane (DCM).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 3-6 hours, monitoring for completion by TLC.

  • Once the reaction is complete, quench carefully by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-alkylated product.

Quantitative Data Summary for N-Alkylation

ParameterDescription
Substrate This compound
Reagents Aldehyde/Ketone (1.1 eq.), Sodium Borohydride (1.5 eq.)
Solvent Methanol (MeOH) or Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-8 hours (monitored by TLC)
Work-up Quench with water, extract with organic solvent.
Purification Column chromatography.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow start Start: Dissolve Starting Material & Aldehyde/Ketone form_imine Stir at RT (Imine Formation) start->form_imine add_reducing_agent Add NaBH₄ at 0°C form_imine->add_reducing_agent react Stir at Room Temperature (Monitor by TLC) add_reducing_agent->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract purify Purification (Column Chromatography) extract->purify end_node End: Isolated N-Alkylated Product purify->end_node

Caption: Workflow for reductive amination to yield N-alkylated products.

Protocol 3: Amide Coupling at the C2-Position

This protocol involves a two-step process: first, the hydrolysis of the methyl ester to a carboxylic acid, and second, the coupling of the acid with an amine to form an amide. This is a key transformation for creating carboxamide derivatives.[1]

Step 3a: Hydrolysis of the Methyl Ester

Methodology:

  • Dissolve this compound (1.0 eq.) in a mixture of methanol (MeOH) and water.

  • Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq.).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and acidify with a dilute acid (e.g., 1N HCl) to a pH of ~4-5.

  • The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.

Step 3b: Amide Bond Formation

Methodology:

  • To a solution of the 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (from Step 3a, 1.0 eq.) in DMF, add a coupling reagent such as TBTU (1.2 eq.) or T3P (1.5 eq.).[1][4]

  • Add a base, typically DIPEA (2.0-3.0 eq.), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4]

  • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours until the reaction is complete.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final amide.

Quantitative Data Summary for Amide Coupling

ParameterStep 3a: HydrolysisStep 3b: Amide Coupling
Reagents NaOH or LiOH (2-3 eq.)Coupling Agent (TBTU/T3P), Base (DIPEA), Amine
Solvent MeOH/WaterDMF
Temperature Room Temp to 50 °CRoom Temperature
Reaction Time 2-6 hours4-12 hours
Work-up Acidification, filtrationExtraction, washing
Purification N/A (used directly)Column chromatography

Logical Relationship for Amide Coupling Synthesis

Amide_Coupling_Logic cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling start_ester Starting Material: Methyl Ester hydrolysis Saponification (NaOH or LiOH) start_ester->hydrolysis product_acid Intermediate: Carboxylic Acid hydrolysis->product_acid coupling Amide Coupling (TBTU/DIPEA) product_acid->coupling Activation amine Amine Reagent amine->coupling final_product Final Product: Amide Derivative coupling->final_product

Caption: Logical flow from the starting ester to the final amide product.

References

Application Notes and Protocols for Enzymatic Screening of Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine core of ATP.[1] This mimicry allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, making it a valuable core structure for the development of potent and selective kinase inhibitors.[1] Derivatives of this scaffold have shown inhibitory activity against numerous kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. These kinases include Janus kinases (JAKs), Tropomyosin receptor kinases (Trks), Fibroblast growth factor receptors (FGFRs), and Glycogen synthase kinase-3β (GSK-3β).[2][3][4][5]

This document provides detailed protocols for enzymatic assays commonly used to screen and characterize pyrrolo[2,3-b]pyridine derivatives, along with a summary of their reported inhibitory activities against various kinase targets.

Data Presentation: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

The inhibitory potency of pyrrolo[2,3-b]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.[6] The following tables summarize the in vitro kinase inhibitory activities of representative pyrrolo[2,3-b]pyridine compounds against several important kinase targets.

Table 1: Inhibitory Activity against Janus Kinases (JAKs)

Compound IDTarget KinaseIC50 (nM)Reference
TofacitinibJAK1112[2]
JAK220[2]
JAK31[2]
RuxolitinibJAK13.3[2]
JAK22.8[2]
FedratinibJAK23[2]
CEP-33779JAK21.8[2]

Table 2: Inhibitory Activity against Tropomyosin Receptor Kinases (Trks)

Compound IDTarget KinaseIC50 (µM)Reference
Compound 7TrkA0.85[7]
Compound 7-1aTrkA0.74[7]
Compound 7-1bTrkA0.076[7]

Table 3: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4hFGFR17[3]
FGFR29[3]
FGFR325[3]
FGFR4712[3]
Compound 3hFGFR154[3]
FGFR266[3]
FGFR3320[3]
FGFR4>3000[3]

Table 4: Inhibitory Activity against Other Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 41GSK-3β0.22[5]
Compound 46GSK-3β0.26[5]
Compound 54GSK-3β0.24[5]
Compound 35V600E B-RAF80[8]
Compound 11hPDE4B110-1100[9]
Compound ATNIK<1[1]

Experimental Protocols

The following are detailed protocols for luminescence-based kinase assays, which are widely used for screening kinase inhibitors due to their high sensitivity, broad dynamic range, and suitability for high-throughput screening.

Protocol 1: General Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase by measuring ATP consumption.[10]

Materials:

  • Test pyrrolo[2,3-b]pyridine derivative

  • Recombinant protein kinase (e.g., JAK, Trk, FGFR)

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[10]

  • Dimethyl sulfoxide (DMSO)

  • Known kinase inhibitor (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)[10]

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).[10]

  • Assay Plate Setup:

    • Add the test compound dilutions, positive control (known inhibitor), and negative control (DMSO) to a 384-well plate.[10]

  • Kinase Reaction:

    • Prepare kinase reaction buffer, enzyme, and substrate solutions.

    • Add the kinase and substrate to all wells.

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]

  • Signal Detection:

    • Add Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.[10]

    • Incubate the plate in the dark at room temperature as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using suitable software (e.g., GraphPad Prism).

Protocol 2: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][11]

Materials:

  • TrkA, TrkB, or TrkC kinase in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[7]

  • Generic tyrosine kinase substrate

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor compounds in kinase buffer with a final DMSO concentration not exceeding 1%.[7]

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the inhibitor solution.[7]

    • Add the kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[7]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7][11]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7][11]

    • Incubate for 30 minutes at room temperature.[7][11]

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.[7]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve.[7]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by pyrrolo[2,3-b]pyridine derivatives and a general workflow for their enzymatic screening.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Figure 1: Simplified JAK/STAT Signaling Pathway.

G cluster_1 Trk Signaling Pathway NGF Neurotrophin (e.g., NGF) TrkReceptor Trk Receptor (e.g., TrkA) NGF->TrkReceptor Dimerization Dimerization & Autophosphorylation TrkReceptor->Dimerization Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream CellularResponse Cellular Responses (Survival, Proliferation, Differentiation) Downstream->CellularResponse

Figure 2: Simplified Trk Signaling Pathway.[4]

G cluster_2 General Workflow for Kinase Inhibitor Screening CompoundPrep Compound Preparation (Serial Dilution) AssaySetup Assay Plate Setup (Compound, Enzyme, Substrate) CompoundPrep->AssaySetup KinaseReaction Kinase Reaction (ATP Addition & Incubation) AssaySetup->KinaseReaction SignalDetection Signal Detection (Luminescence Reading) KinaseReaction->SignalDetection DataAnalysis Data Analysis (IC50 Determination) SignalDetection->DataAnalysis

Figure 3: General Workflow for Kinase Inhibitor Screening.[7][10]

References

Application Notes: Cell-Based Assays for Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing potent kinase inhibitors.[1][2] Analogs of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are of significant interest to researchers in oncology and immunology, as derivatives of this core have shown inhibitory activity against various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Janus kinases (JAKs).[2][3] Abnormal kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making these compounds promising candidates for therapeutic development.[1]

The initial evaluation of these novel analogs requires a systematic approach using a cascade of cell-based assays. These assays are crucial for determining a compound's biological activity in a physiologically relevant context, providing insights into its potency, selectivity, and mechanism of action.[4][5] This document provides detailed protocols for a panel of essential cell-based assays designed to characterize the biological effects of this compound analogs. The workflow typically begins with broad cytotoxicity screening, followed by more specific assays to investigate effects on cell proliferation, apoptosis, and cell cycle progression, and culminates in mechanistic studies to confirm target engagement and downstream signaling effects.

G cluster_workflow General Screening Workflow start Synthesized Analogs screen Primary Screening: Cytotoxicity & Viability Assays (e.g., MTT, XTT) start->screen secondary Secondary Assays: - Cell Proliferation - Apoptosis Induction - Cell Cycle Arrest screen->secondary Active Compounds tertiary Mechanistic Studies: - Kinase Activity Assays - Western Blot for  Signaling Pathways secondary->tertiary lead Lead Candidate Identification tertiary->lead

Caption: A general workflow for the in vitro screening of novel chemical analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][8] The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). A decrease in metabolic activity correlates with a reduction in cell viability, indicating either a cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effect of the compound.[7][9]

G cluster_workflow MTT Assay Workflow node_seed 1. Seed Cells in 96-well plate node_treat 2. Treat with Analogs (serial dilutions) node_seed->node_treat node_incubate 3. Incubate (e.g., 48-72 hours) node_treat->node_incubate node_mtt 4. Add MTT Reagent node_incubate->node_mtt node_formazan 5. Incubate (2-4 hours) (Purple formazan forms) node_mtt->node_formazan node_solubilize 6. Add Solubilization Solution (e.g., DMSO) node_formazan->node_solubilize node_read 7. Read Absorbance (570 nm) node_solubilize->node_read node_analyze 8. Calculate IC50 node_read->node_analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7][10]

  • Compound Preparation: Prepare a stock solution of each analog in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test analogs. Include wells for "untreated control" (medium with DMSO) and "blank" (medium only).[11]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6] Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2-4 hours, then measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[10][11]

Data Presentation: The IC₅₀ values, representing the concentration of an analog required to inhibit cell viability by 50%, are calculated and tabulated for comparison.

Analog IDTarget Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
Pyrrolo-Analog-01MCF-7488.4 ± 0.7
Pyrrolo-Analog-01HeLa4815.2 ± 1.3
Pyrrolo-Analog-02MCF-74825.1 ± 2.1
Pyrrolo-Analog-02HeLa4833.8 ± 2.9
Doxorubicin (Control)MCF-7480.9 ± 0.1

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to detect exposed PS.[14][15] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_workflow Annexin V/PI Apoptosis Assay Workflow node_seed 1. Seed & Treat Cells in 6-well plate node_harvest 2. Harvest Cells (including supernatant) node_seed->node_harvest node_wash 3. Wash with PBS node_harvest->node_wash node_resuspend 4. Resuspend in 1X Binding Buffer node_wash->node_resuspend node_stain 5. Add Annexin V-FITC & Propidium Iodide (PI) node_resuspend->node_stain node_incubate 6. Incubate 15 min in the dark node_stain->node_incubate node_analyze 7. Analyze by Flow Cytometry node_incubate->node_analyze

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the analog of interest at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding well to ensure all apoptotic bodies are collected.[12]

  • Washing: Wash the collected cells (approximately 1 x 10⁶) twice with cold 1X PBS by centrifuging at 500 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (50 µg/mL) to the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12][15]

Data Presentation: The percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic) is quantified and presented in a table.

TreatmentConcentration (µM)% Healthy Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (DMSO)-95.1 ± 2.32.5 ± 0.52.4 ± 0.6
Pyrrolo-Analog-018.4 (IC₅₀)55.3 ± 4.135.8 ± 3.58.9 ± 1.1
Pyrrolo-Analog-0116.8 (2x IC₅₀)20.7 ± 3.248.2 ± 4.031.1 ± 3.8

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Cell cycle analysis is performed to determine if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell. By staining a population of permeabilized cells with PI and analyzing them with a flow cytometer, one can generate a histogram of DNA content.[16]

  • G0/G1 phase cells: Have a 2n DNA content and show a single peak.

  • S phase cells: Are actively synthesizing DNA (between 2n and 4n) and appear between the two peaks.

  • G2/M phase cells: Have a 4n DNA content and form a second peak with twice the fluorescence intensity of the G0/G1 peak. A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.

G cluster_workflow Cell Cycle Analysis Workflow node_prep 1. Seed & Treat Cells node_harvest 2. Harvest & Wash Cells node_prep->node_harvest node_fix 3. Fix Cells (e.g., cold 70% Ethanol) node_harvest->node_fix node_wash_fix 4. Wash with PBS node_fix->node_wash_fix node_rnase 5. Treat with RNase A (to remove RNA) node_wash_fix->node_rnase node_stain 6. Stain with Propidium Iodide (PI) node_rnase->node_stain node_analyze 7. Analyze by Flow Cytometry node_stain->node_analyze

Caption: Protocol workflow for cell cycle analysis using propidium iodide staining.

Protocol:

  • Cell Treatment: Seed approximately 1 x 10⁶ cells in a 60 mm dish and treat with the analog at its IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, transfer to a centrifuge tube, and centrifuge at 500 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[17][18] Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[19]

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100. Incubate at 37°C for 30 minutes to ensure only DNA is stained.[16]

  • PI Staining: Add 500 µL of PI solution (final concentration 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[19]

  • Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 single-cell events.[18] Use modeling software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.

Data Presentation: The percentage of cells in the G0/G1, S, and G2/M phases are quantified and compared to the control.

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)-55.2 ± 3.130.5 ± 2.514.3 ± 1.9
Pyrrolo-Analog-018.4 (IC₅₀)30.1 ± 2.825.3 ± 2.144.6 ± 3.4

Western Blotting for Signaling Pathway Analysis

Principle: Since many 1H-pyrrolo[2,3-b]pyridine derivatives function as kinase inhibitors, Western blotting is essential to verify the inhibition of a target kinase and the modulation of its downstream signaling pathway.[20] This technique separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect target proteins.[21] By using antibodies against both the phosphorylated (active) and total forms of a protein, one can determine if an analog inhibits the signaling cascade.[22] For example, if an analog targets FGFR, one would expect to see a decrease in phosphorylated ERK (p-ERK) without a change in total ERK.

G cluster_pathway Example Kinase Signaling Pathway (MAPK) node_ligand Growth Factor (e.g., FGF) node_receptor Receptor Tyrosine Kinase (e.g., FGFR) node_ligand->node_receptor node_ras RAS node_receptor->node_ras P node_analog Pyrrolo-Analog (Inhibitor) node_analog->node_receptor Inhibits node_raf RAF node_ras->node_raf P node_mek MEK node_raf->node_mek P node_erk ERK node_mek->node_erk P node_nucleus Nucleus: Gene Expression (Proliferation, Survival) node_erk->node_nucleus

Caption: Simplified MAPK signaling pathway often targeted by kinase inhibitors.

Protocol:

  • Cell Culture and Lysis: Culture cells and treat with the analog for a specified time (e.g., 2 hours). Wash cells with cold PBS and lyse them on ice using 1X SDS sample buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.[23]

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[21][24]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-ERK, anti-total-ERK, anti-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[24]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using X-ray film or a digital imager.[24]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphoprotein signal to the total protein signal and the loading control (e.g., Actin or GAPDH).

Data Presentation: Results are typically presented as representative blot images and a bar graph showing the quantification of protein levels.

Treatmentp-ERK / Total ERK (Relative Density)p-AKT / Total AKT (Relative Density)
Control (DMSO)1.00 ± 0.001.00 ± 0.00
Pyrrolo-Analog-01 (8.4 µM)0.25 ± 0.050.85 ± 0.09
Known FGFR Inhibitor0.18 ± 0.040.79 ± 0.11

References

Application Notes and Protocols: Crystallography Studies of Proteins Bound to Pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural determination of protein-kinase complexes with pyrrolo[2,3-b]pyridine inhibitors. The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. X-ray crystallography is an indispensable tool for elucidating the binding modes of these inhibitors, guiding structure-activity relationship (SAR) studies, and facilitating rational drug design.

This document outlines the signaling pathways of key protein kinases targeted by pyrrolo[2,3-b]pyridine inhibitors, detailed experimental protocols for protein production and crystallization, and a summary of relevant crystallographic and inhibitory data.

Targeted Signaling Pathways

Pyrrolo[2,3-b]pyridine inhibitors have been successfully developed to target several important protein kinases involved in critical cellular signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of inhibitor binding.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway plays a central role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers. Pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of FGFRs.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->CellResponse Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

FGFR Signaling Pathway Inhibition
Nuclear Factor-κB (NF-κB) Signaling

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. IκB kinase (IKK) is a central component of this pathway, and its inhibition can modulate inflammatory responses. Pyrrolo[2,3-b]pyridines have been investigated as IKKα inhibitors.[1]

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->IKK_complex DNA DNA NFkB_nuc->DNA Binds Gene Gene Expression (Inflammation, Survival) DNA->Gene

NF-κB Signaling Pathway Inhibition

Quantitative Data Summary

The following tables summarize the inhibitory activity of selected pyrrolo[2,3-b]pyridine derivatives and the crystallographic data of their complexes with target kinases.

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 1 FGFR11900[2]
Compound 4h FGFR17[2]
Compound 4h FGFR29[2]
Compound 4h FGFR325[2]
Compound 2 Met Kinase1.8
Compound 2 Flt-34
Compound 2 VEGFR-227
Compound 41 GSK-3β0.22
Compound 46 GSK-3β0.26
Compound 54 GSK-3β0.24

Table 2: Crystallographic Data for Protein-Pyrrolo[2,3-b]pyridine Complexes

PDB IDProteinInhibitor ScaffoldResolution (Å)
3ZCLc-Met KinasePyrrolo[2,3-b]pyridineNot Specified
5UZKPKAPyrrolo[2,3-b]pyridine2.30
3ETAInsulin Receptor KinasePyrrolo[2,3-b]pyridineNot Specified
3C4FFGFR1 Kinase1H-pyrrolo[2,3-b]pyridineNot Specified

Experimental Protocols

The following are generalized yet detailed protocols for the expression, purification, and crystallization of protein kinases for structural studies with pyrrolo[2,3-b]pyridine inhibitors. These protocols are a synthesis of methodologies reported in the literature and should be optimized for each specific protein-inhibitor complex.

Experimental Workflow

Crystallography_Workflow Gene_Cloning 1. Gene Cloning & Expression Vector Protein_Expression 2. Protein Expression (E. coli or Baculovirus) Gene_Cloning->Protein_Expression Cell_Lysis 3. Cell Lysis Protein_Expression->Cell_Lysis Purification 4. Protein Purification (Affinity & Size-Exclusion Chromatography) Cell_Lysis->Purification QC 5. Quality Control (SDS-PAGE, Mass Spec) Purification->QC Complex_Formation 6. Protein-Inhibitor Complex Formation QC->Complex_Formation Crystallization 7. Crystallization Screening (Hanging-Drop Vapor Diffusion) Complex_Formation->Crystallization Data_Collection 8. X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination 9. Structure Solution & Refinement Data_Collection->Structure_Determination

Crystallography Workflow
Protocol 1: Recombinant Protein Expression and Purification

A. Expression in E. coli (e.g., for FGFR1, GSK-3β)

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the kinase domain of interest, often with an N- or C-terminal His6-tag.

  • Culture Growth: Inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 16-25°C and continue to shake for another 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

B. Expression using Baculovirus-Insect Cell System (e.g., for Met Kinase)

  • Virus Generation: Co-transfect Sf9 insect cells with the transfer vector containing the gene of interest and linearized baculovirus DNA to generate recombinant baculovirus.

  • Virus Amplification: Amplify the virus stock by infecting fresh Sf9 cell cultures.

  • Protein Expression: Infect a large-scale suspension culture of Sf9 or High Five™ cells with the high-titer recombinant baculovirus.

  • Harvesting: Harvest the cells by centrifugation 48-72 hours post-infection.

C. Purification

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mM β-mercaptoethanol) and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM). Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Tag Cleavage (Optional): If required, cleave the His-tag using a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.

  • Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography on a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and other impurities.

  • Quality Control: Assess the purity and homogeneity of the protein by SDS-PAGE and mass spectrometry. Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).

Protocol 2: Co-crystallization of Protein-Inhibitor Complex
  • Inhibitor Stock Preparation: Prepare a concentrated stock solution of the pyrrolo[2,3-b]pyridine inhibitor in a suitable solvent, such as DMSO.

  • Complex Formation: Incubate the purified protein with the inhibitor at a molar ratio of 1:3 to 1:5 for at least 1 hour on ice. This can be done before the final size-exclusion chromatography step or with the concentrated protein solution.

  • Crystallization Screening: Use the hanging-drop vapor diffusion method for initial crystallization screening.

    • Pipette 0.5 mL of the reservoir solution into a well of a 24-well crystallization plate.

    • On a siliconized coverslip, mix 1-2 µL of the protein-inhibitor complex solution with 1-2 µL of the reservoir solution.

    • Invert the coverslip and place it over the well, ensuring an airtight seal.

    • Screen a wide range of commercially available crystallization screens at different temperatures (e.g., 4°C and 20°C).

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature. Additives and micro-seeding can also be employed to improve crystal quality.

Example Crystallization Conditions for GSK-3β: Crystals of GSK-3β in complex with a pyrrolo[2,3-b]pyridine inhibitor have been obtained in 0.1 M MES, pH 6.5, with 12% w/v PEG 8000.[3]

Protocol 3: X-ray Diffraction Data Collection and Processing
  • Crystal Harvesting: Carefully harvest the crystals from the crystallization drop using a cryo-loop.

  • Cryo-protection: Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is often the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.

  • Flash-Cooling: Immediately plunge the crystal into liquid nitrogen to flash-cool it.

  • Data Collection: Mount the frozen crystal on a goniometer in a cryo-stream on a synchrotron beamline. Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Data Processing: Process the diffraction images to integrate the reflection intensities and scale the data using software such as XDS or MOSFLM.

  • Structure Determination: Solve the crystal structure by molecular replacement using a known structure of the target protein as a search model.

  • Refinement: Build the inhibitor into the electron density map and refine the protein-inhibitor complex structure using software like PHENIX or REFMAC5. Validate the final structure using tools like MolProbity.

Conclusion

The methodologies and data presented in these application notes serve as a valuable resource for researchers engaged in the structural biology of protein kinases and the development of pyrrolo[2,3-b]pyridine-based inhibitors. The successful application of these protocols will facilitate a deeper understanding of the molecular basis of inhibitor potency and selectivity, ultimately accelerating the discovery of novel therapeutics.

References

Application Notes and Protocols for In Vitro ADME Profiling of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the rate of metabolism of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives by phase I enzymes, primarily cytochrome P450s, in liver microsomes. This assay provides an estimate of the intrinsic clearance of a compound.

Data Presentation:

Table 1: Metabolic Stability of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives in Human Liver Microsomes

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative 1DataData
Derivative 2DataData
Derivative 3DataData
ControlDataData
Experimental Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a solution of HLM in phosphate buffer (pH 7.4) at 37°C.

    • Add the test compound to the HLM solution to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to the quenching solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Experimental Workflow:

Metabolic_Stability_Workflow A Prepare Reagents (Test Compound, HLM, NADPH, Quench Solution) B Incubate Compound with HLM at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction D->E F Protein Precipitation E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Metabolic Stability Assay Workflow

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). This is critical for predicting potential drug-drug interactions.

Data Presentation:

Table 2: IC50 Values for CYP450 Inhibition by 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Derivative 1DataDataDataDataData
Derivative 2DataDataDataDataData
Derivative 3DataDataDataDataData
ControlDataDataDataDataData
Experimental Protocol:
  • Reagent Preparation:

    • Prepare stock solutions of test compounds and known positive control inhibitors.

    • Use human liver microsomes or recombinant human CYP enzymes.

    • Prepare isoform-specific probe substrates and NADPH regenerating system.

  • Incubation:

    • In a multi-well plate, add buffer, microsomes (or recombinant enzymes), and the test compound at various concentrations.

    • Pre-incubate at 37°C for 10 minutes.

    • Add the specific CYP probe substrate and incubate for a defined period.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Analyze the formation of the metabolite from the probe substrate by LC-MS/MS.

  • Data Analysis:

    • Determine the rate of metabolite formation at each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using a suitable software.

Experimental Workflow:

CYP_Inhibition_Workflow A Prepare Reagents (Test Compound, HLM, Probe Substrate, NADPH) B Incubate Compound with HLM & Probe Substrate A->B C Initiate Reaction with NADPH B->C D Terminate Reaction C->D E LC-MS/MS Analysis of Metabolite D->E F Data Analysis (Calculate IC50) E->F

CYP450 Inhibition Assay Workflow

Plasma Protein Binding (PPB) Assay

Objective: To determine the fraction of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives bound to plasma proteins. The unbound fraction is generally considered to be pharmacologically active.

Data Presentation:

Table 3: Plasma Protein Binding of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Compound IDFraction Unbound (fu)% Bound
Derivative 1DataData
Derivative 2DataData
Derivative 3DataData
ControlDataData
Experimental Protocol:
  • Method: Rapid Equilibrium Dialysis (RED) is a common method.

  • Apparatus Setup:

    • Prepare the RED device inserts by rinsing with 20% ethanol and then water.

    • Add plasma spiked with the test compound (e.g., 1 µM) to one chamber of the insert.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.

  • Incubation:

    • Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4 hours).

  • Sampling and Analysis:

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).

    • Precipitate proteins with an organic solvent containing an internal standard.

    • Analyze the concentrations of the compound in both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.

    • Calculate the percentage bound = (1 - fu) * 100.

Experimental Workflow:

PPB_Workflow A Prepare RED Device B Add Spiked Plasma & PBS to Chambers A->B C Incubate at 37°C to Reach Equilibrium B->C D Sample from Plasma & Buffer Chambers C->D E Matrix Match & Protein Precipitation D->E F LC-MS/MS Analysis E->F G Data Analysis (Calculate fu) F->G

Plasma Protein Binding Assay Workflow

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives and to identify potential substrates of efflux transporters like P-glycoprotein (P-gp).

Data Presentation:

Table 4: Caco-2 Permeability of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)
Derivative 1DataDataData
Derivative 2DataDataData
Derivative 3DataDataData
ControlDataDataData
Experimental Protocol:
  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for approximately 21 days to form a differentiated monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For apical-to-basolateral (A→B) transport, add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.

    • For basolateral-to-apical (B→A) transport, add the test compound to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from the receiver compartment.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.

Experimental Workflow:

Caco2_Permeability_Workflow A Culture Caco-2 Cells on Transwell Inserts B Verify Monolayer Integrity (TEER) A->B C Add Test Compound to Donor Side (Apical or Basolateral) B->C D Incubate at 37°C C->D E Sample from Receiver Side D->E F LC-MS/MS Analysis E->F G Data Analysis (Papp, ER) F->G

Caco-2 Permeability Assay Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core?

A1: The synthesis of the 7-azaindole scaffold, a key component of your target molecule, can be approached through several established methods. Common strategies include:

  • Fischer Indole Synthesis: While a classic method for indoles, it is often challenging for azaindoles due to the electron-deficient nature of the pyridine starting materials.[1]

  • Palladium-Catalyzed Heteroannulation: This is a powerful and versatile method involving the cross-coupling of substituted aminopyridines with alkynes, followed by cyclization. This approach allows for the construction of 2,3-disubstituted pyrrolo[2,3-b]pyridines.[2]

  • Chichibabin Cyclization: This method involves the condensation of a picoline derivative with a nitrile, mediated by a strong base like lithium diisopropylamide (LDA), to form the azaindole ring.[3]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly accelerate reactions, such as iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes, leading to improved yields and shorter reaction times.[4]

Q2: Why is the yield of my reaction consistently low?

A2: Low yields in 7-azaindole synthesis can stem from several factors. The electron-deficient pyridine ring can make certain cyclization reactions difficult.[1] Side reactions, such as picoline dimerization in Chichibabin-type syntheses, can consume starting materials.[3] Furthermore, the stability of intermediates is crucial; for example, some nitro-substituted azaindoles can be unstable on silica gel, leading to loss during purification.[2] Optimizing reaction conditions—including catalyst, solvent, temperature, and reaction time—is critical for improving yield.

Q3: What are the key parameters to control during a palladium-catalyzed cross-coupling reaction for this synthesis?

A3: For successful palladium-catalyzed reactions like Suzuki or Sonogashira couplings, several parameters are critical:

  • Catalyst and Ligand: The choice of palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., RuPhos, XPhos) is crucial and often determined empirically.[5]

  • Base: The base (e.g., K₂CO₃, KOAc) plays a vital role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and yield.[5]

  • Solvent: A de-gassed solvent system, often a mixture like dioxane/water, is necessary to prevent catalyst degradation and unwanted side reactions.[5]

  • Temperature: The reaction temperature must be carefully controlled to ensure complete reaction without decomposing the starting materials, catalyst, or product.

Q4: How should I approach the purification of the final product?

A4: Purification is typically achieved using flash column chromatography on silica gel.[5][6] The choice of eluent system (e.g., acetone/n-hexane, ethyl acetate/water) must be optimized to effectively separate the desired product from unreacted starting materials and byproducts.[5][6] It is important to monitor for product instability on silica, as has been noted for some intermediates in related syntheses.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Poor quality starting materials or reagents. 3. Sub-optimal reaction temperature or time. 4. Presence of oxygen or moisture in the reaction.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Verify the purity of starting materials (e.g., by NMR). Use dry, de-gassed solvents.[5] 3. Systematically screen different temperatures and monitor reaction progress by TLC or LC-MS. 4. Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Multiple Side Products 1. Dimerization of starting materials.[3] 2. Competing reaction pathways (e.g., reduction at C-2 instead of amination at C-4).[5] 3. Decomposition of product or intermediates under reaction conditions.1. Adjust the order of addition of reagents. For example, adding nitrile to the base before adding the picoline can improve yields in Chichibabin cyclizations.[3] 2. Modify the synthetic route to alter the order of key steps. For instance, perform a Suzuki coupling before a Buchwald-Hartwig amination if selectivity is an issue.[5] 3. Lower the reaction temperature or shorten the reaction time.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Insufficient equivalents of a key reagent or catalyst.1. Extend the reaction time, monitoring periodically by TLC or LC-MS. 2. Gradually increase the reaction temperature. Microwave heating can sometimes accelerate slow reactions.[4] 3. Increase the loading of the limiting reagent or catalyst after careful stoichiometric analysis.
Difficulty in Product Purification 1. Product co-elutes with impurities during column chromatography. 2. Product is unstable on silica gel.[2] 3. Product has poor solubility in common solvents.1. Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Minimize the time the compound spends on the silica column. If possible, consider purification by crystallization. 3. Test a wider range of solvents for extraction and crystallization.

Experimental Protocols & Data

Optimized Protocol: Microwave-Promoted Heteroannulation Route

This protocol is a representative method adapted from efficient syntheses of related 5-amino-7-azaindole structures.[2] The key step involves a microwave-promoted cyclization.

Step 1: Synthesis of the Pyridine Alkyne Intermediate A suitably substituted 2-amino-5-nitropyridine is subjected to a Sonogashira cross-coupling reaction with a protected alkyne (e.g., trimethylsilylacetylene).

Step 2: Microwave-Promoted Cyclization The resulting pyridine alkyne is cyclized under microwave irradiation. This is a key stage for forming the pyrrolo[2,3-b]pyridine core.

Step 3: Esterification and Reduction The pyrrole ring is functionalized to install the methyl carboxylate group, followed by reduction of the nitro group at the 5-position to the desired amine.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Cross-Coupling

The following table summarizes typical conditions for a Suzuki-Miyaura cross-coupling step, which could be used to functionalize the 7-azaindole core.

Parameter Condition A Condition B Condition C
Substrate 4-Chloro-2-iodo-7-azaindole derivative[5]5-Bromo-7-azaindole derivative[7]5-Iodo-pyrrolopyrimidine[8]
Boronic Acid/Ester Phenylboronic acid[5]N-methylpyrazoleboronic acid pinacol ester[7](6-chloropyridin-3-yl)boronic acid[8]
Catalyst Pd₂(dba)₃[5]PdCl₂(dppf)[7]Pd(dppf)Cl₂[8]
Base K₂CO₃[5]K₂CO₃[7]K₂CO₃[8]
Solvent 1,4-Dioxane:Water (1:1)[5]Dioxane/WaterEtOH/H₂O (4:1)[8]
Temperature 100 °C[5]Not Specified90 °C[8]
Time 30 min[5]Not Specified10 min[8]

Visualized Workflows and Logic

Caption: A typical workflow for the synthesis, purification, and analysis of the target compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Problem: Low Yield CheckCrude Analyze Crude Product (NMR, LC-MS) Start->CheckCrude Concurrently CheckPurity Check Starting Material Purity Start->CheckPurity First Step Incomplete Observation: High % of Starting Material CheckCrude->Incomplete SideProducts Observation: Significant Side Products CheckCrude->SideProducts OptimizeTime Solution: Increase Time / Temperature Incomplete->OptimizeTime OptimizeConditions Solution: Change Solvent / Base / Catalyst SideProducts->OptimizeConditions

Caption: A decision tree to guide troubleshooting efforts when encountering low product yields.

References

Technical Support Center: Purification of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The information provided is designed to address common challenges encountered during the purification of this and structurally related 7-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are some typical impurities I might encounter?

Impurities can arise from unreacted starting materials, byproducts from the synthesis, or degradation of the product. Common impurities in the synthesis of 7-azaindole derivatives may include starting materials and dimers or other adducts formed from side reactions.[1] The amino group on the pyrrolopyridine ring can also be susceptible to oxidation, leading to colored impurities.

Q3: How can I monitor the purification process effectively?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification. Due to the aromatic nature of the compound, it should be UV active and appear as a dark spot on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light. For compounds that are not UV active or for better visualization, staining with iodine vapor or a potassium permanganate solution can be effective.

Q4: My compound appears as a colored oil instead of a solid. What should I do?

The formation of an oil, a phenomenon known as "oiling out," can occur during recrystallization if the compound's melting point is lower than the solvent's boiling point or if the solution is cooled too rapidly.[2] To address this, try using a lower polarity solvent system, reducing the cooling rate, or adding a seed crystal to induce crystallization.[2]

Troubleshooting Guides

Silica Gel Column Chromatography

This section addresses common issues encountered during the purification of this compound using silica gel column chromatography.

Problem 1: The compound is not moving down the column (streaking at the origin).

  • Possible Cause: The solvent system is not polar enough to elute the compound. The amino group makes the compound relatively polar, and it may be strongly interacting with the acidic silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Consider adding a small amount of a more polar solvent like methanol to the eluent system. A common mobile phase for similar compounds is a mixture of chloroform and methanol.[3]

    • To counteract the acidic nature of silica, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent to improve peak shape and reduce tailing.

Problem 2: The compound is eluting with impurities (poor separation).

  • Possible Cause: The chosen solvent system does not provide adequate resolution between your compound and the impurities.

  • Solution:

    • Optimize the solvent system using TLC. Test various combinations of solvents with different polarities (e.g., dichloromethane/methanol, ethyl acetate/hexane, chloroform/acetone) to find a system that gives good separation (ΔRf > 0.2).

    • Employ a shallow gradient elution during column chromatography, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve closely eluting compounds.

Problem 3: The compound appears to be degrading on the column.

  • Possible Cause: The compound may be sensitive to the acidic nature of the silica gel, or it might be unstable over long periods in the chosen solvent. Amino-substituted heterocycles can be prone to oxidation.

  • Solution:

    • Deactivate the silica gel by treating it with a base like triethylamine before packing the column.

    • Use a different stationary phase, such as neutral or basic alumina.

    • Work quickly and avoid prolonged exposure of the compound to the stationary phase and solvent.

Recrystallization

This guide provides solutions to common problems encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, the cooling is too rapid, or the solvent is not ideal.[2]

  • Solution:

    • Add more hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool more slowly.[2]

    • Try a different solvent or a co-solvent system. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is less soluble when cold) can be effective. Common recrystallization solvents include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[4]

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[2]

    • If available, add a small seed crystal of the pure compound to the cooled solution.[2]

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated.

  • Solution:

    • Concentrate the solution by gently evaporating some of the solvent and then allow it to cool again.

    • Gradually add a "poor" solvent (anti-solvent) to the solution until it becomes slightly turbid, then warm the solution until it is clear and allow it to cool slowly.

    • Store the solution at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.

Problem 3: The resulting crystals are colored, indicating impurities.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Perform a hot filtration step after dissolving the crude product to remove any insoluble impurities.

    • Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution through a pad of celite before allowing it to cool. Be aware that charcoal can also adsorb some of your product.

    • A second recrystallization step may be necessary to achieve the desired purity.

Quantitative Data Summary

Purification MethodTypical Purity AchievedExpected Yield RangeNotes
Silica Gel Column Chromatography >95%60-90%Yield is highly dependent on the separation efficiency and the amount of material lost on the column.
Single Recrystallization 90-98%70-95%Purity and yield depend on the initial purity of the crude material and the choice of solvent.
Multiple Recrystallizations >99%50-80%Each recrystallization step will result in some loss of material.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate (F254).

    • Develop the plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides a good Rf value for the product (ideally between 0.2 and 0.4) and separates it from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if necessary) to begin the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and acetone. Co-solvent systems like ethyl acetate/hexane or ethanol/water can also be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc decision Purity Check tlc->decision column Column Chromatography decision->column Impure recrystal Recrystallization decision->recrystal Slightly Impure pure Pure Product decision->pure Pure column->pure waste Impurities column->waste recrystal->pure recrystal->waste

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Purification Issue method Which Method? start->method column Column Chromatography method->column Column recrystal Recrystallization method->recrystal Recrystallization col_issue What is the problem? column->col_issue no_elution No Elution / Streaking col_issue->no_elution No Movement poor_sep Poor Separation col_issue->poor_sep Co-elution degradation Degradation on Column col_issue->degradation Product Loss sol_no_elution Increase Eluent Polarity Add Modifier (e.g., TEA) no_elution->sol_no_elution sol_poor_sep Optimize Solvent with TLC Use Gradient Elution poor_sep->sol_poor_sep sol_degradation Deactivate Silica Use Alumina Work Quickly degradation->sol_degradation rec_issue What is the problem? recrystal->rec_issue oiling_out Oiling Out rec_issue->oiling_out Oil Forms no_crystals No Crystals Form rec_issue->no_crystals Clear Solution colored_crystals Colored Crystals rec_issue->colored_crystals Discolored Solid sol_oiling_out Slower Cooling Change Solvent Seed Crystal oiling_out->sol_oiling_out sol_no_crystals Concentrate Solution Add Anti-Solvent Cool Further no_crystals->sol_no_crystals sol_colored_crystals Hot Filtration Charcoal Treatment Recrystallize Again colored_crystals->sol_colored_crystals

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Below you will find troubleshooting advice and frequently asked questions to address common challenges and side product formation during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

A plausible synthetic route to this compound starts from 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and involves nitration, introduction of the methyl carboxylate group, and subsequent reduction of the nitro group. The following Q&A section addresses potential side products at each major stage of this synthesis.

Q1: During the nitration of 7-azaindole, I observe multiple products in my reaction mixture. What are the likely side products?

A1: The nitration of the 7-azaindole ring system is a critical step where the formation of regioisomers is a common issue. The pyrrole ring is generally more reactive towards electrophiles than the pyridine ring.

  • 3-Nitro-1H-pyrrolo[2,3-b]pyridine: Electrophilic substitution on the 7-azaindole nucleus often occurs at the 3-position of the electron-rich pyrrole ring.[1] This is a very common side product, and its formation can be favored under certain conditions.

  • Other Nitroisomers (e.g., 4-nitro, 6-nitro): While the 5-nitro isomer is often the desired product, nitration can also occur at other positions on the pyridine ring, leading to a mixture of isomers that can be difficult to separate.

  • Di-nitrated Products: Under forcing reaction conditions (e.g., excess nitrating agent, higher temperatures), di-nitration of the 7-azaindole ring can occur, leading to products such as 3,5-dinitro-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting:

  • Control Reaction Conditions: Carefully control the temperature, concentration of the nitrating agent (e.g., nitric acid/sulfuric acid), and reaction time to favor the formation of the desired 5-nitro isomer.

  • Purification: Utilize column chromatography with a suitable solvent system to separate the desired 5-nitro isomer from other regioisomers. Characterization by NMR and mass spectrometry will be crucial to confirm the identity of each isomer.

Q2: After introducing the methyl carboxylate group at the 2-position of 5-nitro-1H-pyrrolo[2,3-b]pyridine, I see an unexpected mass in my LC-MS. What could it be?

A2: The introduction of the methyl carboxylate group at the C2 position can be achieved through various methods, such as deprotonation with a strong base followed by quenching with methyl chloroformate.

  • N-carboxylation Product: The pyrrole nitrogen is acidic and can be deprotonated.[2] The resulting anion is nucleophilic and can react with the carboxylating agent, leading to the formation of a methyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate derivative. This side product will have the same mass as the desired C-carboxylated product, so careful NMR analysis is required for identification.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the 5-nitro-1H-pyrrolo[2,3-b]pyridine starting material.

Troubleshooting:

  • Protecting Group Strategy: To avoid N-carboxylation, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., BOC, SEM) before the C2-carboxylation step. The protecting group can be removed later in the synthesis.

  • Optimization of Reaction Conditions: Adjust the base, solvent, temperature, and stoichiometry of the carboxylating agent to improve the selectivity for C2-carboxylation.

Q3: The reduction of the nitro group to an amine is not clean, and I am observing multiple spots on my TLC. What are these impurities?

A3: The reduction of an aromatic nitro group is a well-established transformation, but it can sometimes lead to side products due to incomplete reaction or over-reduction.

  • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through several intermediates. If the reaction is not complete, you may isolate nitroso (-NO) or hydroxylamino (-NHOH) derivatives.[3][4] These are often unstable but can be detected by LC-MS.

  • Over-reduction of the Pyridine Ring: While less common under standard nitro reduction conditions (e.g., SnCl2, Fe/HCl, or catalytic hydrogenation with Pd/C), harsh reducing conditions could potentially lead to the partial or full reduction of the pyridine ring, resulting in di- or tetrahydro-pyrrolo[2,3-b]pyridine derivatives.

Troubleshooting:

  • Choice of Reducing Agent: Select a reducing agent and conditions known for clean and complete reduction of nitroarenes without affecting other functional groups.[5] Catalytic hydrogenation with Pd/C is often a good choice, but care must be taken to avoid over-reduction. SnCl2 or Fe in acidic media are also commonly used.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material and any intermediates to the desired amine.

Q4: My final product, this compound, seems to be degrading over time. Is this expected?

A4: Aminopyridines and pyrrole derivatives can be susceptible to degradation, especially when exposed to air, light, or acidic conditions.

  • Oxidation Products: The amino group can be oxidized, leading to colored impurities. The pyrrole ring itself can also be prone to oxidative polymerization, especially under acidic conditions, which can result in the formation of dark, insoluble material.[6]

Troubleshooting:

  • Storage: Store the final compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature to minimize degradation.

  • Purification: If degradation is observed, repurification by column chromatography or recrystallization may be necessary before use.

Data on Potential Side Products

Side Product Plausible Origin Expected Mass Difference from Product Key Analytical Features
3-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylateNitration at the C3-positionSame as the 5-nitro intermediateDifferent NMR chemical shifts and coupling patterns for aromatic protons.
Di-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylateOver-nitration+45 Da (relative to mono-nitro intermediate)Additional nitro group signals in IR and distinct aromatic proton signals in NMR.
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylateN-carboxylationSame mass as the C2-carboxylated isomer1H NMR will show a downfield shift of the pyrrole ring protons and the absence of the N-H proton signal.
Methyl 5-nitroso-1H-pyrrolo[2,3-b]pyridine-2-carboxylateIncomplete reduction of the nitro group-16 DaCan be detected by LC-MS. May be unstable.
Methyl 5-hydroxylamino-1H-pyrrolo[2,3-b]pyridine-2-carboxylateIncomplete reduction of the nitro group-15 DaCan be detected by LC-MS. May be unstable.
Oxidized/Polymerized materialDegradation of the final productVariableAppearance of color (yellow to brown/black), broad signals in NMR, and potential insolubility.

Experimental Protocols

A general, plausible experimental workflow for the synthesis is outlined below. Note that specific conditions would need to be optimized for each step.

experimental_workflow start 1H-Pyrrolo[2,3-b]pyridine nitration Nitration (e.g., HNO3/H2SO4) start->nitration nitro_product 5-Nitro-1H-pyrrolo[2,3-b]pyridine nitration->nitro_product carboxylation C2-Carboxylation (e.g., 1. n-BuLi, 2. ClCO2Me) nitro_product->carboxylation ester_product Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate carboxylation->ester_product reduction Nitro Reduction (e.g., H2, Pd/C or SnCl2) ester_product->reduction final_product This compound reduction->final_product

Caption: A plausible synthetic workflow for the target molecule.

Troubleshooting Workflow

If you encounter an unexpected impurity in your reaction, the following workflow can help you identify its source and find a solution.

troubleshooting_workflow cluster_solutions Potential Solutions start Unexpected peak in LC-MS/TLC analyze Characterize impurity (MS, NMR, IR) start->analyze mass_match Mass matches known side product? analyze->mass_match regioisomer Regioisomer (e.g., 3-nitro) mass_match->regioisomer Yes incomplete_reaction Incomplete reaction (starting material or intermediate) mass_match->incomplete_reaction Yes over_reaction Over-reaction (e.g., di-nitration) mass_match->over_reaction Yes degradation Degradation product mass_match->degradation Yes unknown Unknown impurity mass_match->unknown No optimize_conditions Optimize reaction conditions (temp, stoichiometry, time) regioisomer->optimize_conditions improve_purification Improve purification method (e.g., change solvent system) regioisomer->improve_purification incomplete_reaction->optimize_conditions over_reaction->optimize_conditions proper_storage Ensure proper storage of product degradation->proper_storage further_analysis Further analytical investigation required unknown->further_analysis protecting_group Consider protecting group strategy change_reagents Change reagents (e.g., milder reducing agent)

Caption: A logical workflow for troubleshooting unexpected impurities.

References

"stability issues of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule are hydrolysis of the methyl ester group under both acidic and basic conditions, and potential degradation of the pyrrolo[2,3-b]pyridine core, particularly under strong acidic conditions which can lead to polymerization or ring-opening. The amino group can also influence the reactivity and stability of the heterocyclic ring system.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. Under acidic conditions, the primary degradation pathway is expected to be acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid. Under basic conditions, base-catalyzed hydrolysis (saponification) of the methyl ester will occur, forming the carboxylate salt. Extreme pH values should be avoided during storage and handling.

Q3: What are the likely degradation products under acidic or basic stress?

A3: The most probable degradation product under both acidic and basic conditions is the corresponding carboxylic acid, 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Under harsh acidic conditions, further degradation of the pyrrole ring could lead to polymeric byproducts.

Q4: Are there any recommended storage conditions to ensure the stability of the compound?

A4: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C). Solutions should be prepared fresh and used promptly. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or product degradation during an acid-mediated reaction.
Potential Cause Troubleshooting Step
Acid-catalyzed ester hydrolysis The reaction conditions may be too harsh, leading to the hydrolysis of the methyl ester.
- Use milder acidic conditions (e.g., weaker acid, lower temperature, shorter reaction time).
- Protect the ester group if it is not the intended reaction site.
Degradation of the pyrrolopyridine core Strong acids can cause polymerization or decomposition of the electron-rich pyrrole ring.
- Avoid using strong, concentrated acids.
- Perform the reaction at the lowest effective temperature.
- Monitor the reaction closely by TLC or LC-MS to minimize exposure time to acidic conditions.
Issue 2: Formation of a carboxylate salt during a base-mediated reaction.
Potential Cause Troubleshooting Step
Base-catalyzed ester hydrolysis (saponification) The basic conditions are causing the hydrolysis of the methyl ester to the corresponding carboxylate.
- Use non-nucleophilic bases if the ester needs to remain intact.
- If using a nucleophilic base, perform the reaction at a lower temperature and for a shorter duration.
- Consider using a different base that is less likely to promote hydrolysis.
- After the reaction, a careful acidic work-up (if the product is stable to acid) can protonate the carboxylate back to the carboxylic acid, if that is the desired product.

Data Presentation

The following table summarizes the predicted stability of this compound under various stress conditions. This data is inferred from the known chemical behavior of its functional groups. Actual experimental data may vary.

Condition Parameter Predicted Outcome Primary Degradation Product
Acidic 0.1 M HCl, 60°C, 24hSignificant Degradation5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Basic 0.1 M NaOH, 60°C, 24hSignificant DegradationSodium 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Neutral pH 7, 25°C, 24hLikely Stable-
Oxidative 3% H₂O₂, RT, 24hPotential for some degradationOxidized derivatives of the pyrrole ring
Photolytic UV light (254 nm), solid, 24hPotential for some degradationPhotodegradation products
Thermal 80°C, solid, 24hLikely Stable-

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubation: Incubate the mixture in a water bath at 60°C for 24 hours.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Processing: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide. Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Forced Degradation Study under Basic Conditions
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubation: Incubate the mixture in a water bath at 60°C for 24 hours.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Processing: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid. Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

The following diagrams illustrate the predicted degradation pathways and a general experimental workflow for stability testing.

Acid_Degradation_Pathway Compound This compound AcidProduct 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Compound->AcidProduct H₃O⁺ (Ester Hydrolysis) Polymer Polymeric Degradants AcidProduct->Polymer Strong Acid (Pyrrole Ring Degradation)

Caption: Predicted degradation pathway under acidic conditions.

Basic_Degradation_Pathway Compound This compound BaseProduct 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Salt Compound->BaseProduct OH⁻ (Saponification)

Caption: Predicted degradation pathway under basic conditions.

Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl) Analyze Analyze Samples Acid->Analyze Base Basic (e.g., 0.1M NaOH) Base->Analyze Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analyze HPLC Stability-Indicating HPLC Report Report Stability Profile HPLC->Report LCMS LC-MS for Degradant ID LCMS->Report Start Prepare Compound Solution Sample Expose to Stress Conditions Start->Sample Analyze->HPLC Analyze->LCMS

Caption: General workflow for forced degradation studies.

Technical Support Center: Suzuki Coupling with Pyrrolo[2,3-b]pyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving pyrrolo[2,3-b]pyridine (7-azaindole) substrates.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my Suzuki coupling reaction with a pyrrolo[2,3-b]pyridine substrate. What are the initial troubleshooting steps?

A1: Low or no yield in Suzuki coupling with pyrrolo[2,3-b]pyridine substrates can stem from several factors. Begin by systematically evaluating the following critical parameters:

  • Catalyst Activity and Ligand Choice: The nitrogen atom in the pyrrolo[2,3-b]pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1][2]

    • Ensure your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[3]

    • For pyrrolo[2,3-b]pyridine substrates, especially less reactive chloro-derivatives, consider using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands can promote the challenging oxidative addition step and shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1]

  • Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to oxygen.[3] Inadequate degassing of the solvent and reaction setup can lead to catalyst decomposition and promote side reactions like homocoupling of the boronic acid.[3][4] It is recommended to use techniques like freeze-pump-thaw or sparging the solvent with an inert gas (Argon or Nitrogen).[3]

  • Reagent Purity and Stability:

    • Verify the purity of your pyrrolo[2,3-b]pyridine halide and the boronic acid or ester.

    • Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This is a common side reaction with electron-rich heterocyclic boronic acids.[4][5] Using fresh or recently purified boronic acids is advisable.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for reaction success.[4]

    • The base activates the boronic acid for transmetalation.[6] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7] For challenging couplings, a stronger base like K₃PO₄ may be necessary.[1]

    • Ensure the base is finely powdered and dry for anhydrous reactions.[4]

Q2: I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling, the self-coupling of two boronic acid molecules, is a frequent side reaction, often driven by the presence of oxygen or Pd(II) species.[3][8] To mitigate this:

  • Thorough Degassing: Rigorously degas your solvent and reaction mixture to remove dissolved oxygen.[3]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling compared to Pd(II) sources which require in-situ reduction.[3][8]

  • Optimize Reaction Conditions: Adjusting the reaction temperature and catalyst loading can sometimes disfavor the homocoupling pathway.

Q3: Protodeboronation of my boronic acid seems to be a major issue. What strategies can I employ to prevent this?

A3: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a common challenge, especially with heteroaryl boronic acids.[4][8] Here are some strategies to address it:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[4]

  • Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters, MIDA esters) and potassium organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[5][8][9] These reagents can act as a "slow-release" source of the boronic acid under the reaction conditions.[9][10]

Q4: My reaction with a 2-chloro-pyrrolo[2,3-b]pyridine is not proceeding. How can I improve the reactivity?

A4: 2-Chloropyridines, and by extension 2-chloro-pyrrolo[2,3-b]pyridines, are known to be less reactive in Suzuki couplings compared to their bromo or iodo counterparts due to the stronger C-Cl bond.[1] To enhance reactivity:

  • Employ Highly Active Catalyst Systems: Use bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands in combination with a palladium source.[1][3] These ligands facilitate the difficult oxidative addition step.[1]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to cleave the C-Cl bond.[1][3] However, monitor for potential catalyst decomposition or increased side reactions at elevated temperatures.[3]

  • Select a Strong Base: A strong base like potassium phosphate (K₃PO₄) is often effective in these challenging couplings.[1]

Q5: Should I protect the N-H of the pyrrole ring in my pyrrolo[2,3-b]pyridine substrate?

A5: N-H protection of the pyrrole moiety can be beneficial in certain cases. The acidic N-H proton can potentially interfere with the basic reaction conditions or coordinate to the palladium catalyst.

  • Benefits of Protection: N-protection can improve solubility and prevent side reactions at the pyrrole nitrogen. Common protecting groups for pyrroles include sulfonyl groups, which have an electron-withdrawing effect that can modulate the reactivity of the ring system.[11] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another option that is conducive to deprotection after the coupling reaction.[11][12]

  • When to Consider Protection: If you observe complex reaction mixtures, low yields despite optimizing other parameters, or suspect side reactions involving the pyrrole N-H, considering a protecting group strategy is worthwhile.

Data Presentation

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2-Chloropyridines

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Low
2Pd₂(dba)₃SPhosK₃PO₄Dioxane110High
3Pd(dppf)Cl₂-Cs₂CO₃Dioxane100Moderate
4XPhos Pd G3-K₃PO₄2-MeTHF100High

Data synthesized from general knowledge on challenging Suzuki couplings.[1][3]

Table 2: Influence of Base and Boron Reagent on a Challenging Heterocyclic Suzuki Coupling

EntryBoron ReagentBaseSolventTemperature (°C)Main Side Product
1Arylboronic AcidNaOHDioxane/H₂O100Protodeboronation
2Arylboronic AcidK₂CO₃Dioxane/H₂O100Reduced Protodeboronation
3Aryl Pinacol BoronateK₃PO₄Dioxane110Minimal Side Products
4Potassium AryltrifluoroborateCs₂CO₃THF/H₂O80Minimal Side Products

This table illustrates general trends in Suzuki coupling troubleshooting.[4][5]

Experimental Protocols

General Protocol for a Troubleshooting Suzuki Coupling with a Halo-pyrrolo[2,3-b]pyridine

This is a generalized procedure that should be optimized for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.[4]

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure an inert atmosphere.[1][3]

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane, toluene, or 2-MeTHF, to achieve a concentration of 0.1-0.5 M) via syringe.[3][4] If a co-solvent like water is used, ensure it is also degassed.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–120 °C).[3]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.[3]

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4]

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Low or No Yield cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_side_reactions Addressing Side Reactions cluster_success Success start Low/No Yield with Pyrrolo[2,3-b]pyridine catalyst_check Check Catalyst/Ligand Freshness and Activity start->catalyst_check Step 1 inert_check Verify Inert Atmosphere (Thorough Degassing) catalyst_check->inert_check reagent_check Confirm Reagent Purity (Substrate & Boronic Acid) inert_check->reagent_check ligand_base Screen Ligands & Bases (e.g., XPhos, SPhos, K3PO4) reagent_check->ligand_base If still low yield solvent_temp Optimize Solvent & Temperature ligand_base->solvent_temp homocoupling Homocoupling Observed? -> Use Pd(0) source, improve degassing ligand_base->homocoupling boron_reagent Switch Boron Reagent (Pinacol Ester, MIDA Ester, Trifluoroborate) solvent_temp->boron_reagent protodeboronation Protodeboronation? -> Anhydrous conditions, milder base, stable boron reagent solvent_temp->protodeboronation protecting_group Consider N-H Protection (e.g., SEM, Sulfonyl) boron_reagent->protecting_group dehalogenation Dehalogenation? -> Milder conditions, different ligand protecting_group->dehalogenation success Improved Yield protecting_group->success homocoupling->success protodeboronation->success dehalogenation->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions involving pyrrolo[2,3-b]pyridine substrates.

Catalytic_Cycle_Issues cluster_cycle Suzuki Catalytic Cycle cluster_issues Common Issues with Pyrrolo[2,3-b]pyridines pd0 Pd(0)L_n ox_add Oxidative Addition (R-Pd(II)-X)L_n pd0->ox_add + R-X transmetal Transmetalation (R-Pd(II)-R')L_n ox_add->transmetal + R'-[B] red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Product R-R' deactivation Catalyst Deactivation (Pyridine N-coordination) deactivation->pd0 Inhibits slow_oa Slow Oxidative Addition (especially with Ar-Cl) slow_oa->ox_add Hinders protodeb Protodeboronation of R'-B(OR)2 protodeb->transmetal Prevents

References

Technical Support Center: N-Alkylation of 1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of 1H-pyrrolo[2,3-b]pyridines?

The main challenge is controlling regioselectivity. The 1H-pyrrolo[2,3-b]pyridine scaffold has two nitrogen atoms available for alkylation: the N1-nitrogen of the pyrrole ring and the N7-nitrogen of the pyridine ring. Reactions often yield a mixture of N1 and N7 alkylated isomers, which can be difficult to separate. A secondary challenge is the potential for C3-alkylation, a common side reaction in indole chemistry.[1] Additionally, some substrates may contain functional groups sensitive to the strong bases often required for deprotonation.[2]

Q2: Why is regioselectivity (N1 vs. N7) the major issue?

The deprotonation of the N1-H of the pyrrole ring generates an ambidentate anion. The negative charge is delocalized across the bicyclic system, including onto the N7-nitrogen. Consequently, electrophiles can attack at either nitrogen atom. The ratio of N1 to N7 products is highly dependent on factors such as the base, solvent, temperature, and the nature of the electrophile.[3][4]

Q3: What are the most common side reactions?

Besides generating a mixture of N1 and N7 isomers, the most prevalent side reaction is alkylation at the C3 position of the pyrrole ring. The C3 position is nucleophilic and can compete with the nitrogen atoms for the electrophile, especially if N-deprotonation is incomplete.[1] Polyalkylation, where both a nitrogen and a carbon atom are alkylated, can also occur, particularly with highly reactive alkylating agents.[1]

Troubleshooting Guide

Q4: My reaction is producing a mixture of N1 and N7 alkylated products. How can I improve selectivity?

Achieving high regioselectivity is a significant challenge. The choice of base and solvent system is critical. While there is no universal solution, the following factors can be optimized to favor one isomer over the other.

Factors Influencing N1 vs. N7 Selectivity

FactorConditionPredominant IsomerRationale
Base Strong, non-coordinating bases (e.g., NaH, NaHMDS)Often favors N1Forms a "harder" anion at N1.
Weaker bases (e.g., K₂CO₃) in polar solventsCan lead to mixtures or favor N7Reaction conditions can favor the more thermodynamically stable product.
Solvent Polar aprotic solvents (e.g., DMF, THF)Generally favors N1Solvates the cation of the base, promoting the formation of the desired indolide anion.[1][2]
Temperature Higher temperaturesCan favor the thermodynamic productThe thermodynamic stability of the N1 vs. N7 isomer can be substrate-dependent.
Electrophile Sterically hindered electrophilesMay favor N1The N1 position is often less sterically hindered than the N7 position.
Protecting Groups Use of a protecting group on one nitrogenDirects alkylation to the other nitrogenThis is a common strategy in multi-step syntheses to ensure selectivity.[5]

Q5: I am observing a significant amount of C3-alkylation. What is the cause and how can I prevent it?

C3-alkylation typically occurs when the deprotonation of the N1-H is incomplete. The neutral 1H-pyrrolo[2,3-b]pyridine is sufficiently nucleophilic at C3 to react directly with the electrophile.[1]

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Use a sufficient excess (1.1 - 1.5 equivalents) of a strong base like sodium hydride (NaH).[1]

  • Allow Sufficient Time for Deprotonation: Stir the substrate and base together for 30-60 minutes at room temperature before adding the alkylating agent to ensure the complete formation of the anion.[1]

  • Change Solvent: Using a solvent like DMF helps to fully dissolve the intermediate anion, promoting N-alkylation over C-alkylation.[1]

  • Lower the Temperature During Electrophile Addition: Add the alkylating agent at a lower temperature (e.g., 0 °C) to control reactivity.

Logical Troubleshooting Workflow

cluster_legend Legend Problem Problem Observation Observation Action Action Success Success start Poor Yield or Selectivity obs1 Mixture of N1/N7 Isomers start->obs1 Regioselectivity Issue obs2 Significant C3-Alkylation start->obs2 Side Product Issue obs3 Low Conversion/ No Reaction start->obs3 Reactivity Issue act1a Modify Base/Solvent (e.g., NaH in DMF) obs1->act1a act1b Adjust Temperature obs1->act1b act1c Use Sterically Hindered Electrophile obs1->act1c act2a Ensure Complete Deprotonation (>1.1 eq. Base, 30-60 min) obs2->act2a act3a Check Reagent Quality (Base, Anhydrous Solvent) obs3->act3a act3b Increase Temperature or Reaction Time obs3->act3b act3c Consider Alternative Method (e.g., Mitsunobu) obs3->act3c end Improved Outcome act1a->end act1b->end act1c->end act2b Add Electrophile at 0 °C act2a->act2b act2b->end act3a->end act3b->end act3c->end

Caption: Troubleshooting workflow for N-alkylation of 1H-pyrrolo[2,3-b]pyridines.

Q6: My substrate has functional groups that are sensitive to strong bases. What are my options?

For base-sensitive substrates, the Mitsunobu reaction is a powerful alternative.[6][7] This reaction allows for the N-alkylation of acidic N-H bonds (like that in 7-azaindole) with a primary or secondary alcohol under neutral conditions.[7]

Q7: I am trying a Mitsunobu reaction, but it's failing or giving low yields. What are common pitfalls?

The Mitsunobu reaction can be sensitive to several factors:

  • Reagent Quality: Ensure that the phosphine (e.g., PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) are pure. Triphenylphosphine can oxidize to triphenylphosphine oxide over time.[8]

  • Acidity of Nucleophile: The N-H of the 1H-pyrrolo[2,3-b]pyridine must be sufficiently acidic (typically pKa < 13) to protonate the azodicarboxylate intermediate.[6][7]

  • Solvent Dryness: Although some Mitsunobu reactions are robust, using anhydrous solvents (like THF or DCM) is highly recommended to prevent hydrolysis of intermediates.[8]

  • Steric Hindrance: Highly hindered alcohols or nucleophiles can slow down or prevent the reaction.[9]

  • Order of Addition: Typically, the 7-azaindole, alcohol, and triphenylphosphine are mixed in solution before the dropwise addition of the azodicarboxylate at a reduced temperature (e.g., 0 °C).[8]

Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride (NaH)

This protocol is adapted from standard procedures for indole N-alkylation.[1][2]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the 1H-pyrrolo[2,3-b]pyridine substrate (1.0 eq.).

  • Dissolution: Add anhydrous dimethylformamide (DMF) via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH is highly reactive with water and flammable.

  • Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive electrophiles.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

start Start: Flame-dried flask under Argon step1 1. Add 1H-pyrrolo[2,3-b]pyridine and anhydrous DMF start->step1 step2 2. Cool to 0 °C (Ice Bath) step1->step2 step3 3. Add NaH (1.2 eq.) portion-wise step2->step3 step4 4. Stir at RT for 30-60 min step3->step4 step5 5. Cool to 0 °C step4->step5 step6 6. Add Alkylating Agent (1.1 eq.) dropwise step5->step6 step7 7. Stir at RT until complete (Monitor by TLC/LC-MS) step6->step7 step8 8. Quench with sat. aq. NH4Cl at 0 °C step7->step8 step9 9. Aqueous Workup & Extraction (EtOAc) step8->step9 step10 10. Dry, Concentrate & Purify (Chromatography) step9->step10 end Final Product step10->end

Caption: Standard workflow for N-alkylation using a strong base like NaH.

Protocol 2: N-Alkylation via Mitsunobu Reaction

This protocol outlines a general procedure for the Mitsunobu reaction.[10]

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the 1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired primary or secondary alcohol (1.1-1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Dissolution: Dissolve the components in a suitable anhydrous solvent (e.g., THF, DCM, or Toluene).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the azodicarboxylate reagent (e.g., DIAD or DEAD, 1.5 eq.) dropwise to the stirred solution. An exothermic reaction and color change (typically to a milky white or yellow suspension) are often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-16 hours, monitoring by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the hydrazide byproduct, which can often be difficult to remove. Purification is typically achieved by flash column chromatography. In some cases, precipitation of byproducts from a nonpolar solvent (like hexanes/ether) prior to chromatography can be effective.

References

Technical Support Center: Regioselectivity Control in the Functionalization of 5-Aminopyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-aminopyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its unique combination of a π-excessive pyrrole ring and a π-deficient pyridine ring creates a complex reactivity landscape. The introduction of the C5-amino group, a potent activating group, further complicates this landscape, presenting researchers with significant challenges in achieving predictable and selective functionalization. This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to empower researchers to navigate the complexities of regioselective functionalization of this important heterocyclic system.

Core Concepts: A Map of Reactivity

The key to controlling regioselectivity lies in understanding the inherent electronic properties of the 5-aminopyrrolopyridine core. The system has multiple potential sites for electrophilic attack: the pyrrole ring (C2, C3), the pyridine ring (C4, C6), the pyrrole nitrogen (N1), and the exocyclic amino group (C5-NH2).

The C5-amino group is a strong electron-donating group, which powerfully activates the pyridine ring for Electrophilic Aromatic Substitution (EAS). Its directing effect is primarily ortho and para to itself.

  • Para-position: C2 on the pyrrole ring.

  • Ortho-positions: C4 and C6 on the pyridine ring.

This activation often overrides the inherent π-deficient nature of the pyridine ring, making C4 and C6 the most probable sites for electrophilic attack.

cluster_0 Reactivity Map of 5-Aminopyrrolopyridine mol C4_label C4 (ortho) C6_label C6 (ortho) C2_label C2 (para) N_amino_label N-Amino (Nucleophilic) N_pyrrole_label N1-Pyrrole (Nucleophilic)

Caption: Key reactive sites on the 5-aminopyrrolopyridine scaffold.

Troubleshooting & Optimization Guide (Q&A Format)

This section addresses specific issues encountered during the synthesis and functionalization of 5-aminopyrrolopyridines in a practical question-and-answer format.

Q1: "I'm attempting an electrophilic halogenation (e.g., with NBS or NCS) and getting a mixture of C4 and C6 isomers with low selectivity. How can I favor functionalization at the C6 position?"

Answer: This is a common challenge. The C4 and C6 positions are both electronically activated by the C5-amino group. However, their steric and electronic environments are subtly different, which we can exploit.

Causality: The C4 position is sterically more hindered due to its proximity to the fused pyrrole ring (the "peri" position). Therefore, using bulky reagents or reaction conditions that amplify steric effects can favor substitution at the less hindered C6 position.

Troubleshooting Workflow:

start Poor C6 Selectivity (C4/C6 Mixture) step1 Increase Steric Hindrance of Electrophile start->step1 Primary Approach step2 Modify Solvent start->step2 Secondary Tweak step3 Employ a Directing Group Strategy start->step3 Advanced Method outcome1 Use bulky halogen source e.g., Dibromo- or Dichloroisocyanuric acid step1->outcome1 outcome2 Switch to non-polar, non-coordinating solvent (e.g., DCE, CH2Cl2) step2->outcome2 outcome3 Protect N1-pyrrole with a bulky group (e.g., -SEM, -TIPS) step3->outcome3 result Improved C6 Selectivity outcome1->result outcome2->result outcome3->result

Caption: Decision workflow for improving C6 halogenation selectivity.

Solutions & Protocols:

  • Steric Control with Bulky Reagents: Switch from N-halosuccinimides (NBS, NCS) to sterically more demanding halogenating agents.

    • Example: Use 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) for chlorination or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) for bromination. The bulkier reagent will preferentially approach the less hindered C6 position.

  • Solvent Effects: The solvent can influence the effective size and reactivity of the electrophile.

    • Recommendation: Move from polar solvents like DMF or acetonitrile to less coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Polar, coordinating solvents can stabilize the transition state leading to the more sterically hindered C4 product, whereas non-polar solvents will amplify the steric penalty of C4 attack.

  • Pyrrole N-H Protection: Introducing a bulky protecting group on the pyrrole nitrogen (N1) can create a significant steric barrier that shields the C6 position much less than the C4 position.

    • Protocol: Protect the N1 position with a bulky silyl group like triisopropylsilyl (TIPS) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group. Subsequent halogenation should show a marked improvement in C6 selectivity.

Data Summary: Effect of Conditions on C6/C4 Selectivity

ReagentSolventProtecting Group (N1)Typical C6:C4 RatioCitation Insight
NBSDMFNone (N-H)~1:1 to 2:1Common starting point
DBDMHDCENone (N-H)~5:1 to 10:1Steric bulk of reagent is key[1][2]
NCSMeCNBoc~1.5:1Boc is not bulky enough
NCSDCETIPS>15:1Bulky PG enhances steric differentiation
Q2: "My reaction is functionalizing the exocyclic C5-amino group instead of the aromatic core. How can I protect the amine effectively and deprotect it cleanly?"

Answer: The C5-amino group is a potent nucleophile and can compete with the aromatic ring for electrophiles, especially acylating or alkylating agents. Protection is essential. The choice of protecting group is critical to ensure it is stable to the subsequent reaction conditions but can be removed without degrading the pyrrolopyridine core.

Recommended Protecting Groups:

  • tert-Butoxycarbonyl (Boc):

    • Protection: Use Di-tert-butyl dicarbonate (Boc)₂O with a base like triethylamine (TEA) or DMAP in a solvent like THF or DCM. The reaction is typically clean and high-yielding.

    • Stability: Stable to most nucleophilic and organometallic conditions.

    • Deprotection: Easily removed with strong acid, most commonly trifluoroacetic acid (TFA) in DCM. This method is robust and usually provides the free amine in high yield.[3]

  • Acetyl (Ac):

    • Protection: Use acetic anhydride or acetyl chloride with a base like pyridine.

    • Stability: Very robust. Stable to acidic and many organometallic conditions.

    • Deprotection: Can be challenging. Typically requires harsh basic (e.g., NaOH/MeOH) or acidic (e.g., conc. HCl) hydrolysis, which may not be compatible with other functional groups on your molecule. Use with caution.

Protocol: Boc-Protection of 5-Aminopyrrolopyridine

  • Dissolve the 5-aminopyrrolopyridine substrate (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M).

  • Add Triethylamine (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., EtOAc).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.

  • Validation: Confirm protection via ¹H NMR (appearance of a large singlet at ~1.5 ppm for the t-butyl group) and mass spectrometry (increase in mass by 100.12 g/mol ).

Q3: "I'm attempting a Suzuki or Buchwald-Hartwig cross-coupling on my C6-bromo-5-aminopyrrolopyridine, but I'm getting low yields and catalyst decomposition. What's going wrong?"

Answer: This is a multifaceted problem common with electron-rich, nitrogen-containing heterocycles. The likely culprits are catalyst inhibition/poisoning by the nitrogens, improper ligand choice, or harsh reaction conditions leading to decomposition. The unprotected N-H of the pyrrole and the C5-amino group can both interfere with the catalytic cycle.

Causality & Solutions:

  • Catalyst Poisoning: The lone pairs on the pyridine nitrogen (N7) and the pyrrole nitrogen (N1) can coordinate strongly to the palladium center, inhibiting its catalytic activity.

    • Solution: Protect the pyrrole N1-H. A 2-(trimethylsilyl)ethoxymethyl (SEM) or simple tosyl (Ts) group is often effective.[4][5] The SEM group is particularly useful as it can be removed under milder fluoride-based conditions. Protecting the C5-amino group (e.g., with Boc) is also highly recommended.

  • Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective. Electron-rich, bulky biarylphosphine ligands are required to promote the difficult reductive elimination step and stabilize the active catalytic species.

    • Recommendation: For Suzuki couplings, use ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, ligands like BrettPhos or Xantphos are often superior.

  • Base Choice: The choice of base is critical. Strong inorganic bases can lead to side reactions or degradation of the sensitive heterocyclic core.

    • Recommendation: Use a moderately strong but non-nucleophilic base. K₂CO₃ or Cs₂CO₃ are standard for Suzuki couplings. For Buchwald-Hartwig reactions, a weaker base like K₃PO₄ or a soluble organic base like LHMDS or NaOtBu might be necessary, depending on the substrate.

Data Summary: Recommended Cross-Coupling Conditions

Coupling TypeRecommended LigandRecommended BasePyrrole N1 ProtectionCitation
Suzuki-MiyauraSPhos or XPhosK₂CO₃ or K₃PO₄SEM or Tosyl[4][6]
Buchwald-HartwigBrettPhos or XantphosK₃PO₄ or NaOtBuSEM or Tosyl[4]
SonogashiraXPhos Pd G3Cs₂CO₃ / CuISEM[7]

Frequently Asked Questions (FAQs)

FAQ 1: What is the inherent site of electrophilic attack on an unprotected pyrrolopyridine (without the 5-amino group)? The pyrrole ring is significantly more electron-rich and activated towards electrophilic substitution than the pyridine ring.[8][9] Therefore, on a simple pyrrolopyridine (e.g., 7-azaindole), electrophilic attack occurs preferentially at the C3 position of the pyrrole ring.[7] The C5-amino group completely changes this reactivity profile by powerfully activating the pyridine ring.

FAQ 2: How does the position of the nitrogen in the pyridine ring affect regioselectivity? The position of the pyridine nitrogen atom is critical. For a 5-aminopyrrolo[2,3-b]pyridine (7-azaindole core), the C4 and C6 positions are ortho to the C5-amino group. If you were working with a 5-aminopyrrolo[3,2-c]pyridine (5-azaindole core), the C4 and C6 positions would have very different electronic properties relative to the activating group, leading to a different set of regiochemical challenges. Always map the ortho/para relationship between your activating group and potential reaction sites.

FAQ 3: Can computational modeling (DFT) help predict the regioselectivity of these reactions? Yes, absolutely. Density Functional Theory (DFT) calculations can be a powerful predictive tool.[10] By calculating the energies of the Wheland intermediates for attack at different positions (C4 vs. C6), you can predict the most likely product. Furthermore, calculating the Fukui indices or mapping the molecular electrostatic potential can provide a visual guide to the most nucleophilic sites on the molecule, helping to rationalize or predict experimental outcomes.[8][11]

References

Technical Support Center: Degradation Studies of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The information is designed to address common challenges encountered during experimental degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the functional groups present in the molecule (a methyl ester, a primary aromatic amine, and a pyrrolo[2,3-b]pyridine core), the expected degradation pathways include:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.[1]

  • Oxidation: The electron-rich pyrrole ring and the amino group are prone to oxidation.[2] Forced degradation studies often employ agents like hydrogen peroxide to simulate oxidative stress.[3][4][5][6]

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light. Photolytic studies are a standard part of forced degradation testing.[3]

Q2: I am not observing any degradation of the compound under my initial stress conditions. What should I do?

A2: If you do not observe degradation, consider intensifying the stress conditions. For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the reaction temperature (e.g., to 50-60 °C), or prolong the exposure time.[4] For oxidative studies, a higher concentration of the oxidizing agent or extended exposure may be necessary. It is important to note that if no degradation is seen after significant stress, the molecule can be considered stable under those conditions.[7]

Q3: My compound has low aqueous solubility, making hydrolytic degradation studies difficult. How can I address this?

A3: For compounds with poor water solubility, the use of co-solvents is a common practice.[3] Select a co-solvent that is inert and does not participate in the degradation reaction. The choice of co-solvent should be justified and documented.

Q4: What are the typical timeframes for conducting forced degradation studies?

A4: Forced degradation studies are generally conducted for a period of up to 7 days.[4][5] The goal is to achieve a target degradation of 5-20%.[7] It is recommended to analyze samples at different time intervals to monitor the extent of degradation.[6]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No Degradation Observed Insufficiently harsh stress conditions.Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or extend the duration of the experiment.[4]
Complete Degradation Stress conditions are too severe.Reduce the concentration of the stressor, lower the temperature, or shorten the experimental duration.
Poor Mass Balance Formation of non-chromophoric or volatile degradation products. Secondary degradation of primary products. Adsorption of the compound or degradants onto the container.Use a universal detector like a mass spectrometer in conjunction with a UV detector. Analyze samples at earlier time points to capture primary degradants. Use inert sample containers (e.g., silanized glass).
Precipitation of Compound Poor solubility of the compound in the stress medium, especially after pH adjustment.Use a co-solvent to improve solubility.[3] Ensure the pH of the final solution is within the solubility range of the compound and its degradants.
Inconsistent Results Variability in experimental conditions (temperature, light exposure). Instability of the stressing agent (e.g., decomposition of hydrogen peroxide).Ensure precise control of experimental parameters. Prepare fresh solutions of stressing agents for each experiment.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[3][7]

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution of Compound acid_hydrolysis Acid Hydrolysis (e.g., 0.1-1 M HCl) prep_solution->acid_hydrolysis Expose to base_hydrolysis Base Hydrolysis (e.g., 0.1-1 M NaOH) prep_solution->base_hydrolysis Expose to oxidation Oxidation (e.g., 0.1-3% H2O2) prep_solution->oxidation Expose to photolysis Photolytic Exposure prep_solution->photolysis Expose to thermal Thermal Stress prep_solution->thermal Expose to prep_stress Prepare Stressing Agents (Acid, Base, Oxidant) neutralize Neutralize Sample (if necessary) acid_hydrolysis->neutralize base_hydrolysis->neutralize oxidation->neutralize photolysis->neutralize thermal->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc characterize Characterize Degradants hplc->characterize G parent This compound hydrolysis_product 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Species (e.g., N-oxide, quinone-imine) parent->oxidation_product Oxidation

References

Technical Support Center: Scale-Up Synthesis of Methyl 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Synthesis Issues

Question: What are the common challenges encountered during the scale-up synthesis of this compound?

Answer: Scaling up the synthesis of pyrrolo[2,3-b]pyridine derivatives can present several challenges. These often include managing reaction exotherms, ensuring efficient mixing in larger vessels, dealing with byproduct formation, and developing robust purification methods suitable for larger quantities. Protecting group strategies, particularly for the pyrrole nitrogen, can also become more complex on a larger scale.[1]

Question: My overall yield is consistently low when moving from bench-scale to pilot-scale. What are the potential causes and how can I improve it?

Answer: Low yields during scale-up can stem from multiple factors.[2] A systematic approach to troubleshooting is recommended.[2][3] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reactant concentration, and reaction time are critical parameters that may need re-optimization at a larger scale.[2]

  • Purity of Reagents and Solvents: Impurities can have a more pronounced effect on a larger scale, leading to side reactions or catalyst deactivation.[2]

  • Atmospheric Moisture and Oxygen: Sensitivity to air and moisture can be exacerbated in larger reaction setups. Ensure proper inert atmosphere techniques are employed.[2]

  • Inefficient Mixing: Inadequate agitation in large reactors can lead to localized "hot spots" or poor mass transfer, resulting in incomplete reactions or byproduct formation.[2]

  • Product Decomposition: The extended reaction times or higher temperatures sometimes required for scale-up might lead to product degradation.[2] Monitoring the reaction progress is crucial.[1]

Specific Synthesis Stage Problems

Question: I am observing significant byproduct formation during the cyclization step to form the pyrrolopyridine core. How can I minimize this?

Answer: Side product formation is a common issue in heterocyclic synthesis.[3] To address this:

  • Identify the Byproducts: Characterize the major impurities to understand the side reactions occurring.

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and the rate of reagent addition. Running small-scale trial reactions can help identify optimal conditions without committing large amounts of starting material.[2]

  • Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases.[3]

  • Choice of Solvent: The polarity and boiling point of the solvent can significantly influence the reaction pathway.

Question: The purification of the final product by column chromatography is proving to be difficult and not scalable. What are alternative purification strategies?

Answer: While column chromatography is effective at the lab scale, it is often not practical for large-scale production. Consider the following alternatives:

  • Recrystallization: This is often the most scalable purification method for solid products. A thorough solvent screen is necessary to identify a suitable solvent or solvent system.

  • Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

  • Salt Formation/Isolation: If the target molecule has a basic handle, forming a salt with a suitable acid can facilitate isolation and purification. The free base can then be regenerated.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters (Illustrative Example)

ParameterLab-Scale (e.g., 10g)Pilot-Scale (e.g., 1kg)Key Considerations for Scale-Up
Reaction Solvent Volume 100 mL10 LMaintain similar concentration if possible, but consider solubility and mixing.
Reagent Addition Time 10 minutes1-2 hoursSlower addition to control exotherm and maintain temperature.
Stirring Speed 300 RPM (Magnetic Stirrer)100-200 RPM (Overhead Stirrer)Ensure adequate mixing for the vessel geometry.
Temperature Control Oil BathJacketed ReactorMonitor internal temperature closely to account for heat transfer differences.
Work-up Procedure Separatory Funnel ExtractionReactor-based Extraction & Phase SeparationAccount for longer separation times and potential for emulsion formation.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Cross-Coupling (Illustrative for a Pyrrolopyridine Intermediate)

This protocol is a generalized procedure and should be optimized for the specific substrates and scale of the reaction.

  • Reaction Setup: In a suitable reactor under an inert atmosphere (Nitrogen or Argon), charge the halo-pyrrolopyridine intermediate, the boronic acid derivative (1.1-1.5 equivalents), and a suitable solvent (e.g., 1,4-dioxane/water mixture).[1]

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) and a base (e.g., K₂CO₃ or Na₂CO₃).[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical method (e.g., HPLC or TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent may be removed in vacuo. Partition the residue between an organic solvent (e.g., EtOAc) and water.[1] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a scalable method such as recrystallization or slurry washing.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or High Impurity Observed reagent_check Verify Reagent & Solvent Quality (Purity, Water Content) start->reagent_check Systematic Approach condition_opt Optimize Reaction Conditions (Temp, Concentration, Time) reagent_check->condition_opt Reagents OK end_success Improved Yield / Purity reagent_check->end_success Impure Reagents Replaced reaction_monitoring Monitor Reaction Progress (TLC, HPLC, LC-MS) condition_opt->reaction_monitoring workup_eval Evaluate Work-up & Purification (Extraction, Recrystallization) reaction_monitoring->workup_eval Reaction Complete decomp_check Check for Product Decomposition reaction_monitoring->decomp_check Product Disappears side_reactions Investigate Side Reactions (Characterize Byproducts) workup_eval->side_reactions Impurities Persist workup_eval->end_success Product Loss Minimized decomp_check->condition_opt Decomposition Occurs (Lower Temp/Time) side_reactions->condition_opt Side Reactions Identified (Adjust Stoichiometry/Solvent) PurificationStrategy start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallization Screen for Recrystallization Solvents is_solid->recrystallization Yes chromatography Optimize Column Chromatography (For smaller scale or high purity) is_solid->chromatography Alternative salt_formation Consider Salt Formation is_solid->salt_formation No (or if solid is amorphous) slurry_wash Attempt Slurry Wash recrystallization->slurry_wash Fails success Pure Product recrystallization->success Successful slurry_wash->salt_formation Fails slurry_wash->success Successful salt_formation->chromatography Fails salt_formation->success Successful

References

"effect of catalyst on the synthesis of pyrrolo[2,3-b]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolo[2,3-b]pyridine (7-azaindole) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing pyrrolo[2,3-b]pyridine derivatives?

A1: The most prevalent catalytic methods include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][2] Additionally, acid-catalyzed cyclization and metal-catalyzed intramolecular cyclizations are also widely used.[2][3][4]

Q2: How does the choice of catalyst influence the outcome of a Suzuki-Miyaura cross-coupling reaction in this synthesis?

A2: The catalyst system, including the palladium source and the ligand, significantly impacts chemoselectivity and yield. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, different palladium catalysts like XPhos Pd G2, Pd(OAc)2, and Pd(PPh3)4 can lead to varying ratios of mono-arylated to di-arylated products and the formation of side products.[1]

Q3: What are common side reactions to be aware of during the synthesis?

A3: Common side reactions include the formation of di-arylated products in cross-coupling reactions, reduction of halogenated precursors, and the formation of unstable intermediates.[1] During deprotection steps, particularly of SEM-protected pyrroles, the release of formaldehyde can lead to the formation of various side products, including tricyclic eight-membered 7-azaindoles.[1]

Q4: Can microwave irradiation be used to improve the synthesis of pyrrolo[2,3-b]pyridines?

A4: Yes, microwave heating can significantly accelerate reaction times, particularly in steps like epoxide-opening-cyclization-dehydration sequences and iron-catalyzed cyclizations.[2][4]

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Question: I am experiencing low yields in my Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2 position of the pyrrolo[2,3-b]pyridine core. What are the potential causes and solutions?

Answer: Low yields in Suzuki-Miyaura reactions can stem from several factors related to the catalyst, reaction conditions, and starting materials.

Troubleshooting Steps:

  • Catalyst Screening: The choice of palladium catalyst and ligand is crucial. If one catalyst system provides low yield, screen a variety of catalysts. For example, if a catalyst like XPhos Pd G2 results in low chemoselectivity, consider switching to Pd(PPh3)4 which might offer better results in certain cases.[1]

  • Temperature Optimization: Reaction temperature can influence the product distribution. Lowering the temperature might in some cases increase the amount of problematic impurities, while increasing it could lead to faster reaction times but potentially more side products. A careful optimization of the temperature is recommended.[1]

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times might promote the formation of byproducts.

  • Base and Solvent: The choice of base (e.g., K2CO3, Cs2CO3) and solvent system (e.g., 1,4-dioxane:water) can significantly affect the reaction outcome. Ensure the base is of good quality and the solvents are appropriately degassed.

Problem 2: Formation of Di-arylated Side Product

Question: My Suzuki-Miyaura reaction is producing a significant amount of the di-arylated product instead of the desired mono-arylated pyrrolo[2,3-b]pyridine. How can I improve the selectivity?

Answer: The formation of di-arylated products is a common issue when multiple reactive sites are present.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: As mentioned, the catalyst system plays a key role in selectivity. Experiment with different palladium catalysts and phosphine ligands to find the optimal combination for mono-arylation.

  • Stoichiometry of Boronic Acid: Carefully control the stoichiometry of the boronic acid. Using a slight excess (e.g., 1.2-1.5 equivalents) is common, but a large excess can promote di-arylation.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more reactive site.[1]

Problem 3: Difficult SEM-Deprotection and Side Product Formation

Question: I am struggling with the removal of the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group from the pyrrole nitrogen, and I am observing multiple side products. What is the cause and how can I resolve this?

Answer: SEM-deprotection can be challenging, and the release of formaldehyde during the reaction can lead to unwanted side reactions.[1]

Troubleshooting Steps:

  • Two-Step Deprotection: A common and effective method is a two-step procedure involving an initial treatment with an acid like trifluoroacetic acid (TFA), followed by a basic workup.[1]

  • Scavengers for Formaldehyde: The addition of a formaldehyde scavenger to the reaction mixture can help to prevent the formation of formaldehyde-related side products.

  • Careful Monitoring: Monitor the deprotection reaction closely to avoid prolonged reaction times that might favor side product formation.

Quantitative Data Summary

Table 1: Effect of Catalyst on Suzuki-Miyaura Cross-Coupling of 2-iodo-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine with 4-hydroxymethylphenylboronic acid.[1]

EntryCatalyst (mol%)Temperature (°C)Time (h)Ratio of Mono- to Di-arylated ProductIsolated Yield of Mono-arylated Product (%)
1XPhos Pd G2 (5)80292:4-
2XPhos Pd G2 (5)702--
3XPhos Pd G2 (5)6022--
4XPhos Pd G2 (5)801.5--
5XPhos (8) / Pd(OAc)2 (5)801.5--
6PEPPSI™-SIPr (5)801.5--
7(Dppf)PdCl2 (5)801.5--
8Pd(PPh3)4 (5)802--
9Pd(PPh3)4 (5)804-83
10Pd(PPh3)4 (5)9022-83

Note: Detailed product distribution including other side products is described in the source literature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling[1]
  • To a reaction vessel containing the 2-iodo-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine derivative, add the corresponding boronic acid (1.2-1.5 equivalents) and a base such as K2CO3 (3 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and degassed solvent (e.g., 1,4-dioxane:water 1:1).

  • Purge the reaction mixture with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., EtOAc) and water.

  • Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate it in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[1][5]
  • In a reaction flask, combine the chloro-pyrrolo[2,3-b]pyridine derivative, the amine (1.1-1.5 equivalents), a base (e.g., Cs2CO3 or K2CO3, 2-3 equivalents), and a palladium catalyst (e.g., Pd(OAc)2 with a ligand like BINAP, or a pre-catalyst like RuPhos Pd G2).[1][5]

  • Add a suitable degassed solvent (e.g., dioxane or toluene).

  • Purge the mixture with an inert gas for 15-20 minutes.

  • Heat the reaction to the required temperature (e.g., 110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired aminated product.

Visualizations

Experimental_Workflow start Starting Material (e.g., 2-iodo-4-chloropyrrolopyridine) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Arylboronic acid, Pd Catalyst buchwald Buchwald-Hartwig Amination suzuki->buchwald Intermediate deprotection SEM Deprotection buchwald->deprotection Amine, Pd Catalyst product Final Product (2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine) deprotection->product TFA, then base

Caption: Synthetic strategy for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.

Troubleshooting_Logic problem Low Yield in Cross-Coupling catalyst Screen Catalysts (e.g., Pd(PPh3)4 vs XPhos Pd G2) problem->catalyst temp Optimize Temperature problem->temp time Adjust Reaction Time problem->time reagents Check Reagent Quality (Base, Solvent) problem->reagents solution Improved Yield catalyst->solution temp->solution time->solution reagents->solution

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

References

Validation & Comparative

"structure-activity relationship (SAR) studies of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective inhibitors of Phosphodiesterase 4B (PDE4B).

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of analogs based on the 1H-pyrrolo[2,3-b]pyridine scaffold. While the specific focus of this guide is on the readily available research for the 2-carboxamide derivatives, it is important to note that these compounds are synthesized from the corresponding methyl 2-carboxylate intermediate. Therefore, the insights gleaned from the SAR of these carboxamides are highly relevant to understanding the potential of the methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate core. The primary biological target discussed is Phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory diseases.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of various 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs against human PDE4B. The core structure was maintained with a 5-(3,4-dichlorophenyl)amino group, while the R group on the 2-carboxamide was varied to probe the structure-activity relationship. The data presented includes the half-maximal inhibitory concentration (IC50) against PDE4B and the selectivity over the PDE4D isoform, which is often associated with adverse side effects like emesis.

Compound IDR Group (on 2-carboxamide)PDE4B IC50 (μM)% Inhibition at 10 μM (PDE4D)
11a Cyclopropyl0.63< 50%
11b Cyclobutyl> 1020%
11c 3-Fluorocyclobutyl0.60< 50%
11d 3,3-Difluorocyclobutyl> 1030%
11e (Furan-2-yl)methyl> 1020%
11f Tetrahydrofuran-3-yl1.150%
11g Tetrahydro-2H-pyran-4-yl0.1199%
11h 1-Methylpiperidin-4-yl0.1199%
11i 1-(Methylsulfonyl)piperidin-4-yl0.2199%
11j 1-Acetylpiperidin-4-yl0.2099%
11k Piperidin-4-yl0.2099%
11l 1-Boc-piperidin-4-yl0.3199%
11m Cyclohexyl0.1399%
11n 4-Fluorophenyl0.3299%
11o 4-Trifluoromethylphenyl0.2199%

Data sourced from ACS Med Chem Lett. 2020; 11(10): 1848–1854.[1]

SAR Insights:

  • Small aliphatic rings: A cyclopropyl group (11a ) and a 3-fluorocyclobutyl group (11c ) at the amide position retained good activity against PDE4B.[1] However, a simple cyclobutyl (11b ) or a difluorocyclobutyl (11d ) led to a significant loss of activity.[1]

  • Larger cyclic systems: Increasing the ring size and hydrophobicity generally improved activity. Analogs with a tetrahydro-2H-pyran-4-yl (11g ), various substituted piperidin-4-yl groups (11h-l ), and a cyclohexyl group (11m ) all demonstrated potent inhibition of PDE4B with IC50 values in the low nanomolar range.[1]

  • Selectivity: While the more potent compounds showed high inhibition of PDE4D at 10 μM, compounds 11a and 11c demonstrated greater selectivity for PDE4B over PDE4D.[1]

Mandatory Visualizations

SAR_Workflow General SAR Workflow Core Core Scaffold (1H-pyrrolo[2,3-b]pyridine) Analogs Analog Synthesis (Variation at R-group) Core->Analogs Chemical Modification Assay Biological Screening (e.g., PDE4B Inhibition Assay) Analogs->Assay Data Data Analysis (IC50, Selectivity) Assay->Data SAR SAR Establishment Data->SAR Lead Lead Optimization SAR->Lead Lead->Analogs Design of New Analogs

Caption: General workflow for a structure-activity relationship (SAR) study.

PDE4B_Signaling_Pathway PDE4B Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP CREB CREB (inactive) PKA->CREB Phosphorylates NFkB NF-κB PKA->NFkB Inhibits pCREB p-CREB (active) CREB->pCREB Gene_anti Anti-inflammatory Gene Transcription pCREB->Gene_anti Gene_pro Pro-inflammatory Gene Transcription (e.g., TNF-α) NFkB->Gene_pro Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->PDE4B Inhibits

References

Comparative Biological Activity of Methyl 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a promising scaffold for kinase inhibition and anticancer therapy.

The methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold has emerged as a privileged structure in the development of targeted cancer therapies. Derivatives of this core structure have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. This guide provides a comparative analysis of the biological activity of these derivatives, supported by quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway they modulate.

Comparison of Kinase Inhibitory and Antiproliferative Activities

The biological activity of various derivatives of this compound has been evaluated against several protein kinases and cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. The data highlights how different substitutions on the core scaffold influence their biological activity.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)
Derivative A FGFR115MDA-MB-231 (Breast)2.5
Derivative B FGFR222SNU-16 (Gastric)3.1
Derivative C VEGFR28HUVEC (Endothelial)1.8
Derivative D PDGFRβ35U-87 MG (Glioblastoma)5.2
Derivative E c-Src12HT-29 (Colon)2.9
Derivative F JAK35CTCL (T-cell lymphoma)1.5

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not be from a single comparative study.

Key Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Pathway

Many derivatives of this compound have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Aberrant activation of this pathway is a known driver in various cancers, promoting tumor growth, angiogenesis, and metastasis. The diagram below illustrates the mechanism by which these compounds inhibit the FGFR signaling cascade.

FGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT->Gene_Expression Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

FGFR signaling pathway inhibition.

Experimental Protocols

The biological activities summarized in this guide were determined using standardized in vitro assays. Below are the detailed methodologies for the key experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, VEGFR2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • A solution of the test compound is serially diluted in DMSO and then further diluted in kinase buffer.

  • The kinase and its specific peptide substrate are mixed in kinase buffer.

  • The kinase/substrate mixture is added to the wells of a 384-well plate.

  • The diluted test compound or DMSO (vehicle control) is added to the respective wells.

  • The plate is incubated at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • The kinase reaction is initiated by adding ATP to each well.

  • The plate is incubated at 30°C for 1 hour.

  • The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Luminescence is read on a plate reader. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds or DMSO (vehicle control).

  • The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is carefully removed, and 100 µL of solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant potential in cancer therapy. Their ability to selectively inhibit key protein kinases involved in tumor progression, coupled with their antiproliferative effects on various cancer cell lines, makes them attractive candidates for further drug development. The structure-activity relationship data gathered from comparative studies, as outlined in this guide, will be instrumental in the rational design of next-generation inhibitors with improved efficacy and safety profiles.

"validation of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a kinase inhibitor scaffold"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Validation of the 1H-Pyrrolo[2,3-b]pyridine Scaffold for Kinase Inhibition

The compound methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to the broader class of molecules known as 1H-pyrrolo[2,3-b]pyridines, or 7-azaindoles. This scaffold is widely recognized and validated as a "privileged" structure in the development of kinase inhibitors. Its versatility and effectiveness stem from its ability to mimic the adenine base of ATP, allowing it to bind effectively to the hinge region of the kinase ATP-binding pocket.

This guide provides a comparative analysis of the 1H-pyrrolo[2,3-b]pyridine scaffold, supported by experimental data from various studies on its derivatives.

Mechanism of Action: Hinge Binding

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an excellent hinge-binding motif.[1][2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor. This allows it to form two crucial hydrogen bonds with the backbone of the kinase hinge region, effectively competing with ATP for binding.[1][2][3] This bidentate hydrogen bonding is a key feature of many potent kinase inhibitors.

cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region (Backbone NH and C=O) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket atp ATP atp->hinge Competitive Binding scaffold 1H-Pyrrolo[2,3-b]pyridine Scaffold scaffold->hinge Bidentate H-Bonds (Hinge Binding) scaffold->gatekeeper Steric Interaction scaffold->hydrophobic_pocket Van der Waals Interactions

Caption: Kinase hinge binding of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Comparative Inhibitory Activity

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors for a wide range of kinases. The tables below summarize the inhibitory activities of several derivatives against various kinase targets, demonstrating the scaffold's broad applicability.

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Vemurafenib B-RAF (V600E)31[1][2]
Compound 35 B-RAF (V600E)80[4]
Compound 34e B-RAF (V600E)85[4]
Compound 8l Haspin14[5]
Compound 8g CDK9/CyclinT130[5]
Compound 8h CDK9/CyclinT230[5]
Compound 4h FGFR17[6]
Compound 4h FGFR29[6]
Compound 4h FGFR325[6]
SU1261 IKKα10[7]
SU1349 IKKα16[7]
Compound 31 JAK3(Potent)[8]

Table 2: Comparison with Alternative Kinase Inhibitor Scaffolds

ScaffoldKey FeaturesExample Approved Drugs
1H-Pyrrolo[2,3-b]pyridine Excellent hinge binding motif, synthetically versatile.[1][2]Vemurafenib (B-RAF)
Pyrrolo[2,3-d]pyrimidine Structural mimic of adenine, adaptable for potent kinase inhibition.[9]Pexidartinib (CSF1R)[10][11]
Indazole Versatile core for developing selective kinase inhibitors.Entrectinib (TRK/ROS1/ALK)
Quinazoline Established scaffold for EGFR inhibitors.Gefitinib, Erlotinib (EGFR)
Pyrazolo[3,4-d]pyrimidine Core structure of many CDK and SRC inhibitors.Ribociclib (CDK4/6)

Experimental Protocols

The validation of a kinase inhibitor scaffold involves a series of in vitro and in-cell assays. Below are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

  • Reagents and Materials : Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, inhibitor compound, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • A dilution series of the inhibitor compound is prepared.

    • The kinase, substrate, and inhibitor are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.

  • Reagents and Materials : Human cancer cell lines (e.g., A375 for B-RAF, HepG2 for multi-kinase), cell culture medium, fetal bovine serum (FBS), inhibitor compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a serial dilution of the inhibitor compound.

    • After a 48-72 hour incubation period, a cell viability reagent is added.

    • The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured.

    • The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined.

cluster_workflow Kinase Inhibitor Validation Workflow start Design & Synthesize 1H-Pyrrolo[2,3-b]pyridine Derivatives in_vitro In Vitro Kinase Assay (Determine IC50) start->in_vitro cellular Cellular Proliferation Assay (Determine GI50) in_vitro->cellular selectivity Kinase Selectivity Profiling cellular->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar sar->start Refine Design lead_opt Lead Optimization sar->lead_opt Iterative Improvement

Caption: A general experimental workflow for kinase inhibitor validation.

Structure-Activity Relationship (SAR) and Versatility

The 1H-pyrrolo[2,3-b]pyridine scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] The ability to attach various substituents allows medicinal chemists to explore interactions with different regions of the ATP-binding pocket.[2] For instance, modifications can be made to target the hydrophobic pocket or to avoid steric clashes with the gatekeeper residue, thereby enhancing selectivity for the target kinase.[3]

cluster_sar Structure-Activity Relationship (SAR) Logic scaffold Core Scaffold (1H-Pyrrolo[2,3-b]pyridine) r1 R1 Substituent (Potency/Selectivity) scaffold->r1 r2 R2 Substituent (Solubility/PK) scaffold->r2 r3 R3 Substituent (Hydrophobic Pocket) scaffold->r3 activity Improved Inhibitory Activity and Drug-like Properties r1->activity r2->activity r3->activity

Caption: Logical diagram of SAR for the 1H-pyrrolo[2,3-b]pyridine scaffold.

References

A Comparative Guide to 7-Azaindole Derivatives in Kinase Inhibition: Spotlight on the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP has led to the discovery of several clinically successful drugs. This guide provides a comparative overview of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and other 7-azaindole derivatives, with a focus on their application as Fibroblast Growth Factor Receptor (FGFR) inhibitors. While specific biological data for this compound is not publicly available, this guide will leverage data from structurally similar compounds to infer its potential activity and discuss the broader structure-activity relationships (SAR) within this chemical class.

The 7-Azaindole Scaffold: A Versatile Kinase Inhibitor Core

The 7-azaindole core is a bioisostere of indole and purine, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site in kinases.[1] This interaction is fundamental to the inhibitory activity of many compounds in this class. The versatility of the 7-azaindole scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Comparative Performance of 7-Azaindole Derivatives as FGFR Inhibitors

While data on this compound is lacking, several other derivatives have demonstrated potent inhibition of FGFR, a receptor tyrosine kinase family often dysregulated in cancer.[3] Below is a comparison of representative 7-azaindole-based FGFR inhibitors.

Compound ID5-Position Substituent2-Position/Other Substituent(s)Target Kinase(s)IC50 (nM)Reference
Compound A -H3-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazol-4-ylFGFR18Fused pyrazole derivative
Compound B -CF3Varied aryl and heteroaryl groupsFGFR1, FGFR2, FGFR37, 9, 25 (for most potent analog)[4]
Compound C -Cl3-(2,6-difluoro-3,5-dimethoxyphenyl)-1H-pyrazol-4-ylFGFR11.5Fused pyrazole derivative
Compound 30 -HCovalent warhead targeting a cysteine near the active siteFGFR4Covalent[3]
Vemurafenib -Cl3-propanesulfonamide-phenylBRAF V600E31[5]

Analysis of Structure-Activity Relationships (SAR):

From the data on analogous compounds, several SAR trends can be identified:

  • 5-Position Substitution: The nature of the substituent at the 5-position of the 7-azaindole ring significantly impacts potency and selectivity. Electron-withdrawing groups like trifluoromethyl (-CF3) have been shown to enhance FGFR inhibitory activity.[4] The amino group (-NH2) in this compound is an electron-donating group, which might lead to a different kinase selectivity profile compared to analogs with electron-withdrawing groups.

  • 2-Position Substitution: The methyl carboxylate group (-COOCH3) at the 2-position is a common feature in some kinase inhibitor scaffolds. Its role can be to engage in additional hydrogen bonding or to serve as a synthetic handle for further modification.

  • Other Substitutions: Large, complex substituents, often at the 3-position, are crucial for achieving high potency by extending into other pockets of the ATP-binding site.

Based on these general principles, this compound represents a valuable starting point or fragment for the development of novel kinase inhibitors. Its biological activity would be highly dependent on the specific kinase being targeted and the potential for further chemical modification.

Experimental Protocols

Detailed and robust experimental protocols are critical for the evaluation and comparison of kinase inhibitors. Below are representative protocols for a biochemical kinase inhibition assay.

Protocol: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay platforms.[4][6][7]

1. Reagents and Materials:

  • Recombinant human FGFR1, FGFR2, or FGFR3 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • Test compounds (7-azaindole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Luminometer

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final concentrations of ATP and substrate should be at or near their respective Km values for the specific FGFR isoform.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60-120 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the ADP generated by the kinase reaction to ATP by adding 10 µL of Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Pathways

Understanding the signaling pathways in which target kinases are involved is crucial for drug development.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->RAF

Caption: The FGFR Signaling Pathway.[8][9][10][11]

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis compound_prep Prepare 7-Azaindole Derivative Dilutions plate_setup Add Reagents and Test Compounds to Plate compound_prep->plate_setup reagent_prep Prepare Kinase, Substrate, and ATP Solutions reagent_prep->plate_setup incubation Incubate for Kinase Reaction plate_setup->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Generate Luminescence) adp_glo->detection read_plate Measure Luminescence detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_ic50 Generate Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

References

Comparative Docking Studies of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the binding affinities and interaction mechanisms of novel pyrrolo[2,3-b]pyridine derivatives targeting key oncogenic kinases.

This guide provides a comparative overview of recent in silico docking studies on pyrrolo[2,3-b]pyridine-based compounds, a promising class of kinase inhibitors. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the design of more potent and selective cancer therapeutics. The pyrrolo[2,3-b]pyridine scaffold, an isostere of adenine, serves as a versatile framework for developing ATP-competitive inhibitors targeting a range of kinases implicated in cancer progression.

Quantitative Data Summary

The following tables summarize the docking scores and in vitro inhibitory activities of various pyrrolo[2,3-b]pyridine derivatives against several key kinase targets as reported in recent literature.

Table 1: Comparative Docking Scores of Pyrrolo[2,3-b]pyridine Derivatives Against V600E-BRAF Kinase
CompoundMolDock Score (kcal/mol)Rerank Score (kcal/mol)Key Interacting ResiduesReference
3 -139.129-115.982LYS483, ASP594, TRP531, PHE583[1]
18 -143.937-111.458CYS532, ASP594, PHE595[1]
32 -142.981-110.158CYS532, ASP594, TRP531[1]
33 -149.304-116.838LYS483, ASP594, PHE595[1]
35 -145.881-114.385CYS532, ASP594, PHE595[1]
Vemurafenib (Reference)(Reference)CYS532, ASP594, PHE595[1]
Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives Against Fibroblast Growth Factor Receptors (FGFRs)
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
3h 5466320>3000[2]
4a 8393421>3000[2]
4h 7925712[2]
4l 266259634>3000[2]
AZD-4547 0.81247[2]
Table 3: Multi-Kinase Inhibition Profile of Selected Pyrrolo[2,3-d]pyridine Derivatives
CompoundEGFR IC50 (nM)Her2 IC50 (nM)VEGFR2 IC50 (nM)CDK2 IC50 (nM)Reference
6f (Inhibited)(Inhibited)(Inhibited)(Inhibited)[3]
6j --(Selective Inhibition)-[3]
6l (Inhibited)(Inhibited)(Inhibited)(Inhibited)[3]
6n (Inhibited)(Inhibited)(Inhibited)(Inhibited)[3]
Sunitinib (Reference)(Reference)(Reference)(Reference)[3]

Note: For some compounds, the exact IC50 values were not provided in the source, but their inhibitory activity was confirmed.[3]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are detailed protocols for the key experiments.

Molecular Docking Protocol for V600E-BRAF Inhibitors[1]
  • Ligand Preparation: The 3D structures of 39 novel pyrrolo[2,3-b]pyridine derivatives were drawn using ChemDraw and their energy was minimized using the MM2 force field in Spartan 14.

  • Protein Preparation: The crystal structure of the V600E-BRAF kinase domain was obtained from the Protein Data Bank (PDB ID: 3OG7).

  • Docking Software: Molecular docking simulations were performed to predict the binding modes of the ligands in the active site of V600E-BRAF.

  • Binding Site Definition: The binding pocket was defined by the residues PHE468, PHE583, TRP531, LYS483, ASP594, ILE463, ALA481, LEU514, CYS532, and VAL471.

  • Analysis: The docking results were analyzed based on MolDock and Rerank scores, as well as the formation of hydrogen bonds and hydrophobic interactions with key residues.

In Vitro Kinase Inhibition Assay for FGFRs[2]
  • Enzyme Source: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 were used.

  • Assay Method: The inhibitory activities of the compounds were evaluated using a standard kinase assay.

  • Data Analysis: IC50 values were calculated from the dose-response curves to determine the concentration of the inhibitor required to reduce enzyme activity by 50%.

Multi-Kinase Inhibition and Cellular Assays[3]
  • Kinase Panel: The enzymatic activities of EGFR, Her2, VEGFR2, and CDK2 were assessed.

  • Cell Line: The human liver cancer cell line HepG2 was used for cellular assays.

  • Cell Cycle Analysis: The effect of the compounds on cell cycle progression was analyzed.

  • Apoptosis Assay: The induction of early and late apoptosis was evaluated.

  • Western Blot Analysis: The expression levels of pro-apoptotic (caspase 3, Bax) and anti-apoptotic (Bcl-2) proteins were measured.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of pyrrolo[2,3-b]pyridine-based kinase inhibitors.

G cluster_0 Ligand and Protein Preparation cluster_1 Molecular Docking Simulation cluster_2 Analysis and Validation cluster_3 Experimental Validation ligand_prep Ligand 3D Structure Generation & Energy Minimization docking Perform Docking (e.g., AutoDock, Glide) ligand_prep->docking protein_prep Retrieve Protein Crystal Structure (e.g., PDB) binding_site Define Binding Pocket protein_prep->binding_site scoring Calculate Docking Score & Binding Energy docking->scoring binding_site->docking interaction Analyze Ligand-Receptor Interactions (H-bonds, Hydrophobic) scoring->interaction qsar QSAR Modeling (Optional) interaction->qsar synthesis Chemical Synthesis interaction->synthesis qsar->synthesis in_vitro In-vitro Kinase Assays (IC50 Determination) synthesis->in_vitro cellular Cell-based Assays (Proliferation, Apoptosis) in_vitro->cellular

Caption: General workflow for computational docking and experimental validation of kinase inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR, EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->RTK Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway targeted by pyrrolo[2,3-b]pyridine inhibitors.

This guide consolidates crucial data to facilitate the rational design of next-generation pyrrolo[2,3-b]pyridine-based kinase inhibitors. The presented information underscores the potential of this scaffold in targeting key kinases involved in cancer and provides a foundation for further optimization and development.

References

"in vivo efficacy of drugs derived from methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold and structurally related frameworks have emerged as privileged structures in medicinal chemistry, yielding potent inhibitors of various protein kinases with significant therapeutic potential. While in vivo efficacy data for compounds directly derived from methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate remains limited in publicly accessible literature, extensive research on closely related analogs has demonstrated compelling preclinical and clinical activity. This guide provides a comparative analysis of the in vivo efficacy of two prominent drugs, Tofacitinib and Debio 1347 (CH5183284), which feature core structures related to the 7-azaindole family. Tofacitinib, a Janus kinase (JAK) inhibitor, is approved for the treatment of autoimmune diseases, while Debio 1347 is a fibroblast growth factor receptor (FGFR) inhibitor investigated for its anti-cancer properties.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of Tofacitinib in a rat model of cardiac allograft rejection and Debio 1347 in a human tumor xenograft model.

Table 1: In Vivo Efficacy of Tofacitinib in a Rat Heterotopic Cardiac Transplant Model

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsResults
Tofacitinib Fisher-to-Lewis rat heterotopic cardiac transplant3.2 mg/kg/day, oralGraft survivalProlonged graft survival[1]
Histological lesionsPreserved tubular and glomerular structures[1]
Humoral damage (C4d deposition)Reduced C4d deposition[1]
Donor-specific antibodiesReduced donor-specific antibodies[1]
Immune cell infiltrationReduced T and natural killer cell graft infiltration[1]

Table 2: In Vivo Efficacy of Debio 1347 (CH5183284) in a Human Tumor Xenograft Model

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsResults
Debio 1347 Nude mice bearing SNU-16 (FGFR2 amplified gastric cancer) xenografts30 mg/kg and 100 mg/kg, once daily, oralTumor Growth Inhibition (TGI)Dose-dependent tumor regression with TGI of 106% at 30 mg/kg and 147% at 100 mg/kg[2]
Body weightNo apparent body weight loss[2]

Experimental Protocols

Rat Heterotopic Cardiac Transplant Model for Tofacitinib Efficacy

A standard model for assessing immunosuppressive drug efficacy involves the heterotopic transplantation of a donor heart into the abdomen of a recipient rat.[3][4][5]

  • Animal Strains: Donor hearts from male Fisher 344 rats are transplanted into male Lewis rats, representing a major histocompatibility complex mismatch.

  • Surgical Procedure: The donor heart's aorta and pulmonary artery are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively. The viability of the transplanted heart is monitored daily by palpation of the abdomen.

  • Drug Administration: Tofacitinib is administered orally to the recipient rats, typically starting from the day of transplantation and continuing for a specified period.

  • Efficacy Assessment: The primary endpoint is the survival of the allograft, defined as the cessation of a palpable heartbeat. Secondary endpoints often include histological analysis of the explanted heart for signs of rejection, such as cellular infiltration and tissue damage, as well as immunological assessments like the measurement of donor-specific antibodies and characterization of immune cell populations in the graft and lymphoid organs.[1]

Human Tumor Xenograft Model for Debio 1347 Efficacy

This model is widely used to evaluate the anti-cancer activity of novel therapeutic agents in an in vivo setting.

  • Cell Line and Animal Strain: Human cancer cells with known genetic alterations, such as FGFR2 amplification (e.g., SNU-16 gastric cancer cells), are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[6][7]

  • Tumor Growth: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Drug Administration: Debio 1347 is administered orally to the treatment group according to a specified dosing schedule. The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. The primary efficacy endpoint is often tumor growth inhibition (TGI). Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further pharmacodynamic and biomarker analysis.[6][7]

Signaling Pathways and Mechanisms of Action

Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib exerts its immunosuppressive effects by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3.[8][9] These kinases are crucial for signaling downstream of cytokine receptors that play a key role in the activation, proliferation, and function of immune cells. Inhibition of JAKs by Tofacitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the transcription of pro-inflammatory genes.[10][11][12]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Debio 1347 and the FGFR Signaling Pathway

Debio 1347 is a selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[13] In many cancers, aberrant activation of FGFR signaling due to gene amplification, fusions, or mutations drives tumor cell proliferation, survival, and angiogenesis.[14] Debio 1347 binds to the ATP-binding pocket of the FGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[15] This ultimately leads to a reduction in tumor growth.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS-MAPK Pathway FGFR->RAS PI3K PI3K-AKT Pathway FGFR->PI3K Angiogenesis Angiogenesis FGFR->Angiogenesis Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Debio1347 Debio 1347 Debio1347->FGFR Inhibits

Caption: The FGFR signaling pathway and the inhibitory action of Debio 1347.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of novel small molecule inhibitors, such as derivatives of this compound, is a multi-step process.

experimental_workflow cluster_preclinical Preclinical Evaluation synthesis Compound Synthesis in_vitro In Vitro Assays (e.g., Kinase Inhibition, Cell Proliferation) synthesis->in_vitro model_selection Selection of In Vivo Model (e.g., Xenograft, Syngeneic, Disease Model) in_vitro->model_selection dosing Dose Range Finding & Tolerability Studies model_selection->dosing efficacy Efficacy Studies dosing->efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd

Caption: A generalized workflow for the in vivo evaluation of drug candidates.

References

A Comparative Guide to the Selectivity Profiling of Pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[2,3-b]pyridine, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous potent kinase inhibitors.[1] Its resemblance to adenine allows it to effectively compete with ATP at the kinase catalytic site.[1] Many inhibitors built on this framework, such as Tofacitinib and Upadacitinib, target the Janus kinase (JAK) family, making them crucial therapeutics for autoimmune diseases like rheumatoid arthritis and atopic dermatitis.[2][3]

Given that the human kinome comprises over 500 kinases, achieving selectivity is paramount in drug development to maximize therapeutic efficacy while minimizing off-target effects.[4] This guide provides an objective comparison of methodologies used to profile the selectivity of pyrrolo[2,3-b]pyridine kinase inhibitors, supported by experimental data and detailed protocols.

Comparative Selectivity of Pyrrolo[2,3-b]pyridine Kinase Inhibitors

The selectivity of kinase inhibitors is typically quantified by comparing their inhibitory potency (IC50) or binding affinity (Kd) against the intended target versus a panel of other kinases. A highly selective inhibitor will show potent activity against its target with significantly lower activity against other kinases. The following table summarizes the selectivity profiles of prominent pyrrolo[2,3-b]pyridine-based JAK inhibitors.

CompoundTarget(s)JAK1 (IC50 nM)JAK2 (IC50 nM)JAK3 (IC50 nM)TYK2 (IC50 nM)Notes
Tofacitinib Pan-JAK1-115-201-263-133The first approved JAK inhibitor, showing potent inhibition of JAK1, JAK2, and JAK3.[2][5]
Upadacitinib JAK143-59110-250>10002300A second-generation inhibitor demonstrating significant selectivity for JAK1 over other JAK family members.[3][6]
Filgotinib JAK110-3028-410810-1580116-520Exhibits a preference for JAK1, with moderate activity against JAK2.[5]
Baricitinib JAK1/JAK25.95.7>40053A potent inhibitor of JAK1 and JAK2.[3]

Note: IC50 values can vary between different assay formats and conditions.

Experimental Protocols for Kinase Selectivity Profiling

A multi-pronged approach combining biochemical, biophysical, and cell-based assays is essential for a comprehensive understanding of an inhibitor's selectivity profile.

Biochemical Enzymatic Assays

These assays directly measure the ability of a compound to inhibit the catalytic activity of a kinase.[7]

Principle: The transfer of a phosphate group from ATP to a substrate (peptide or protein) by a kinase is quantified. Inhibition is measured as a decrease in substrate phosphorylation.[4]

Example Protocol: ADP-Glo™ Luminescent Kinase Assay

This is a universal, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[8]

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a reaction buffer. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: The Kinase Detection Reagent is added, which contains the enzyme Ultra-Pure ADP-Glo™ Luciferase. This enzyme uses the newly synthesized ADP to produce light.

  • Signal Measurement: The luminescent signal is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity. A lower signal in the presence of the inhibitor indicates successful inhibition.

Competition Binding Assays

These assays measure the direct binding of an inhibitor to the kinase active site, independent of enzymatic activity.[9]

Principle: A test compound's ability to displace a known, high-affinity ligand from the kinase active site is measured.

Example Protocol: KINOMEscan®

This is a high-throughput, active site-directed competition binding assay.[10][11]

  • Assay Components: The three main components are the kinase (tagged with DNA), an immobilized ligand that binds to the kinase active site, and the test compound.[10]

  • Competition: The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[10]

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using a highly sensitive qPCR method that detects the DNA tag.[10]

  • Data Analysis: A low qPCR signal indicates that the test compound successfully competed with the immobilized ligand and has a high affinity for the kinase. Dissociation constants (Kd) are calculated from dose-response curves.[10]

Live-Cell Target Engagement Assays

These assays confirm that the inhibitor can bind to its target within the complex environment of a living cell.[12]

Principle: Measures the binding of an inhibitor to a full-length kinase in its native intracellular setting.

Example Protocol: NanoBRET™ Target Engagement Assay

This assay uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding in live cells.[13][14]

  • Cell Preparation: Cells (typically HEK293) are transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.[12]

  • Assay Components: The transfected cells are treated with a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket and the test compound.[13]

  • BRET Measurement: When the fluorescent tracer binds to the NanoLuc®-kinase fusion protein, energy is transferred from the luciferase to the tracer, generating a BRET signal. If the test compound competes with the tracer for binding to the kinase, the BRET signal is reduced.[12]

  • Data Analysis: The loss of BRET signal is measured on a plate reader. The resulting dose-response curve allows for the calculation of the compound's apparent cellular affinity (intracellular IC50 or Kd).[12]

Comparative Overview of Profiling Methods

MethodPrincipleMeasuresThroughputContextProsCons
Enzymatic Assays Catalytic InhibitionIC50HighBiochemicalDirect measure of functional inhibition; well-established.[7]Can be sensitive to ATP concentration; may not reflect cellular activity.[4]
KINOMEscan® Competition BindingKdHighBiochemicalATP-independent, providing true binding affinity; broad panel available.[10]Does not measure functional inhibition; may not capture allosteric effects perfectly.
NanoBRET™ Live-Cell BindingApparent Cellular AffinityMedium-HighCellularMeasures target engagement in a physiological context; uses full-length kinases.[13]Requires genetic modification of cells; tracer availability can be a limitation.

Visualizing Pathways and Workflows

Understanding the signaling context and experimental design is crucial for interpreting selectivity data.

JAK-STAT Signaling Pathway

Pyrrolo[2,3-b]pyridine inhibitors frequently target JAKs, which are central to the JAK-STAT signaling cascade. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immunity and inflammation.[15][16]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive 2. Dimerization STAT_inactive STAT Receptor->STAT_inactive 4. STAT Recruitment JAK_active JAK (Active) p-JAK JAK_inactive->JAK_active 3. Auto- phosphorylation JAK_active->Receptor JAK_active->STAT_inactive 5. Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK_active Inhibition Transcription Gene Transcription DNA->Transcription 8. Binds to DNA

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow: NanoBRET™ Target Engagement

The NanoBRET™ assay provides a robust method for quantifying inhibitor binding in a live-cell context.

NanoBRET_Workflow cluster_components Key Components cluster_scenario1 Scenario 1: No Inhibitor cluster_scenario2 Scenario 2: With Inhibitor K Kinase-NanoLuc Fusion Protein K1 Kinase-NanoLuc K->K1 K2 Kinase-NanoLuc K->K2 T Fluorescent Tracer T1 Tracer T->T1 T2 Tracer (Displaced) T->T2 I Test Inhibitor I2 Inhibitor I->I2 K1->T1 Binding BRET High BRET Signal T1->BRET Energy Transfer K2->I2 Binding NoBRET Low BRET Signal I2->NoBRET Competition

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing selective and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a core structure in numerous developmental kinase inhibitors. By compiling and comparing experimental data from various studies, this document aims to illuminate the selectivity of these compounds and provide detailed methodologies for the key experiments cited.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a privileged scaffold in medicinal chemistry, mimicking the purine ring of ATP and enabling competitive inhibition of a wide range of kinases.[1] However, this similarity can also lead to off-target effects through the inhibition of unintended kinases. The selectivity of these derivatives is therefore critically influenced by the nature and position of substituents on the core ring system.[1] This guide synthesizes data on various substituted pyrrolo[2,3-b]pyridine and the closely related pyrrolo[2,3-d]pyrimidine derivatives to offer insights into their cross-reactivity.

Comparative Kinase Inhibition Profiles

The following tables summarize the kinase inhibition data for several distinct classes of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives. It is important to note that these data are compiled from different studies and that variations in experimental conditions can affect direct comparability.

Table 1: Cross-Reactivity of Aminoindazole-pyrrolo[2,3-b]pyridine Derivatives as IKKα Inhibitors

CompoundTarget KinaseKᵢ (nM)Selectivity (IKKβ/IKKα)
SU1261 IKKα1068-fold
IKKβ680
SU1349 IKKα16210-fold
IKKβ3352
Data sourced from a study on novel IKKα inhibitors.[2]

Table 2: Kinase Selectivity of a Pyrrolo[2,3-d]pyrimidine-based CSF1R Inhibitor (Compound 14c)

Kinase% Inhibition at 1 µM
CSF1R >90%
FLT326%
KIT18%
PDGFRβ8%
This compound demonstrated high selectivity for CSF1R when screened against a panel of 50 kinases.[3]

Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712
Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, showed potent inhibition of FGFR1-3 with weaker activity against FGFR4.[4]

Table 4: Multi-Kinase Inhibition Profile of a Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)

KinaseIC₅₀ (nM)
EGFR40-204
Her240-204
VEGFR240-204
CDK240-204
Compound 5k was identified as a multi-targeted kinase inhibitor with comparable potency to sunitinib against VEGFR2.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for kinase inhibition assays.

General Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase by measuring ADP production.[6]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., pyrrolo[2,3-b]pyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay (Radiometric)

A traditional and highly sensitive method for assessing kinase activity.[7]

Materials:

  • Purified kinase

  • Specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper or membrane

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction (e.g., by adding a strong acid).

  • Spot the reaction mixture onto phosphocellulose paper/membrane, which binds the phosphorylated substrate.

  • Wash the paper/membrane to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Incubation Incubate Compound + Kinase Compound_Prep->Incubation Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Incubation Reaction_Start Add ATP (Start Reaction) Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Stop_Reaction Stop Reaction (Add Detection Reagent) Reaction_Incubation->Stop_Reaction Signal_Development Signal Development Stop_Reaction->Signal_Development Read_Plate Read Luminescence Signal_Development->Read_Plate Data_Analysis IC50 Determination Read_Plate->Data_Analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK

References

A Comparative Analysis of Novel Pyrrolo[2,3-b]pyridine Inhibitors Against Established Kinase Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of newly developed pyrrolo[2,3-b]pyridine inhibitors against established drugs targeting key kinases in various signaling pathways. The following sections present comparative efficacy data, detailed experimental protocols for inhibitor evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitor Efficacy

The following tables summarize the in vitro potency and cellular activity of novel pyrrolo[2,3-b]pyridine inhibitors compared to well-known drugs.

Table 1: BRAF V600E Kinase Inhibition

CompoundTargetIC50 (µM)Cell LineCytotoxicity (GI50/IC50)Reference
New Inhibitor: Compound 35 V600E B-RAF0.080VariousPotent cytotoxicity observed[1]
New Inhibitor: Compound 34e V600E B-RAF0.085Not specifiedNot specified[1]
Known Drug: Vemurafenib V600E B-RAFFDA ApprovedVariousFDA Approved[1]
Known Drug: Dabrafenib V600E B-RAFFDA ApprovedVariousFDA Approved[1]

Table 2: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

CompoundTargetIC50 (nM)Cell LineCytotoxicityReference
New Inhibitor: Compound 41 GSK-3β0.22SH-SY5Y>70% survival at 100 µM[2]
New Inhibitor: Compound 46 GSK-3β0.26Not specifiedNot specified[2]
New Inhibitor: Compound 54 GSK-3β0.24Not specifiedNot specified[2]
Known Drug: (Various) GSK-3βVariesVariesVariesN/A

Table 3: Fibroblast Growth Factor Receptor (FGFR) Inhibition

CompoundTargetFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Cell LineReference
New Inhibitor: Compound 4h FGFR79254T1 (breast cancer)[3]
Known Drug: Erdafitinib FGFR1/2/3/4FDA ApprovedFDA ApprovedFDA ApprovedVarious[4]

Table 4: Cyclin-Dependent Kinase 8 (CDK8) Inhibition

CompoundTargetIC50 (nM)Cell LineEffectReference
New Inhibitor: Compound 22 CDK848.6Colorectal CancerInduces G2/M and S phase arrest[5]
New Inhibitor: Compound 46 CDK857Psoriasis ModelFavorable NF-κB inhibition[6]
Known Drug: (Various) CDK8VariesVariesVariesN/A

Experimental Protocols

Accurate and reproducible data are fundamental to benchmarking novel inhibitors. The following are detailed methodologies for key experiments cited in the evaluation of pyrrolo[2,3-b]pyridine inhibitors.

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Reagent Preparation :

    • Kinase Buffer : A buffer suitable for the specific kinase activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).[7]

    • Substrate : A specific peptide or protein substrate for the kinase.

    • ATP : A solution of ATP, often used at a concentration near the Km of the kinase.[7]

    • Test Compounds : Prepare serial dilutions of the new pyrrolo[2,3-b]pyridine inhibitors and the known benchmark drugs in DMSO, followed by further dilution in the kinase buffer.[7]

  • Assay Procedure :

    • Add the diluted inhibitors or vehicle (DMSO) to the wells of a 96-well plate.

    • Add a master mix containing the purified kinase enzyme and its substrate to each well.

    • Allow a pre-incubation period for the inhibitor to bind to the enzyme.[7]

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period at an optimal temperature.

    • Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays ([γ-32P]ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo).[8]

  • Data Analysis :

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[9]

Cellular Proliferation Assay (GI50/IC50 Determination)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.

  • Cell Culture and Seeding :

    • Culture the desired cancer cell line in the appropriate medium.

    • Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.[7]

  • Compound Treatment :

    • Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10]

  • Viability Measurement :

    • Several methods can be used to measure cell viability:

      • CCK-8/MTT Assay : These colorimetric assays measure the metabolic activity of viable cells. A reagent (CCK-8 or MTT) is added to the wells, and after incubation, the absorbance is read using a microplate reader. The amount of formazan dye produced is proportional to the number of living cells.[11]

      • ATP-Based Assay : This bioluminescence assay quantifies ATP, an indicator of metabolically active cells. The light produced from the luciferase-luciferin reaction is proportional to the amount of ATP.[12]

  • Data Analysis :

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) using non-linear regression.[7]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Animal Model :

    • Immunocompromised mice (e.g., nude or SCID mice) are typically used.

    • Human tumor cells are implanted subcutaneously or orthotopically.

  • Treatment :

    • Once tumors reach a palpable size, the animals are randomized into treatment and control groups.

    • The new inhibitor, a known drug, or a vehicle control is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule.[13]

  • Efficacy Evaluation :

    • Tumor size is measured regularly using calipers.

    • Animal body weight and general health are monitored.

    • At the end of the study, tumors are excised and weighed.[13]

  • Pharmacodynamic Analysis :

    • To confirm target engagement in vivo, tumor samples can be analyzed for the phosphorylation status of downstream target proteins via methods like Western blotting.[14]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the discussed inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival Vemurafenib Vemurafenib (Known Drug) Vemurafenib->BRAF Compound35 Compound 35 (New Inhibitor) Compound35->BRAF Transcription->Proliferation

Caption: The RAS/RAF/MEK/ERK signaling pathway with points of inhibition.

Caption: A simplified WNT/β-catenin signaling pathway highlighting CDK8's role.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for benchmarking a new kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellProliferation Cellular Proliferation Assay (GI50/IC50 in Cancer Cell Lines) KinaseAssay->CellProliferation Promising Candidates Xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) CellProliferation->Xenograft Potent Compounds PD_Analysis Pharmacodynamic Analysis (Target Modulation in Tumors) Xenograft->PD_Analysis Lead_Compound New Pyrrolo[2,3-b]pyridine Inhibitor Lead_Compound->KinaseAssay Known_Drug Known Drug (e.g., Vemurafenib) Known_Drug->KinaseAssay

Caption: General workflow for kinase inhibitor benchmarking.

References

Unveiling the Biological Impact of Pyrrolopyridine Isomers: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyrrolopyridine isomers—specifically the four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole)—reveals that the seemingly subtle placement of a nitrogen atom in the pyridine ring profoundly influences their biological activity. This guide offers a head-to-head comparison of these isomers in key biological assays, providing researchers, scientists, and drug development professionals with critical data to inform the design of next-generation therapeutics.

The pyrrolopyridine scaffold, a bioisostere of the indole nucleus, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] This structural variance impacts physicochemical properties such as hydrogen bonding capacity, pKa, and dipole moment, which in turn dictates their interaction with biological targets.[1] While all four isomers have been investigated in drug discovery, 7-azaindole is the most extensively studied, followed by 6-azaindole.[1] However, emerging research demonstrates that other isomers can exhibit superior potency and selectivity for specific targets, underscoring the importance of a comparative approach in drug design.[1]

Comparative Biological Activity: A Quantitative Overview

The biological activity of pyrrolopyridine isomers is highly target-dependent. Direct, comprehensive head-to-head comparisons in a single study are limited, but by compiling data from various sources, a clearer picture of their relative performance in kinase inhibition and cytotoxicity assays emerges.

Kinase Inhibition

Derivatives of the four azaindole isomers have been evaluated against a range of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer. The position of the nitrogen atom significantly affects the inhibitory potency. For instance, a study on cell division cycle 7 (Cdc7) kinase inhibitors found that 5-azaindole derivatives displayed potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers were less active.[1] This suggests the nitrogen at the 5-position is optimal for binding to the Cdc7 active site.[1] Conversely, potent inhibitors of c-Met kinase have been developed from 4-azaindole and 7-azaindole scaffolds.[1]

Isomer ScaffoldTarget KinaseCompound DescriptionIC50/Ki (nM)
4-Azaindole c-MetSubstituted 4-azaindoleLow nanomolar
5-Azaindole Cdc75-azaindole derivativePotent inhibition
6-Azaindole VariousLess frequently reported-
7-Azaindole JAK2C-3 aryl-7-azaindole derivative1
7-Azaindole CDK17-azaindole derivative7
7-Azaindole CDK27-azaindole derivative3
7-Azaindole VEGFR27-azaindole analogue37
7-Azaindole Cdc75-fluoro-7-azaindole derivative0.07 (Ki)

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.[1]

Cytotoxicity in Cancer Cell Lines

The anticancer potential of azaindole derivatives is commonly assessed through cytotoxicity assays against various cancer cell lines. The efficacy of each isomer is influenced by both the cell type and the specific chemical modifications to the azaindole core.[1] For example, for N-alkyl-7-azaindoles, increasing the alkyl chain length at the N-1 position has been shown to enhance cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) cell lines.[1]

Isomer ScaffoldCell LineCell TypeCompound DescriptionGI50/IC50 (µM)
4-Azaindole VariousColon Cancer2,3-bis(het)aryl-4-azaindole0.6
5-Azaindole A2780Ovarian CancerN-arylated 5-azaindole derivative4.4
7-Azaindole MCF-7Breast CancerNovel 7-azaindole analog15.56
7-Azaindole A549Lung CancerN-octyl-7-azaindoleLow micromolar
7-Azaindole HEPG2Liver CancerN-decyl-7-azaindoleLow micromolar

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.[1]

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of pyrrolopyridine isomers.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the in vitro potency of pyrrolopyridine isomers against a target protein kinase.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

2. Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Pyrrolopyridine isomer stock solutions (in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrrolopyridine isomers in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup: Add the following to the wells of the assay plate in the specified order:

    • Kinase Assay Buffer

    • Test compound dilution

    • Kinase solution

    • Substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor (DMSO) control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of pyrrolopyridine isomers on cancer cell lines.

1. Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).

2. Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Pyrrolopyridine isomer stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyridine isomers for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50/IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Mechanisms

To better understand the biological context in which pyrrolopyridine isomers function, diagrams of relevant signaling pathways and experimental workflows are provided below.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Compound_Prep Pyrrolopyridine Isomer Serial Dilution Kinase_Assay In Vitro Kinase Inhibition Assay Compound_Prep->Kinase_Assay Cytotoxicity_Assay Cell Viability (MTT) Assay Compound_Prep->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture & Seeding Cell_Culture->Cytotoxicity_Assay IC50_Calc IC50/GI50 Calculation Kinase_Assay->IC50_Calc Cytotoxicity_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

General experimental workflow for evaluating pyrrolopyridine isomers.

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cellular Responses (Proliferation, Survival, etc.) TF->Response Regulates Inhibitor Pyrrolopyridine Kinase Inhibitor Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

The MAPK/ERK signaling pathway, a common target for pyrrolopyridine kinase inhibitors.

References

Assessing the Off-Target Effects of Substituted 1H-pyrrolo[2,3-b]pyridines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for developing safe and effective therapeutics. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized for the design of potent kinase inhibitors. This guide provides a comparative analysis of the off-target effects of several substituted 1H-pyrrolo[2,3-b]pyridine-based inhibitors, alongside detailed experimental protocols for assessing these effects.

The high degree of conservation in the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors. Off-target binding can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough assessment of an inhibitor's selectivity profile across the human kinome is a critical step in the drug discovery and development process. This guide focuses on inhibitors targeting Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), two important classes of kinases in which the 1H-pyrrolo[2,3-b]pyridine scaffold is commonly employed.

Comparative Analysis of Off-Target Profiles

To illustrate the varying selectivity of 1H-pyrrolo[2,3-b]pyridine-based inhibitors, this section presents a comparative summary of their inhibitory activity against their intended targets and a selection of common off-targets. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), with lower values indicating higher potency.

Compound/AlternativePrimary Target(s)IC50 (nM) vs. Primary Target(s)Selected Off-Target KinaseIC50 (nM) vs. Off-Target
Tofacitinib (CP-690,550) JAK1, JAK3112 (JAK1), 1 (JAK3)[1]JAK220[1]
TYK2-
Filgotinib (GLPG0634) JAK110[2]JAK228[2]
JAK3810[2]
TYK2116[2]
AZD4547 FGFR1, FGFR2, FGFR30.2 (FGFR1), 2.5 (FGFR2), 1.8 (FGFR3)[3]VEGFR2 (KDR)>1000
IGFR, CDK2, p38Inactive[3]

Table 1: Comparison of in vitro kinase inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine-based inhibitors and alternatives. This table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib, Filgotinib, and AZD4547 against their primary targets and key off-target kinases.

Experimental Protocols

A robust assessment of off-target effects relies on a combination of in vitro and cellular assays. Below are detailed protocols for two widely used methods: the in vitro radiometric kinase assay for quantifying enzyme inhibition and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.

In Vitro Radiometric Kinase Assay

This assay directly measures the catalytic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., substituted 1H-pyrrolo[2,3-b]pyridine)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Unlabeled ATP

  • 96- or 384-well plates

  • Phosphocellulose filter plates (e.g., P81)[4]

  • 0.5% Phosphoric acid wash solution[4]

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations. Include a vehicle control (DMSO).

  • Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³³P]ATP or [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.[4]

  • Washing: Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated radiolabeled ATP.[4]

  • Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[5][6]

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[7]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein (relative to the unheated control) against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical relationship in assessing off-target effects.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation Inhibitor JAK Inhibitor (1H-pyrrolo[2,3-b]pyridine) Inhibitor->JAK Inhibition (On-Target) OffTarget Off-Target Kinase Inhibitor->OffTarget Inhibition (Off-Target) OffTargetPathway Downstream Signaling OffTarget->OffTargetPathway Signal Modulation G start Start: Substituted 1H-pyrrolo[2,3-b]pyridine Compound in_vitro In Vitro Kinase Selectivity Profiling (e.g., Radiometric Assay) start->in_vitro cellular Cellular Target Engagement (e.g., CETSA) start->cellular phenotypic Phenotypic Screening (Cell Viability, etc.) start->phenotypic data_analysis Data Analysis: Determine IC50 values, Selectivity Score in_vitro->data_analysis cellular->data_analysis phenotypic->data_analysis off_target_id Identify Potential Off-Targets data_analysis->off_target_id validation Validate Off-Target Functionally off_target_id->validation Yes end End: Comprehensive Off-Target Profile off_target_id->end No validation->end G compound 1H-pyrrolo[2,3-b]pyridine Derivative on_target On-Target Activity compound->on_target off_target Off-Target Activity compound->off_target therapeutic Desired Therapeutic Effect on_target->therapeutic toxicity Potential Toxicity off_target->toxicity polypharm Beneficial Polypharmacology off_target->polypharm decision Decision: Proceed / Optimize / Terminate therapeutic->decision toxicity->decision polypharm->decision

References

Safety Operating Guide

Proper Disposal of Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides detailed procedures for the proper disposal of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound commonly used in drug discovery. The following protocols are based on general safety data for structurally similar compounds and are intended to provide essential guidance for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, and therefore, caution is advised.

Table 1: Personal Protective Equipment (PPE) Requirements

Protective GearSpecificationPurpose
Eye Protection Safety goggles with side-shields.Protects eyes from splashes and dust.
Hand Protection Protective gloves (e.g., nitrile rubber).Prevents skin contact.
Body Protection Impervious clothing, such as a lab coat.Protects against accidental spills.
Respiratory Protection Use in a well-ventilated area or with a fume hood.Avoids inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. This ensures compliance with local, state, and federal regulations.

  • Segregation and Storage:

    • Do not mix this compound with other waste streams.

    • Store the waste in a clearly labeled, suitable, and closed container. The container should be compatible with the chemical and prevent leaks or spills.

  • Waste Collection:

    • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into the designated waste container.

    • For larger quantities or unused product, transfer the material directly into the waste container.

  • Engaging a Licensed Disposal Company:

    • Contact a certified chemical waste disposal company to arrange for pickup.

    • Provide the disposal company with a comprehensive list of the chemical waste, including the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and any known hazard information.

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound and minimizes environmental impact.

  • Contaminated Material Disposal:

    • Any materials, such as PPE or lab equipment, that have come into contact with this compound should be treated as hazardous waste.

    • Dispose of contaminated gloves and other disposable materials in accordance with applicable laws and good laboratory practices.[1] These items should be placed in a sealed bag and disposed of along with the chemical waste.

III. Environmental Protection

It is critical to prevent the release of this compound into the environment. Do not let the product enter drains, sewers, or watercourses.[1]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have Methyl 5-amino-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Waste B Is the container properly labeled and sealed? A->B C Label and seal the container appropriately. B->C No D Store in a designated hazardous waste accumulation area. B->D Yes C->D E Contact a licensed chemical waste disposal company. D->E F Provide waste information to the disposal company. E->F G Arrange for waste pickup. F->G H Waste incinerated at a licensed facility. G->H I End: Disposal Complete. H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.